Isopropyl 1-isopropylprolinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8(2)12-7-5-6-10(12)11(13)14-9(3)4/h8-10H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZXXWSGDCCGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341624 | |
| Record name | Isopropyl 1-isopropylprolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31552-16-6 | |
| Record name | Isopropyl 1-isopropylprolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Isopropyl 1-isopropylprolinate: Properties, Synthesis, and Applications in Drug Development
This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and the potential applications of Isopropyl 1-isopropylprolinate in the field of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are interested in leveraging the unique characteristics of this chiral molecule.
Introduction: The Significance of Chiral Proline Derivatives
Proline and its derivatives are fundamental building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. Their rigid pyrrolidine ring and chiral center make them invaluable as chiral auxiliaries and catalysts in asymmetric synthesis, enabling the stereoselective production of drug candidates.[1][2][3] this compound, an ester of N-isopropylated proline, represents a unique scaffold with distinct steric and electronic properties that can be exploited in the design of novel synthetic methodologies and therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthesis and formulation. While experimental data for this compound is not extensively available in public literature, a combination of computed data and established knowledge of similar compounds allows for a reliable characterization.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₂ | [4] |
| Molecular Weight | 199.29 g/mol | [4] |
| CAS Number | 31552-16-6 | [4] |
| Appearance | Colorless liquid (predicted) | Inferred from similar compounds |
| Boiling Point | Estimated 210-230 °C | Inferred from related proline esters |
| Melting Point | Not applicable (liquid at room temperature) | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., ethanol, isopropanol, dichloromethane, ethyl acetate). Limited solubility in water. | [5] |
| Density | Estimated 0.95-1.05 g/cm³ | Inferred from related proline esters |
Note: The boiling point and density are estimations based on the properties of structurally related N-alkylated amino acid esters. Experimental determination is recommended for precise values. The solubility profile is based on the general behavior of proline esters and the properties of isopropanol.[5]
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum is available through public databases, providing insight into the carbon framework of the molecule.[4]
-
Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry data is also available, which can be used to determine the molecular weight and fragmentation pattern of the compound.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band around 1730-1750 cm⁻¹ corresponding to the ester carbonyl group.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of the tertiary amine of the proline ring and the isopropyl ester functionality.
Stereochemistry and Chirality
As a derivative of L-proline or D-proline, this compound is a chiral molecule. The stereocenter at the alpha-carbon of the proline ring is a key feature that can be exploited in asymmetric synthesis. The bulky N-isopropyl group can influence the conformational preferences of the pyrrolidine ring, which in turn can direct the stereochemical outcome of reactions at adjacent centers. The use of proline derivatives as chiral auxiliaries is a well-established strategy in organic synthesis.[2]
Reactivity of the N-alkylated Proline Ester
The tertiary amine of the proline ring is nucleophilic and can participate in various chemical transformations. The ester group can undergo hydrolysis under acidic or basic conditions to yield N-isopropylproline. The reactivity of N-alkylated proline esters is central to their application in the synthesis of more complex molecules, including quaternary proline analogs.[3]
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis involves two key steps:
-
Esterification of Proline: The carboxylic acid of proline is first converted to its isopropyl ester.
-
N-Alkylation of Proline Isopropyl Ester: The secondary amine of the proline ester is then alkylated with an isopropyl group.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Proline Isopropyl Ester
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-proline (1 equivalent) and a sufficient amount of isopropyl alcohol to act as both reactant and solvent.[5]
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Extraction: Remove the excess isopropyl alcohol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude proline isopropyl ester. The product can be further purified by distillation or column chromatography if necessary.
Step 2: Synthesis of this compound (N-Alkylation)
-
Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the proline isopropyl ester (1 equivalent) from the previous step in a suitable aprotic solvent, such as acetonitrile or dimethylformamide.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (2-3 equivalents), to the solution.
-
Alkylating Agent: Slowly add 2-iodopropane or 2-bromopropane (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or GC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, this compound, can be purified by vacuum distillation or column chromatography to yield a colorless liquid.
Applications in Drug Development
The unique structural features of this compound make it a promising candidate for various applications in drug discovery and development.
Caption: Potential roles of this compound in drug development.
Chiral Building Block for Complex Molecules
This compound can serve as a versatile chiral building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6][7] The N-isopropyl group can impart specific solubility and pharmacokinetic properties to the final molecule.
Asymmetric Catalysis and Chiral Ligand Synthesis
Proline and its derivatives are well-known organocatalysts for a variety of asymmetric transformations.[8] this compound could be explored as a catalyst itself or as a precursor for the synthesis of novel chiral ligands for metal-catalyzed asymmetric reactions. The steric bulk of the isopropyl groups may lead to unique selectivity in these transformations.
Incorporation into Novel Drug Candidates
The N-alkylated proline scaffold is present in a number of biologically active compounds. The specific substitution pattern of this compound could be incorporated into new chemical entities to modulate their pharmacological activity, selectivity, and pharmacokinetic profiles. For instance, N-alkylated amino acid esters are found in various enzyme inhibitors.
Conclusion
This compound is a chiral molecule with significant potential in the field of drug development. While detailed experimental data is currently limited, its synthesis is achievable through well-established chemical transformations. Its unique combination of a rigid, chiral proline core with bulky isopropyl groups on both the nitrogen and the ester functionality makes it an attractive target for further investigation as a chiral building block, a component of asymmetric catalysts, and a scaffold for novel therapeutic agents. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers looking to explore the synthetic utility and potential applications of this promising compound.
References
[1] Enantioselective Synthesis of Chiral Proline Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
[2] Chiral auxiliary. (2023, December 27). In Wikipedia. Retrieved January 17, 2026, from [Link]
[3] Solà, L., et al. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. Molecules, 15(5), 3471-3524. [Link]
[4] this compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
[8] Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. (2020). Catalysts, 10(11), 1319. [Link]
[9] Overberger, C. G., & Jon, Y. S. (1987). Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis- and trans-5-isopropylproline and poly(cis- and trans-5-isopropylproline). Polymer Journal, 19(5), 537-549. [Link]
[10] Senthamarai, T., et al. (2018). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 57(40), 13344-13348. [Link]
[6] Applications of Isopropyl Alcohol in the Pharmaceutical Industry. (n.d.). Simple Solvents. Retrieved January 17, 2026, from [Link]
[7] Industrial uses of Isopropyl alcohol. (n.d.). Lab Alley. Retrieved January 17, 2026, from [Link]
[5] Isopropyl alcohol. (2024, January 13). In Wikipedia. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H21NO2 | CID 574504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. laballey.com [laballey.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. d-nb.info [d-nb.info]
Isopropyl 1-isopropylprolinate molecular structure and weight
An In-Depth Technical Guide to the Molecular Structure and Weight of Isopropyl 1-isopropylprolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical compound of interest in various fields of chemical research and development. As an ester of the amino acid proline, it possesses a unique structural architecture combining a cyclic secondary amine with two isopropyl moieties. This guide provides a detailed technical overview of its molecular structure and weight, offering foundational knowledge for its application in synthesis, analysis, and drug discovery.
Molecular Structure
The molecular structure of this compound is characterized by a proline ring, which is a five-membered heterocyclic amine. This core structure is substituted at two key positions: the nitrogen atom of the pyrrolidine ring and the carboxylic acid group.
Key Structural Features:
-
Proline Core: The foundation of the molecule is the pyrrolidine-2-carboxylic acid structure, commonly known as proline. This cyclic amino acid imparts a rigid conformation to the molecule.
-
N-Isopropyl Group: The nitrogen atom of the proline ring is alkylated with an isopropyl group, forming a tertiary amine. This substitution significantly influences the molecule's steric and electronic properties.
-
Isopropyl Ester: The carboxylic acid functional group of the proline core is esterified with isopropyl alcohol. This ester linkage is a key reactive site and contributes to the compound's overall lipophilicity.
The systematic IUPAC name for this compound is propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate[1]. Its chemical structure can be unambiguously represented by the SMILES string: CC(C)N1CCCC1C(=O)OC(C)C[1].
Visualization of the Molecular Structure
To provide a clear visual representation of the molecular architecture, the following diagram illustrates the connectivity of atoms in this compound.
Caption: 2D molecular structure of this compound.
Molecular Weight
The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and for mass spectrometry analysis.
The molecular formula for this compound is C₁₁H₂₁NO₂[1][2]. Based on this formula, the molecular weight can be calculated using the atomic weights of its constituent elements:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
Calculation: (11 × 12.011) + (21 × 1.008) + (1 × 14.007) + (2 × 15.999) = 132.121 + 21.168 + 14.007 + 31.998 = 199.294 g/mol
The computed molecular weight is consistently reported as approximately 199.29 g/mol or 199.30 g/mol [1][2][3].
Physicochemical Properties Summary
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₂ | PubChem[1] |
| Molecular Weight | 199.29 g/mol | PubChem[1] |
| IUPAC Name | propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate | PubChem[1] |
| CAS Number | 31552-16-6 | PubChem[1], Pharmaffiliates[2] |
| XLogP3-AA | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 3 | PubChem (Computed) |
Experimental Protocols
While the synthesis of this specific molecule is not widely detailed in readily available literature, a general approach for its preparation would involve a two-step process:
-
N-alkylation of Proline: The secondary amine of proline can be alkylated with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base to form N-isopropylproline.
-
Esterification: The resulting N-isopropylproline can then be esterified with isopropyl alcohol, typically under acidic conditions (e.g., Fischer esterification) or using a coupling agent, to yield the final product, this compound.
Illustrative Experimental Workflow
The following diagram outlines a logical workflow for the synthesis and characterization of this compound.
Caption: A generalized workflow for the synthesis and analysis.
Conclusion
This compound is a well-defined chemical entity with a molecular weight of approximately 199.29 g/mol . Its structure, based on a proline scaffold with N-isopropyl and isopropyl ester substitutions, provides a unique combination of stereochemical rigidity and lipophilic character. This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 574504, this compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
Sources
synthesis of propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate
An In-depth Technical Guide to the Synthesis of Propan-2-yl 1-Propan-2-ylpyrrolidine-2-carboxylate
Abstract
This technical guide provides a comprehensive, in-depth protocol for the , also known as N-isopropyl proline isopropyl ester. This chiral molecule is a valuable building block in medicinal chemistry and asymmetric synthesis. The guide details a robust and efficient two-step synthetic pathway commencing from the readily available amino acid, L-proline. The selected strategy involves an initial esterification to form the proline isopropyl ester intermediate, followed by a highly selective N-alkylation via reductive amination with acetone. This document provides a meticulous, step-by-step experimental protocol, elucidates the underlying reaction mechanisms, and discusses the critical parameters for ensuring high yield, purity, and retention of stereochemical integrity. This guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction
Chemical Identity and Properties
Propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate is a disubstituted derivative of the natural amino acid L-proline. The structure features an isopropyl ester at the carboxyl group and an N-isopropyl group on the pyrrolidine ring nitrogen.
| Property | Value |
| IUPAC Name | propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate |
| CAS Number | 31552-16-6[1] |
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
| Synonyms | N-isopropyl-proline isopropyl ester |
Scientific Significance and Applications
N-alkylated amino acids are crucial structural motifs frequently found in a wide array of bioactive compounds and pharmaceuticals.[2][3] The modification of the secondary amine in proline alters its steric and electronic properties, making its derivatives valuable as chiral ligands in asymmetric catalysis, peptide mimics (peptoids), and key intermediates in the synthesis of complex drug targets. The specific N-isopropyl group can enhance lipophilicity and influence the conformational rigidity of molecules, which is often desirable in drug design to improve cell permeability and target binding affinity.
Overview and Rationale of Synthetic Strategies
Several methods exist for the N-alkylation of amino acid esters. Traditional approaches include direct alkylation with alkyl halides and reductive amination of carbonyl compounds.[3][4]
-
Direct Alkylation: This method often employs reagents like 2-bromopropane. However, it can suffer from poor selectivity, leading to the formation of dialkylated quaternary ammonium salts as byproducts. This approach also requires a base, which can risk racemization of the sensitive α-carbon stereocenter.[3]
-
Catalytic N-Alkylation (Borrowing Hydrogen): More modern methods utilize alcohols as alkylating agents in the presence of a metal catalyst.[2][5] This "borrowing hydrogen" strategy is atom-economical and generates water as the only byproduct.[2][5] While elegant, it can require specialized catalysts and optimization.
-
Reductive Amination: This strategy involves the reaction of a primary or secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6] This method is exceptionally well-suited for the synthesis of N-isopropyl groups by using acetone as the carbonyl source.[6][7] It is known for its high yields, mild reaction conditions, and excellent chemoselectivity, as common reducing agents like sodium triacetoxyborohydride [NaBH(OAc)₃] selectively reduce the iminium ion in the presence of the starting ketone.[6]
For its reliability, high selectivity, and operational simplicity, this guide will focus on the reductive amination pathway.
Synthetic Strategy and Workflow
The synthesis is designed as a two-step sequence starting from L-proline.
-
Esterification: The carboxylic acid of L-proline is converted to its isopropyl ester. This protects the carboxyl group and prepares the molecule for the subsequent N-alkylation step.
-
Reductive Amination: The secondary amine of the proline isopropyl ester is reacted with acetone and a reducing agent to install the N-isopropyl group, yielding the final target molecule.
Sources
- 1. Propan-2-yl 1-(propan-2-yl)pyrrolidine-2-carboxylate [synhet.com]
- 2. d-nb.info [d-nb.info]
- 3. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. quora.com [quora.com]
An In-depth Technical Guide to the Safe Handling of Isopropyl 1-isopropylprolinate
A Note on Data Availability: Publicly accessible, detailed safety and toxicological data for Isopropyl 1-isopropylprolinate (CAS No. 31552-16-6) is limited. This guide has been constructed by synthesizing available chemical information, general principles of laboratory safety, and data from structurally related compounds to provide a robust framework for safe handling. Researchers must exercise caution and supplement this guide with all available supplier-provided information and a thorough risk assessment for their specific experimental context.
Section 1: Chemical and Physical Identity
This compound is a proline ester derivative. A comprehensive understanding of its chemical and physical properties is foundational to its safe handling.
1.1. Nomenclature and Structure
-
IUPAC Name: propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate[1]
-
Synonyms: Isopropyl 1-isopropylpyrrolidine-2-carboxylate[2]
-
Molecular Weight: 199.29 g/mol [1]
1.2. Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 199.30 g/mol | [2] |
| Appearance | Not Available (NA) | [2] |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
| Shipping Conditions | Ambient | [2] |
Section 2: Hazard Identification and Risk Assessment
Due to the absence of specific toxicological data for this compound, a precautionary approach is warranted. The hazard assessment is based on potential risks associated with its structural motifs and general chemical handling principles.
2.1. Potential Health Effects
-
Eye Irritation: Based on general properties of similar organic compounds, it may cause serious eye irritation upon contact.[3][4][5][6]
-
Drowsiness or Dizziness: Inhalation of vapors may lead to central nervous system effects such as drowsiness or dizziness.[3][4][5][6]
-
Skin Irritation: Prolonged or repeated skin contact may cause irritation.
-
Ingestion: May be harmful if swallowed. Ingestion of droplets could potentially lead to aspiration into the lungs, causing chemical pneumonia.[3]
2.2. Potential Physical Hazards
-
Flammability: While specific data is unavailable, it should be treated as a potentially flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[3][4][7]
-
Electrostatic Discharge: As a flammable liquid, it may accumulate static charge, which could lead to ignition of vapors.[3]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is crucial for ensuring the safety of laboratory personnel.
3.1. Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[7][8] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Ignition Source Control: Use explosion-proof electrical and ventilating equipment.[6][7] Ensure all potential ignition sources are eliminated from the handling area.[7]
3.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[3][7]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[8]
Diagram: Hierarchy of Controls
This diagram illustrates the preferred order of control measures for managing exposure to hazardous chemicals.
Caption: Hierarchy of controls for chemical safety.
Section 4: Safe Handling and Storage Procedures
Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring the long-term stability of the compound.
4.1. Handling
-
Avoid contact with eyes, skin, and clothing.[7]
-
Use only non-sparking tools to prevent ignition.[7]
-
Take precautionary measures against static discharge.[7]
4.2. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]
-
Recommended storage temperature is between 2-8°C.[2]
Section 5: Emergency Procedures
Preparedness for emergencies is a critical component of a comprehensive safety plan.
5.1. First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[4][7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][7]
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[3]
5.2. Spill and Leak Procedures
-
Evacuate the area and ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Wear appropriate personal protective equipment as described in Section 3.
-
Contain the spill with an inert absorbent material.
-
Collect the absorbed material into a suitable container for disposal.
-
Do not let the product enter drains.
Diagram: Spill Response Workflow
This workflow outlines the key steps to be taken in the event of a chemical spill.
Caption: Chemical spill response workflow.
Section 6: Toxicological Information
6.1. Acute Toxicity
-
The acute toxicity is unknown. However, based on structurally similar compounds, it may be harmful if swallowed and may cause narcotic effects if inhaled.[3]
6.2. Chronic Toxicity
-
The effects of long-term exposure have not been studied.
Section 7: Disposal Considerations
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][7] Do not dispose of down the drain.
References
- Current time information in Singapore. (n.d.). Google Search.
-
This compound | C11H21NO2 | CID 574504. (n.d.). PubChem. Retrieved from [Link]
- Safety D
- SAFETY D
-
CAS No : 31552-16-6| Chemical Name : this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Safety d
- Safety Data Sheet. (2015, March 23). Fisher Scientific.
- SAFETY DATA SHEET. (2024, March 14). Sigma-Aldrich.
- Safety Data Sheet: Isopropyl alcohol. (n.d.). Chemos GmbH & Co.KG.
- Isopropyl alcohol. (2022, October 11). Zaera Research Group.
-
Isopropyl alcohol. (n.d.). In Wikipedia. Retrieved from [Link]
- Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings. (2008, December 16).
- tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | C11H19NO3 | CID 22644642. (n.d.). PubChem.
- CAS#:181269-69-2 | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxyl
- 181269-69-2|tert-Butyl 3-methyl-4-oxopiperidine-1-carboxyl
- CAS No : 181269-69-2 | Product Name : tert-Butyl 3-Methyl-4-oxopiperidine-1-carboxylate. (n.d.).
- A Characterization of Sources of Isopropanol Detected on Postmortem Toxicologic Analysis. (2025, August 6).
- CAS 181269-69-2 | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxyl
- Isopropanol Toxicity. (2023, March 13).
- Isopropyl Alcohol Poisoning: Causes, Symptoms, and Diagnosis. (2021, November 2). Healthline.
- Isopropyl Alcohol (IPA). (2021, October 29). Monument Chemical.
- Isopropyl Alcohol. (n.d.). The NIST WebBook.
- Isopropanol Toxicity. (n.d.). PubMed.
Sources
- 1. This compound | C11H21NO2 | CID 574504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. docs.rs-online.com [docs.rs-online.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. phi.com [phi.com]
- 8. Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings | Lab Manager [labmanager.com]
- 9. zaeralab.ucr.edu [zaeralab.ucr.edu]
solubility of Isopropyl 1-isopropylprolinate in organic solvents
An In-Depth Technical Guide to the Solubility of Isopropyl 1-isopropylprolinate in Organic Solvents
Abstract
This compound is a proline derivative with potential applications in organic synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification, formulation, and crystallization processes. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It covers the physicochemical properties of the molecule, the theoretical principles governing its solubility, a predicted solubility profile based on its structural characteristics, and a detailed experimental protocol for the accurate determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound.
Introduction
The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its behavior in a wide range of chemical processes. For this compound, a derivative of the amino acid proline, this parameter is of paramount importance. Proline and its derivatives are crucial building blocks in many pharmaceuticals and are often used as catalysts in asymmetric synthesis. The "1-isopropyl" (or N-isopropyl) group and the isopropyl ester modify the polarity and steric properties of the parent amino acid, influencing its reactivity and solubility.
In drug development, solubility is a key determinant of a drug's bioavailability and the feasibility of creating various dosage forms.[1][2] In chemical synthesis, solvent selection, which is guided by solubility, can significantly impact reaction rates, yields, and the ease of product isolation and purification.[3] This guide provides a detailed exploration of the factors influencing the solubility of this compound and a practical methodology for its experimental determination.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₂ | [4] |
| Molecular Weight | 199.29 g/mol | [4][5] |
| IUPAC Name | propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate | [4] |
| CAS Number | 31552-16-6 | [4][5] |
| Predicted XLogP3-AA | 2.3 | [4] |
The structure of this compound is characterized by a pyrrolidine ring with a tertiary amine, an isopropyl ester, and an N-isopropyl group. The tertiary amine and the ester carbonyl group can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. The two isopropyl groups are nonpolar and sterically bulky, which will significantly influence its interactions with solvent molecules. The positive XLogP3-AA value suggests a preference for lipophilic environments over aqueous ones.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of solvation.[6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Key Factors Influencing Solubility:
-
Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solvents have large dipole moments and/or high dielectric constants and are effective at dissolving polar or ionic solutes. Nonpolar solvents have low dipole moments and dielectric constants and are better at dissolving nonpolar solutes. This compound has both polar (tertiary amine, ester) and nonpolar (isopropyl groups, pyrrolidine ring) regions, suggesting it will have moderate polarity and be soluble in a range of solvents.
-
Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds can significantly enhance solubility. This compound can act as a hydrogen bond acceptor at its nitrogen and oxygen atoms. It will, therefore, have higher solubility in solvents that are good hydrogen bond donors (e.g., alcohols) compared to aprotic solvents of similar polarity.
-
Dispersion Forces: These are weak intermolecular forces that are present in all molecules. For nonpolar compounds, these are the primary forces of attraction. The large, nonpolar isopropyl groups on this compound will contribute to its solubility in nonpolar solvents through these interactions.
Solvent Properties Table:
| Solvent | Polarity Index | Dielectric Constant (20°C) | Type |
| Hexane | 0.1 | 1.89 | Nonpolar Aprotic |
| Toluene | 2.4 | 2.38 | Nonpolar Aprotic |
| Diethyl Ether | 2.8 | 4.34 | Polar Aprotic |
| Dichloromethane | 3.1 | 9.08 | Polar Aprotic |
| Acetone | 5.1 | 20.7 | Polar Aprotic |
| Isopropanol | 3.9 | 18.3 | Polar Protic |
| Ethanol | 4.3 | 24.3 | Polar Protic |
| Methanol | 5.1 | 32.7 | Polar Protic |
Predicted Solubility Profile of this compound
Based on its molecular structure and the theoretical principles outlined above, a qualitative solubility profile for this compound can be predicted:
-
High Solubility: Expected in moderately polar aprotic solvents such as dichloromethane, and in polar protic solvents like isopropanol and ethanol.[7][8] The combination of polar interactions, hydrogen bonding acceptance, and dispersion forces should lead to favorable solvation.
-
Moderate Solubility: Expected in nonpolar aromatic solvents like toluene and polar aprotic solvents with strong dipole moments but no hydrogen bond donating ability, such as acetone. Also expected in less polar alcohols like butanol.
-
Low Solubility: Expected in very nonpolar solvents like hexane, where the polar parts of the molecule will not be effectively solvated.
-
Insoluble: Expected to be practically insoluble in water, due to its significant nonpolar character and lack of strong interactions with the highly polar, hydrogen-bonding network of water.
Experimental Determination of Solubility
The most common and straightforward method for determining the solubility of a solid in an organic solvent is the gravimetric method, also known as the shake-flask method.[9]
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer can be used. Temperature control is critical as solubility is temperature-dependent.
-
-
Separation of Saturated Solution:
-
Allow the mixture to stand undisturbed at the same constant temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.
-
Record the exact weight of the vial with the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition or sublimation of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dry solid residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved solid is the final weight of the vial with the residue minus the initial weight of the empty vial.
-
The mass of the solvent is the weight of the vial with the solution minus the final weight of the vial with the residue.
-
Solubility is typically expressed as grams of solute per 100 g of solvent or as a molar concentration.
-
Diagram of Experimental Workflow:
Caption: Experimental workflow for gravimetric solubility determination.
Data Interpretation and Applications
The experimentally determined solubility data is invaluable for several applications in research and development:
-
Reaction Chemistry: The choice of solvent is critical for ensuring that reactants are in the same phase, which is necessary for an efficient reaction. Knowing the solubility of this compound allows for the selection of an appropriate solvent system that can also facilitate product separation.
-
Crystallization and Purification: Crystallization is a common method for purifying solid compounds. The solubility of a compound as a function of temperature is key to developing an effective crystallization process. A good solvent for crystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Pharmaceutical Formulation: For a compound to be developed as a drug, it often needs to be dissolved in a pharmaceutically acceptable solvent or carrier.[10][11] Solubility data in various solvents is the first step in designing liquid formulations or in developing methods for producing solid dispersions to enhance bioavailability.[12][13]
Diagram of Solubility Data Applications:
Caption: Relationship between solubility data and its applications.
Conclusion
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- How to determine the solubility of a substance in an organic solvent?
- Isopropyl 1-isopropylprolin
- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- How To Determine Solubility Of Organic Compounds?. YouTube.
- Experiment 1 Solubility of Organic Compounds. Scribd.
- ISopropyl 1-isopropylprolin
- Isopropyl 5-oxo-L-prolin
- Isopropyl alcohol. Wikipedia.
- Isopropanol. PubChem.
- Industrial uses of Isopropyl alcohol. Lab Alley.
- Pharmaceutical applications of isopropyl alcohol. I. As a solvent in pharmaceutical manufacturing.
- Isopropyl alcohol. ChemicalBook.
- Isopropyl propion
- The Solubility of Proteins in Organic Solvents. SciSpace.
- Development of a prospective isopropyl alcohol-loaded pharmaceutical base using simultaneous in vitro/in vivo characterization methods of skin performance. PubMed.
- Development of a prospective isopropyl alcohol-loaded pharmaceutical base using simultaneous in vitro/in vivo characterization methods of skin performance.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound | C11H21NO2 | CID 574504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 31552-16-6|this compound|BLD Pharm [bldpharm.com]
- 6. chem.ws [chem.ws]
- 7. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 8. Isopropyl alcohol | 67-63-0 [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. laballey.com [laballey.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a prospective isopropyl alcohol-loaded pharmaceutical base using simultaneous in vitro/in vivo characterization methods of skin performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Isopropyl 1-isopropylprolinate: A Versatile Chiral Building Block for Asymmetric Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks are fundamental to achieving the required stereochemical control in these complex molecular architectures.[1] Among the diverse array of tools available to the synthetic chemist, organocatalysis has emerged as a powerful and sustainable strategy, with L-proline and its derivatives standing as cornerstone catalysts.[2][3][4][5] This technical guide delves into the core utility of Isopropyl 1-isopropylprolinate, a modified proline ester, as a potent chiral building block. We will explore its synthesis, physicochemical characteristics, and mechanistic underpinnings in key asymmetric transformations. This document provides field-proven insights and detailed protocols, designed to empower researchers in leveraging this molecule to achieve high levels of stereoselectivity in their synthetic endeavors.
Introduction: The Imperative for Chirality and the Rise of Proline Organocatalysis
The biological activity of a pharmaceutical agent is intrinsically linked to its three-dimensional structure. Since biological targets such as enzymes and receptors are themselves chiral, they often exhibit stereospecific interactions with drug molecules. This fundamental principle necessitates the synthesis of single-enantiomer drugs to maximize therapeutic efficacy and minimize potential off-target effects or toxicity associated with an undesired enantiomer.[1]
Historically, asymmetric synthesis has been dominated by metal-based catalysts and chiral auxiliaries. However, the field has been revolutionized by the advent of organocatalysis—the use of small, metal-free organic molecules to catalyze chemical reactions.[4][6] This approach offers significant advantages, including operational simplicity, lower toxicity, and stability to air and moisture, aligning with the principles of green chemistry.[3][7]
Within this domain, the simple amino acid L-proline is a celebrated "organocatalyst superstar."[2][5] Its rigid pyrrolidine ring provides a well-defined chiral environment, while its secondary amine and carboxylic acid functionalities allow it to act as a bifunctional catalyst.[5][8] Proline effectively catalyzes a wide range of C-C bond-forming reactions, including aldol, Mannich, and Michael reactions, with remarkable stereocontrol.[6][9][10][11] The modification of the proline core, such as through esterification and N-alkylation to form derivatives like this compound, allows for the fine-tuning of steric and electronic properties to enhance catalytic activity and selectivity.
Synthesis and Physicochemical Properties of this compound
This compound is a derivative of L-proline where the carboxylic acid is esterified with isopropanol and the secondary amine is alkylated with an isopropyl group. These modifications enhance its solubility in organic solvents and modulate its catalytic activity by increasing steric bulk around the nitrogen atom.
Synthetic Approach
A common synthetic route involves a two-step process starting from L-proline:
-
Esterification: L-proline is first converted to its isopropyl ester, L-proline isopropyl ester, typically by reacting it with isopropanol under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst).
-
N-Alkylation: The resulting isopropyl prolinate is then N-alkylated. A standard method is reductive amination, where the prolinate ester is reacted with acetone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield the final product.
Physicochemical Data
The key properties of this compound are summarized below for easy reference by laboratory professionals.
| Property | Value | Source |
| IUPAC Name | propan-2-yl 1-propan-2-ylpyrrolidine-2-carboxylate | [12] |
| Molecular Formula | C₁₁H₂₁NO₂ | [12][13] |
| Molecular Weight | 199.29 g/mol | [12][13] |
| CAS Number | 31552-16-6 | [12][13][14] |
| Appearance | Typically a liquid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, THF) | Inferred |
The Mechanistic Core: How Proline Derivatives Induce Asymmetry
The catalytic prowess of proline and its derivatives stems from their ability to form key nucleophilic or electrophilic intermediates through transient covalent bonding with substrates.[7] The two dominant catalytic cycles are the enamine cycle for reactions involving carbonyl donors (ketones/aldehydes) and the iminium ion cycle for reactions involving α,β-unsaturated carbonyl acceptors.
Causality Behind the Mechanism: The secondary amine of the proline derivative reacts with a carbonyl donor (e.g., a ketone) to form a carbinolamine, which then dehydrates to form a chiral enamine intermediate.[9][15] This enamine is significantly more nucleophilic than the corresponding enol or enolate of the ketone. The fixed chirality of the pyrrolidine ring directs the enamine to attack an electrophile (e.g., an aldehyde in an aldol reaction) from a specific face, thereby establishing the new stereocenter. The bulky isopropyl groups on both the nitrogen and the ester moiety of this compound provide crucial steric hindrance, further blocking one face of the enamine and enhancing the facial selectivity of the attack. Following the C-C bond formation, the resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst, thus completing the cycle.[15]
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. iarjset.com [iarjset.com]
- 5. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. This compound | C11H21NO2 | CID 574504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. 31552-16-6|this compound|BLD Pharm [bldpharm.com]
- 15. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Potential Applications of N-Substituted Proline Esters
Abstract
N-substituted proline esters represent a versatile and powerful class of molecules with significant and expanding applications across chemical synthesis, medicinal chemistry, and materials science. The unique conformational constraints imposed by the pyrrolidine ring, combined with the tunable properties afforded by substitution at the nitrogen atom, make these compounds indispensable tools for researchers and drug development professionals. This guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and diverse applications of N-substituted proline esters, offering both foundational knowledge and field-proven insights. We delve into their critical role as organocatalysts in asymmetric synthesis, their incorporation into peptides and peptidomimetics for therapeutic development, and their emerging use as functional materials such as ionic liquids. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for scientists in the field.
Introduction: The Unique Structural and Functional Landscape of Proline and its Derivatives
Among the proteinogenic amino acids, proline occupies a unique position due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone, influencing protein folding and stability.[1][2][3][4] When the nitrogen atom of proline is substituted, a tertiary amide is formed within a peptide chain, which prevents it from acting as a hydrogen bond donor and further restricts the available conformational space.[1][2][3][4] These inherent structural features have made proline and its derivatives, particularly N-substituted proline esters, highly attractive targets for synthetic chemists and drug designers.
The ester functionality provides a convenient handle for a variety of chemical transformations and can modulate the molecule's solubility and reactivity. The N-substituent, on the other hand, offers a powerful point of diversification, allowing for the fine-tuning of steric and electronic properties to achieve desired catalytic activity, biological function, or material characteristics. This guide will explore the multifaceted applications that arise from this synergistic combination of a rigid scaffold and tunable peripheral functionality.
Synthesis of N-Substituted Proline Esters
The generation of N-substituted proline esters can be achieved through several synthetic strategies, primarily involving the alkylation or acylation of the proline nitrogen.
N-Alkylation and N-Acylation of Proline Esters
A straightforward and common method for synthesizing N-substituted proline esters involves the direct alkylation or acylation of a pre-formed proline ester.[5] The proline ester, often protected at the carboxylic acid as a methyl or ethyl ester, can be reacted with a variety of electrophiles.
Experimental Protocol: General Procedure for N-Alkylation of Proline Methyl Ester [5]
-
Dissolution: Dissolve proline methyl ester hydrochloride (1 equivalent) in a suitable anhydrous solvent such as methanol (MeOH) or dimethylformamide (DMF).
-
Basification: Add a base, such as sodium methoxide (NaOMe) or triethylamine (TEA) (2-3 equivalents), to the solution to neutralize the hydrochloride and deprotonate the secondary amine. Stir at room temperature for 15-30 minutes.
-
Electrophile Addition: Add the desired alkylating agent (e.g., an alkyl halide, R-X) (1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted proline ester.
Stereoselective Synthesis of Substituted Proline Esters
The synthesis of chiral, polysubstituted proline esters is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. One powerful method to achieve this is through 1,3-dipolar cycloaddition reactions involving azomethine ylides.[6]
This approach allows for the construction of the pyrrolidine ring with high levels of stereocontrol, yielding enantiomerically enriched products.[6] The choice of metal catalyst and chiral ligand is crucial for achieving high yields and stereoselectivities.[6]
Applications in Asymmetric Organocatalysis
N-substituted proline esters and their derivatives are cornerstones of modern asymmetric organocatalysis.[7][8][9] L-proline itself is a highly effective catalyst for a variety of transformations, including aldol and Mannich reactions.[8][9] The catalytic cycle typically proceeds through the formation of a nucleophilic enamine intermediate.
Modifying the N-substituent of proline esters allows for the fine-tuning of the catalyst's steric and electronic properties, which can enhance enantioselectivity and expand the substrate scope.[7][10] For instance, the introduction of bulky N-aryl groups can create a more defined chiral pocket, leading to improved stereocontrol in Michael additions and aldol reactions.[7][10]
N-Heterocyclic Carbene (NHC)-Proline Conjugates
A more recent development involves the conjugation of proline derivatives with N-heterocyclic carbenes (NHCs). NHCs are potent nucleophilic catalysts that can activate substrates in unique ways, often involving "umpolung" or polarity reversal.[11][12] By tethering a proline moiety to an NHC, bifunctional catalysts can be created that combine the reactivity modes of both catalytic species.[13][14] These hybrid catalysts have shown promise in novel asymmetric transformations.[15]
Table 1: Comparison of Proline-Based Organocatalysts in a Model Reaction
| Catalyst Type | N-Substituent | Model Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | H | Aldol Addition | 85 | 96 | [9] |
| N-Tosyl-Proline | Tosyl | Michael Addition | 92 | 91 | [7] |
| N-Arylprolinamide | 3,5-Bis(trifluoromethyl)phenyl | Aldol Addition | 99 | 99 | [7] |
| Proline-Ester | Polysubstituted | Michael Addition | 97 | 52 | [10] |
Applications in Medicinal Chemistry and Drug Development
The rigidified backbone and potential for diverse functionalization make N-substituted proline esters valuable building blocks in medicinal chemistry.
Peptides and Peptidomimetics
Incorporating N-substituted proline analogues into peptides can be used to induce specific secondary structures, such as β-turns, or to enhance metabolic stability.[1][4] The N-substituent can mimic the side chain of natural amino acids, creating "proline chimeras" that combine the conformational restriction of proline with the functional information of other residues.[1][4] This is a powerful strategy for designing enzyme inhibitors, receptor antagonists, and other bioactive peptides.
Furthermore, the "proline editing" approach allows for the late-stage functionalization of proline residues within a peptide sequence that has been synthesized on a solid support.[2][16] This technique provides rapid access to a wide array of functionally diverse peptides without the need for extensive solution-phase synthesis of individual proline analogues.[2][16]
Prodrug Strategies
The ester group in N-substituted proline esters can be utilized in prodrug design to enhance the oral bioavailability of poorly permeable drugs.[17] An ester prodrug can mask polar functional groups, increasing the lipophilicity of a parent drug and thereby improving its absorption across biological membranes.[17][18][19] Once absorbed, the ester is cleaved by endogenous esterases to release the active pharmaceutical ingredient.[17][20] Amino acid ester prodrugs, including those derived from proline, can also be designed to target specific amino acid transporters in the gut, further enhancing drug uptake.[19]
Scaffolds for Novel Therapeutics
N-substituted proline and pyrrolidine scaffolds are present in a number of approved drugs and clinical candidates. For example, N-aryl pyrrothine derivatives have been investigated as inhibitors of bacterial RNA polymerase, demonstrating the potential of this scaffold in the development of new antibiotics.[21] The ability to readily synthesize libraries of N-substituted proline esters facilitates structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Applications in Materials Science: Proline-Based Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant attention as "green" solvents and functional materials due to their low volatility, high thermal stability, and tunable properties. Chiral ionic liquids derived from natural sources, such as amino acids, are particularly interesting for applications in asymmetric synthesis and chiral separations.[22][23]
N-substituted proline esters have been successfully converted into novel ionic liquids.[24] The synthesis typically involves quaternizing the proline nitrogen with a suitable alkyl group and then performing an anion exchange. These proline-based ILs can act as chiral solvents, catalysts, and even as surfactants (surface-active ionic liquids or SAILs).[22][25]
Experimental Protocol: Synthesis of a Proline-Based Imidazolium Ionic Liquid [24]
-
Dipeptide Synthesis: Synthesize a dipeptide, for example, by coupling Boc-Pro-OH with another amino acid ester.
-
Functionalization: React the dipeptide with 2-chloroethylamine.
-
Imidazolium Ring Formation: React the product from the previous step with 1-methylimidazole to form the imidazolium chloride salt.
-
Anion Exchange: Perform an anion exchange reaction, for instance with lithium bis(trifluoromethanesulfonyl)amide (LiNTf₂), to yield the final ionic liquid with the desired anion.
-
Characterization: Characterize the resulting ionic liquid using NMR, FT-IR, mass spectrometry, and thermal analysis (TGA/DSC).
The tunable nature of both the cation (the N-substituted proline ester derivative) and the anion allows for the creation of a wide range of ionic liquids with tailored physical and chemical properties.[23][24]
Conclusion
N-substituted proline esters are a class of compounds whose importance and utility continue to grow. Their unique combination of a conformationally restricted core and a readily modifiable N-substituent provides a robust platform for innovation in diverse scientific fields. In organocatalysis, they offer a means to design highly selective and efficient catalysts for asymmetric synthesis. In medicinal chemistry, they are invaluable tools for constructing peptidomimetics with enhanced stability and for developing effective prodrug strategies to overcome pharmacokinetic challenges. The emergence of proline-based ionic liquids further expands their applicability into the realm of materials science and green chemistry. As synthetic methodologies become more sophisticated and our understanding of structure-function relationships deepens, the potential applications of N-substituted proline esters are poised to expand even further, solidifying their role as a cornerstone of modern chemical and pharmaceutical research.
References
-
Belda, R., et al. (2005). Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH. Available at: [Link]
-
Mothes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC - NIH. Available at: [Link]
-
Synthesis of Peptides Containing Proline Analogues. (n.d.). Georg Thieme Verlag. Available at: [Link]
-
Synthesis of N- substituted proline derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Gould, N. P., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC - PubMed Central. Available at: [Link]
-
Al-Gharabli, S. I., et al. (2015). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. MDPI. Available at: [Link]
-
Song, R., et al. (2021). Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. NIH. Available at: [Link]
-
Proline-Related Secondary Amine Catalysts and Applications. (n.d.). ResearchGate. Available at: [Link]
-
Griesbeck, A. G., et al. (1998). Asymmetric Synthesis of 3‐Hydroxyprolines by Photocyclization of C(1′)‐Substituted N‐(2‐Benzoylethyl)glycine Esters. ResearchGate. Available at: [Link]
-
Chaubey, S., et al. (2020). Synthesis of novel proline-based imidazolium ionic liquids. ResearchGate. Available at: [Link]
-
O'Donnell, M. J., et al. (2013). Asymmetric Synthesis of Cα‐Substituted Prolines through Curtin–Hammett‐Controlled Diastereoselective N‐Alkylation. ResearchGate. Available at: [Link]
-
Mothes, C., et al. (2013). 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers. PubMed. Available at: [Link]
-
Fustero, S., et al. (2014). Substituted proline derivatives as organocatalysts in Michael reaction. ResearchGate. Available at: [Link]
-
L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. (2015). ResearchGate. Available at: [Link]
-
Rebelo, L. P. N., et al. (2019). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI. Available at: [Link]
-
Chen, Y., et al. (2022). N‐Terminal Selective C−H Azidation of Proline‐Containing Peptides: a Platform for Late‐Stage Diversification. NIH. Available at: [Link]
-
Belokon, Y. N., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH. Available at: [Link]
-
Proline organocatalysis. (n.d.). Wikipedia. Available at: [Link]
-
Schrader, W., et al. (2014). A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry. Beilstein Journals. Available at: [Link]
-
Biju, A. T., et al. (2011). Discovering New Reactions with N-Heterocyclic Carbene Catalysis. PMC - NIH. Available at: [Link]
-
N-Acetyl-L-proline: A Key Intermediate in Peptide Synthesis and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. (n.d.). Chalmers University of Technology. Available at: [Link]
-
Katoh, T., & Suga, H. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. NIH. Available at: [Link]
-
Zhao, Y., & Gilbertson, S. R. (2014). Synthesis of proline-based N-heterocyclic carbene ligands. PubMed. Available at: [Link]
-
Gould, N. P., et al. (2015). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Chaubey, S. A., et al. (2020). Synthesis of novel proline-based imidazolium ionic liquids. INIS-IAEA. Available at: [Link]
-
Zhao, Y., & Gilbertson, S. R. (2014). Synthesis of Pro line-Based N-Heterocyclic Carbene Ligands. ResearchGate. Available at: [Link]
-
Rein, J. L., & Raines, R. T. (2023). N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Ligation. ChemRxiv. Available at: [Link]
-
Mothes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. ResearchGate. Available at: [Link]
-
Sintra, T., et al. (2014). Ionic Liquids Derived from Proline: Application as Surfactants. ResearchGate. Available at: [Link]
-
Rebelo, L. P. N., et al. (2019). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. University of Nebraska - Lincoln. Available at: [Link]
-
Liu, X., et al. (2020). Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors. PubMed. Available at: [Link]
-
Formaggio, F., et al. (1998). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Publications. Available at: [Link]
-
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. PubMed. Available at: [Link]
-
Valentine, B., et al. (1981). A study of L-proline, sarcosine, and the cis/trans isomers of N-acetyl-L-proline and N-acetylsarcosine in aqueous and organic solution by oxygen-17 NMR. Journal of the American Chemical Society. Available at: [Link]
-
Kim, D. W., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. NIH. Available at: [Link]
-
Parang, K., et al. (2000). Novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT). PubMed. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org. Available at: [Link]
Sources
- 1. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Derivatives and Analogs [sigmaaldrich.com]
- 4. 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of proline-based N-heterocyclic carbene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.chalmers.se [research.chalmers.se]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 20. Novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2', 3'-dideoxythymidine (AZT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. research.unl.pt [research.unl.pt]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Isopropyl 1-Isopropylprolinate as a Proline Mimetic: A Technical Guide for Drug Development Professionals
Abstract
Proline is a unique proteinogenic amino acid that plays a critical role in shaping peptide and protein architecture. Its cyclic structure imposes significant conformational constraints, making it a key element in the formation of turns and secondary structures. However, the inherent flexibility of the proline ring and the low energy barrier to cis-trans isomerization of the Xaa-Pro peptide bond can lead to conformational heterogeneity and susceptibility to proteolytic degradation, limiting the therapeutic potential of many peptides. The use of proline mimetics, particularly those with constrained ring structures, has emerged as a powerful strategy to overcome these limitations. This guide focuses on the conceptual design, synthesis, and application of sterically hindered proline analogs, using the novel entity Isopropyl 1-isopropylprolinate as a central case study to illustrate key principles for researchers, scientists, and drug development professionals.
Introduction: The Proline Conundrum in Peptide Therapeutics
Proline's distinctive pyrrolidine ring restricts the main-chain dihedral angle (φ), making it a classical "breaker" of α-helical and β-sheet structures and a frequent constituent of β-turns.[1] However, this same structural feature introduces two major challenges in drug design:
-
Cis-Trans Isomerization: Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the Xaa-Pro peptide bond has a relatively small free energy difference between the cis and trans isomers (approx. 2.0 kJ·mol⁻¹). This results in a significant population of the cis isomer (up to 30%) in solution, leading to a mixture of conformers that can complicate structure-activity relationship (SAR) studies and reduce binding affinity for a specific target conformation.[2] The slow interconversion between these states is often a rate-limiting step in protein folding.[3]
-
Proteolytic Instability: The conformational flexibility of peptides often makes them susceptible to rapid degradation by proteases in biological systems, leading to a short half-life and limiting their bioavailability.[4][5]
To address these issues, medicinal chemists have developed a variety of unnatural amino acids and proline mimetics designed to lock the peptide backbone into a desired, bioactive conformation.[6][7] These constrained analogs can enhance target specificity, increase resistance to enzymatic degradation, and improve overall pharmacokinetic properties.[7][8]
Design and Synthesis of a Novel Proline Mimetic: this compound
The core concept behind using a sterically demanding proline mimetic like this compound is to introduce bulky groups that restrict the conformational freedom of both the pyrrolidine ring and the preceding peptide bond. While "this compound" itself is a specific esterified and N-alkylated derivative,[9] this guide will focus on the foundational principles of creating a related core structure, such as a 4,4-diisopropylproline, to illustrate the synthetic challenges and strategic considerations.
Rationale for Di-alkylation at the C4 Position
Substitution at the C4 position of the proline ring is a well-established strategy to influence ring pucker and the cis/trans isomer ratio.[10][11][12]
-
Stereoelectronic Effects: Electron-withdrawing substituents, like fluorine, can bias the ring pucker and accelerate cis-trans isomerization by reducing the double-bond character of the amide bond.[13][14]
-
Steric Effects: Bulky alkyl groups are hypothesized to sterically disfavor one conformation over the other, potentially locking the peptide bond into a predominantly trans or cis state and restricting ring pucker, thereby pre-organizing the peptide for receptor binding.
The introduction of two isopropyl groups at the C4 position would create a highly constrained system, significantly limiting the conformational landscape available to the peptide backbone.
Proposed Synthetic Workflow
A plausible, multi-step synthesis for a protected 4,4-di-substituted proline derivative can be conceptualized based on established organic chemistry principles, starting from a commercially available precursor like Boc-4-keto-L-proline.[15]
Caption: Proposed synthetic workflow for a 4,4-dialkylproline analog.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize Boc-4,4-diisopropyl-L-proline-OH.
Materials:
-
Boc-4-keto-L-proline benzyl ester[15]
-
Isopropylmagnesium bromide (in THF)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas supply
-
Standard workup and purification reagents (aqueous HCl, NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
Step 1: First Grignard Addition
-
Dissolve Boc-4-keto-L-proline benzyl ester in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C.
-
Slowly add 1.1 equivalents of isopropylmagnesium bromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purify the resulting tertiary alcohol intermediate by column chromatography.
-
-
Step 2: Oxidation
-
Dissolve the intermediate from Step 1 in anhydrous DCM.
-
Add 1.5 equivalents of PCC or DMP.
-
Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and silica gel, washing with DCM.
-
Concentrate the filtrate in vacuo to yield the Boc-4-isopropyl-4-keto-L-proline benzyl ester intermediate.
-
-
Step 3: Second Grignard Addition
-
Repeat the procedure from Step 1, using the ketone intermediate from Step 2 as the starting material. This will install the second isopropyl group, yielding Boc-4,4-diisopropyl-4-hydroxy-L-proline benzyl ester.
-
-
Step 4: Deprotection
-
Note: Direct dehydroxylation of the tertiary alcohol can be challenging. An alternative route involving elimination and subsequent reduction might be necessary. For the purpose of this guide, we assume a successful dehydroxylation/reduction step leads to the desired carbon skeleton.
-
Assuming the diisopropylproline skeleton is achieved, dissolve the benzyl ester in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) for 12-16 hours.
-
Filter the reaction through Celite to remove the catalyst and concentrate the solvent to yield the final product, Boc-4,4-diisopropyl-L-proline-OH.
-
Biophysical Characterization and Conformational Analysis
Once synthesized, the proline mimetic must be rigorously characterized to understand how it influences peptide conformation. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis.[16]
NMR Spectroscopy for Cis-Trans Isomerization Analysis
The incorporation of the proline mimetic into a model peptide (e.g., Ac-Ala-Pro-NHMe) allows for the quantification of the cis and trans populations.[2] The slow exchange between isomers on the NMR timescale results in two distinct sets of peaks for the proline residue and its neighbors.[17]
-
Key Indicator: The chemical shift difference between the Cβ and Cγ carbons of the proline ring is a reliable indicator of the isomer form. A larger difference is typically associated with the trans isomer, while a smaller difference indicates the cis isomer.[16][18]
-
2D NMR: Techniques like NOESY can distinguish isomers based on the distance between the α-proton of proline and the α-proton of the preceding residue, which is shorter in the trans conformation.[2]
Expected Conformational Effects
The steric bulk of the gem-diisopropyl group at the C4 position is expected to have two major effects:
-
Ring Pucker Restriction: The five-membered pyrrolidine ring is not planar and exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up). The bulky substituents will likely force the ring into a single, highly preferred pucker, reducing conformational heterogeneity.
-
Biasing the Amide Bond: The steric clash between the diisopropyl group and the substituent on the preceding amino acid (in the cis conformation) is expected to strongly favor the trans isomer, potentially exceeding a 95:5 trans:cis ratio.
Caption: Steric hindrance in 4,4-disubstituted proline mimetics biases the equilibrium heavily toward the trans isomer.
Comparative Data
The table below summarizes the expected differences in key properties between L-proline and a hypothetical 4,4-diisopropylproline mimetic when incorporated into a peptide chain.
| Property | L-Proline | 4,4-Diisopropylproline (Expected) | Rationale |
| Trans/Cis Ratio | ~70:30 | >95:5 | Steric hindrance from the gem-diisopropyl group disfavors the cis conformation.[1] |
| Ring Pucker | Flexible (Cγ-endo/exo) | Rigidly fixed | Bulky substituents lock the ring into a single low-energy pucker.[12] |
| Rotational Barrier (ω) | ~85 kJ·mol⁻¹ | Higher | Increased steric hindrance raises the energy of the transition state for rotation. |
| Proteolytic Stability | Susceptible | Significantly Increased | The rigid, unnatural conformation is a poor substrate for many proteases.[5][19] |
Application in Drug Discovery: A Workflow
Incorporating a novel proline mimetic into a drug discovery program follows a structured workflow designed to validate its utility and leverage its unique properties.
Caption: Workflow for integrating proline mimetics into a peptide drug discovery pipeline.
Protocol: Proteolytic Stability Assay
This protocol provides a general method for comparing the stability of a native peptide versus its mimetic-containing analog in a relevant biological matrix like human serum or plasma.[4][5]
Objective: To determine the half-life (t₁/₂) of peptides in human plasma.
Materials:
-
Native peptide and mimetic-containing peptide (stock solutions in DMSO or water).
-
Human plasma (pooled, citrated).
-
Quenching solution (e.g., 10% Trichloroacetic acid or Acetonitrile with 1% Formic Acid).
-
HPLC or LC-MS/MS system for analysis.
Procedure:
-
Incubation:
-
Pre-warm human plasma to 37 °C in a water bath.
-
Spike the plasma with the test peptide to a final concentration of 10-50 µM. Mix gently.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing a 2-3 fold excess of cold quenching solution (e.g., 150 µL). This stops the enzymatic reaction and precipitates plasma proteins.
-
Vortex thoroughly and incubate on ice for 10-20 minutes.
-
-
Sample Preparation:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
Analysis:
-
Analyze the supernatant by reverse-phase HPLC or LC-MS.
-
Quantify the peak area corresponding to the intact parent peptide at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the t=0 sample (100%).
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) by fitting the data to a one-phase exponential decay curve.
-
Conclusion and Future Outlook
The strategic use of conformationally constrained proline mimetics represents a cornerstone of modern medicinal chemistry. By employing sterically demanding analogs, such as the conceptual 4,4-diisopropylprolinate discussed herein, drug developers can overcome fundamental liabilities of peptide therapeutics. These mimetics serve as powerful tools to enforce a single, bioactive conformation, leading to enhanced binding affinity, and to sterically shield the peptide backbone from enzymatic attack, dramatically improving metabolic stability.[19][20] While the synthesis of such highly substituted amino acids can be complex, the potential rewards—peptides with drug-like properties including improved potency, selectivity, and in vivo half-life—are substantial. Future work in this field will likely focus on developing more efficient and modular synthetic routes and exploring an even wider array of substitutions to fine-tune the conformational and physicochemical properties of peptide-based drugs.[21]
References
-
Al-Obeidi, F., & Hruby, V. J. (1990). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. Available at: [Link]
-
Sebák, F., Ecsédi, P., Bermel, W., Luy, B., Nyitray, L., & Bodor, A. (2022). Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins. Angewandte Chemie International Edition, 61(2), e202108361. Available at: [Link]
-
Bodor, A., & Nyitray, L. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. Available at: [Link]
-
Iris-Biotech. (n.d.). Proline Derivatives and Analogs. Iris Biotech. Available at: [Link]
-
Martin, R. W., Des-Groseillers, P. O., & Gsponer, J. (2022). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 121(11), 2059-2071. Available at: [Link]
-
Płocińska, R., Płociński, P., & Kołodziejczyk, A. S. (1998). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. PubMed. Available at: [Link]
-
Van der Poorten, O., & Raines, R. T. (2018). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(20), 6343-6351. Available at: [Link]
-
Verma, R., & Kumar, S. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6599. Available at: [Link]
-
Gmeiner, P., & Kaczor, A. A. (2007). Molecular building kit of fused-proline-derived peptide mimetics allowing specific adjustment of the dihedral Psi angle. The Journal of Organic Chemistry, 72(25), 9572-9582. Available at: [Link]
-
Toniolo, C., & Crisma, M. (2003). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b (pp. 52-94). Georg Thieme Verlag. Available at: [Link]
-
Van der Poorten, O., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 140(20), 6343–6351. Available at: [Link]
-
D'Andrea, L. D., & Isernia, C. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8272–8281. Available at: [Link]
-
Schneider, M., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(7), 546-556. Available at: [Link]
-
Nagasawa, T., & Tsuchiya, K. (1982). Synthetic approaches to peptide analogues containing 4,4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438-442. Available at: [Link]
-
Hruby, V. J., & Balse, P. M. (2000). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 7(1), 945-970. Available at: [Link]
-
Böttger, R., Hoffmann, R., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. Available at: [Link]
-
Ohuchi, M., & Suga, H. (2017). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 75(11), 1173-1179. Available at: [Link]
-
Fiori, S., & Chierici, S. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 7837-7855. Available at: [Link]
-
Molhoek, M., et al. (2016). Stability of C1-15 and F2,5,12W modified peptides to proteases measured by HPLC. ResearchGate. Available at: [Link]
-
Wang, W., & Li, Y. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. Available at: [Link]
-
Im, W., & Kim, H. (2013). Conformational preference and cis-trans isomerization of 4-methylproline residues. The Journal of Physical Chemistry B, 117(49), 15458-15467. Available at: [Link]
-
University of Bristol. (n.d.). Intermediates for the synthesis of 4-substituted proline derivatives. University of Bristol Research Portal. Available at: [Link]
-
Klett, K. C., & Benoit, D. S. W. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available at: [Link]
-
Erdelyi, M., & Soderberg, J. (2021). Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding. ChemBioChem, 22(20), 2933-2939. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. Available at: [Link]
-
Szabo, D., & Fulop, F. (2017). Polarity effects in 4-fluoro- And 4-(trifluoromethyl)prolines. ResearchGate. Available at: [Link]
-
Sousa, J., et al. (2023). Process intensification of lipase catalyzed isopropyl ester synthesis by integration with hydrophilic pervaporation. Journal of Cleaner Production, 426, 139050. Available at: [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. Available at: [Link]
-
Overberger, C. G., & Jon, Y. S. (1987). Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis. Journal of Polymer Science Part A: Polymer Chemistry, 25(6), 1683-1697. Available at: [Link]
- U.S. Patent No. 4,760,203. (1988). Process for the production of isopropyl alcohol. Google Patents.
- European Patent No. EP0717022B1. (1999). Process for producing isopropyl alcohol by hydrating propylene. Google Patents.
Sources
- 1. Proline Derivatives and Analogs [sigmaaldrich.cn]
- 2. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. scispace.com [scispace.com]
- 9. This compound | C11H21NO2 | CID 574504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational preference and cis-trans isomerization of 4-methylproline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. imrpress.com [imrpress.com]
- 17. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Molecular building kit of fused-proline-derived peptide mimetics allowing specific adjustment of the dihedral Psi angle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Theoretical Conformational Analysis of Isopropyl 1-isopropylprolinate
Abstract: The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. For proline derivatives, such as Isopropyl 1-isopropylprolinate, this principle is particularly salient. The constrained pyrrolidine ring and the nature of the N- and C-terminal substituents create a complex conformational landscape that dictates its utility in asymmetric catalysis and drug design. This guide provides an in-depth, technically-focused protocol for the theoretical and computational exploration of the conformational space of this compound. We eschew a simplistic, step-by-step format in favor of a narrative that explains the causality behind each methodological choice, from initial molecular mechanics scans to high-level quantum mechanical optimizations. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated workflow for predicting and understanding the conformational preferences of proline-based molecules.
Section 1: The Critical Role of Conformation in Proline Derivatives
Proline is unique among the proteinogenic amino acids due to its secondary amine being incorporated into a five-membered pyrrolidine ring.[1] This cyclic structure imparts significant conformational rigidity to the peptide backbone, yet introduces its own set of complex conformational equilibria, namely ring puckering and cis-trans isomerization of the preceding peptide bond.[2][3][4]
1.1. Pyrrolidine Ring Puckering: The five-membered ring of proline is not planar. To alleviate torsional strain, it adopts puckered, non-planar conformations.[5] These are typically described as "UP" (Cγ-exo) and "DOWN" (Cγ-endo) envelope conformations, where the Cγ atom is displaced to opposite sides of the plane formed by the other four ring atoms.[5] The energy barrier between these puckering states is low, allowing for rapid interconversion, but the preference for one over the other can be influenced by substituents and the local environment, which in turn affects the overall molecular shape.[2][3][6][7]
1.2. Cis-Trans Isomerization: Unlike most other amino acid residues, the energy difference between the cis and trans conformations of the X-Pro peptide bond is small.[1] This leads to a significant population of the cis isomer, a phenomenon that is critical in protein folding and function.[1][8][9] For this compound, the equivalent is the orientation around the N-C(α) bond, influenced by the N-isopropyl group.
1.3. This compound: A Molecule of Interest: The title compound possesses several key features that make its conformational analysis both challenging and important:
-
An N-isopropyl group, which introduces steric bulk and influences the electronic environment of the nitrogen atom.
-
An isopropyl ester at the C-terminus, which affects the orientation of the carboxyl group and can engage in intramolecular interactions.
-
The inherent chirality of the proline core, making it a valuable building block in asymmetric synthesis.
Understanding the preferred three-dimensional arrangement of these groups is paramount for predicting its behavior as a catalyst, a ligand for a receptor, or a synthetic intermediate.
Section 2: A Hierarchical Strategy for Conformational Exploration
A brute-force quantum mechanical search of the entire potential energy surface (PES) of a flexible molecule like this compound is computationally prohibitive. Therefore, a multi-tiered approach is the most logical and efficient strategy. This involves an initial broad search using a computationally inexpensive method, followed by refinement of the low-energy candidates with progressively more accurate, and thus more computationally demanding, methods.
Figure 2: The primary degrees of conformational freedom in this compound involve the puckering of the pyrrolidine ring and the rotation of the N- and C-terminal isopropyl groups.
4.2. Quantitative Data Summary
The results of the DFT calculations should be summarized in a table for clear comparison. This allows researchers to quickly identify the most stable conformers and the key geometric parameters that differentiate them.
Table 1: Calculated Relative Energies and Key Dihedral Angles for Low-Energy Conformers of this compound at the ωB97X-D/6-311+G(d,p) level.
| Conformer ID | Ring Pucker | τ(N-Cα-C-O) (°) | ΔG (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | Cγ-endo | 175.2 | 0.00 | 75.3 |
| Conf-2 | Cγ-exo | 178.9 | 1.15 | 12.1 |
| Conf-3 | Cγ-endo | -65.8 | 1.89 | 4.5 |
| Conf-4 | Cγ-exo | -70.1 | 2.50 | 2.1 |
(Note: Data are illustrative examples based on typical findings for proline esters.)
Section 5: Experimental Validation
A theoretical model is most powerful when validated by experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. [10][11][12]
-
³J Coupling Constants: The Karplus relationship allows the correlation of measured ³JHH coupling constants with the dihedral angles between the corresponding protons. [11]By calculating the theoretical coupling constants for each conformer in the Boltzmann-weighted ensemble, a direct comparison to the experimental spectrum can be made.
-
Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons. The presence or absence of specific NOE cross-peaks can be used to confirm or refute the predicted proximity of atoms in the calculated low-energy conformers. [8]
Section 6: Conclusion
The theoretical conformational analysis of this compound, when conducted through a rigorous, hierarchical workflow, provides invaluable insights into its structural preferences. This guide outlines a field-proven approach that balances computational efficiency with high accuracy. By starting with a broad molecular mechanics search and progressively refining the results with high-level DFT calculations, researchers can build a reliable model of the molecule's conformational landscape. This knowledge is a critical prerequisite for understanding its role in chemical and biological systems, ultimately accelerating research and development in catalysis and medicinal chemistry.
References
-
The puckering free-energy surface of proline. AIP Publishing. [Link]
-
Braga, C. B., Ducati, L. C., Tormena, C. F., & Rittner, R. (2014). Conformational Analysis and Intramolecular Interactions of l-Proline Methyl Ester and Its N-Acetylated Derivative through Spectroscopic and Theoretical Studies. The Journal of Physical Chemistry A, 118(9), 1748–1758. [Link]
-
Verma, A., & Zacharias, M. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]
-
Horne, W. S., Price, J. L., & Gellman, S. H. (2004). Ring Pucker Control in β-Prolines. Journal of the American Chemical Society, 126(5), 15364–15373. [Link]
-
Conformational Analysis and Intramolecular Interactions of l-Proline Methyl Ester and Its N-Acetylated Derivative through Spectroscopic and Theoretical Studies. ACS Publications. [Link]
-
Braga, C. B., Ducati, L. C., Tormena, C. F., & Rittner, R. (2014). Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies. The Journal of Physical Chemistry A, 118(9), 1748–1758. [Link]
-
A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. Preprints.org. [Link]
-
Marasinghe, D., Carrillo, M. J., Smallridge, D. Z., Butts, K. E., Bagale, B., & Tubergen, M. J. (2025). The challenging conformer assignment of proline methyl ester from rotational spectroscopy. Physical Chemistry Chemical Physics. [Link]
-
Fogliano, F., Lupi, S., & Puzzarini, C. (2015). Benchmark ab Initio Conformational Energies for the Proteinogenic Amino Acids through Explicitly Correlated Methods. Assessment of Density Functional Methods. Journal of Chemical Theory and Computation, 11(12), 5678–5693. [Link]
-
Conformational Analysis and Intramolecular Interactions of L-Proline Methyl Ester and Its N-Acetylated Derivative through Spectroscopic and Theoretical Studies. ResearchGate. [Link]
-
Puzzarini, C., & Barone, V. (2023). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Journal of the American Chemical Society. [Link]
-
The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. National Institutes of Health. [Link]
-
Cho, K. H., Cheon, M., & Park, S. (2005). Ab initio conformational study of N-acetyl-L-proline-N',N'-dimethylamide: a model for polyproline. The Journal of Physical Chemistry B, 109(1), 471–477. [Link]
-
An explicit-solvent conformation search method using open software. National Institutes of Health. [Link]
-
Vitagliano, L., Santoro, G., & Zagari, A. (2002). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein Science, 11(11), 2615–2620. [Link]
-
Benchmark ab Initio Conformational Energies for the Proteinogenic Amino Acids through Explicitly Correlated Methods. Assessment of Density Functional Methods. ResearchGate. [Link]
-
Modeling and Simulation Software. RCSB PDB. [Link]
-
Conformational Searching. Rowan Scientific. [Link]
-
Marasinghe, D., Carrillo, M. J., Smallridge, D. Z., Butts, K. E., Bagale, B., & Tubergen, M. J. (2025). The challenging conformer assignment of proline methyl ester from rotational spectroscopy. Physical Chemistry Chemical Physics. [Link]
-
Conformer Generation Software | Omega. OpenEye Scientific. [Link]
-
TINKER Tutorial: Conformational Analysis. UC Santa Barbara. [Link]
-
Comparison of Some Representative Density Functional Theory and Wave Function Theory Methods for the Studies of Amino Acids. ResearchGate. [Link]
-
Pan, H., Lee, M., & Li, S. (1995). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. International Journal of Peptide and Protein Research, 45(6), 545–552. [Link]
-
Parameters of Proline molecule in water and methanol were calculated by DFT method. ResearchGate. [Link]
-
Madi, Z. L., Gáspári, Z., & Wüthrich, K. (1995). Solution conformations of proline rings in proteins studied by NMR spectroscopy. Journal of Biomolecular NMR, 5(4), 377–385. [Link]
-
Puzzarini, C., & Barone, V. (2023). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Journal of the American Chemical Society, 145(6), 3484–3498. [Link]
-
Conformational isomers of N-acetylproline Schematic illustration of the... ResearchGate. [Link]
-
Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. National Institutes of Health. [Link]
-
Melli, A., Tonolo, F., Barone, V., & Puzzarini, C. (2023). DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. The Journal of Physical Chemistry A, 127(36), 7575–7585. [Link]
-
Comparative conformational study of N-acetyl- N′-methylprolineamide with different basis sets. R Discovery. [Link]
-
An electronic effect on protein structure. National Institutes of Health. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. National Institutes of Health. [Link]
Sources
- 1. Proline Derivatives and Analogs [sigmaaldrich.com]
- 2. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields | bioRxiv [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Isopropyl 1-isopropylprolinate and Proline Derivatives in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The direct asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to build complex chiral molecules. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful alternative to traditional metal-based or enzymatic catalysts. Among these, the amino acid (S)-proline and its derivatives are celebrated for their efficiency, low toxicity, and operational simplicity. This guide provides an in-depth exploration of the mechanistic principles governing proline-catalyzed aldol reactions, a detailed experimental protocol, and a discussion on catalyst modification. While literature on the specific catalyst isopropyl 1-isopropylprolinate is not prevalent, we will ground our discussion in the well-established framework of proline catalysis, offering researchers the foundational knowledge and practical steps required to explore and optimize reactions with novel proline esters and other derivatives.
Introduction: The Rise of Enamine Catalysis
The asymmetric aldol reaction stands as one of the most powerful methods for constructing chiral β-hydroxy carbonyl motifs, which are ubiquitous in natural products and pharmaceuticals. Historically, this transformation relied on pre-formed enolates and chiral auxiliaries or metal complexes. A paradigm shift occurred with the development of direct catalytic methods. Pioneering work in the 1970s, known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, demonstrated that (S)-proline could catalyze an intramolecular aldol reaction with high enantioselectivity.[1][2] This discovery laid the groundwork for the explosion of organocatalysis in the 21st century.
In 2000, List, Barbas, and Lerner extended this concept to highly efficient intermolecular reactions, establishing (S)-proline as a versatile "micro-aldolase" that mimics the enamine-based mechanism of natural Class I aldolase enzymes.[3] This approach offers significant advantages:
-
Operational Simplicity: Reactions are often performed at room temperature and do not require inert atmospheres or anhydrous conditions.[4]
-
Sustainability: Proline is an inexpensive, naturally occurring, and non-toxic amino acid available in both enantiomeric forms.[4]
-
Atom Economy: The direct use of unmodified ketones and aldehydes is highly efficient.[5]
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of proline and its derivatives in catalyzing the aldol reaction is rooted in the formation of a nucleophilic enamine intermediate. The accepted catalytic cycle involves several key steps, which rationalizes the observed stereoselectivity.[2][3]
-
Enamine Formation: The secondary amine of the proline catalyst condenses with the ketone donor to form an iminium ion, which then deprotonates to yield the key nucleophilic enamine.
-
Stereoselective C-C Bond Formation: The enamine attacks the aldehyde acceptor. The stereochemical outcome is dictated by a highly organized, chair-like transition state, often rationalized by the Zimmerman-Traxler model. The carboxylic acid group of proline is crucial, acting as a Brønsted acid to activate the aldehyde via hydrogen bonding and orienting the reactants for a specific facial attack (typically Re-face attack on the aldehyde).[1]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium aldol adduct is hydrolyzed by water present in the reaction medium to release the chiral β-hydroxy ketone product and regenerate the proline catalyst, thus completing the cycle.
This mechanistic pathway underscores the bifunctional nature of proline, where the amine acts as the covalent catalyst and the carboxylic acid serves as an intramolecular co-catalyst.[3]
Sources
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-Catalyzed Direct Asymmetric Aldol Reactions (2000) | Benjamin List | 2634 Citations [scispace.com]
- 4. longdom.org [longdom.org]
- 5. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isopropyl 1-isopropylprolinate as a Chiral Organocatalyst
Introduction: The Evolution from Proline to Modified Derivatives
The field of asymmetric organocatalysis, a cornerstone of modern synthetic chemistry, offers a powerful alternative to traditional metal-based catalysts.[1] At the heart of this discipline lies L-proline, a simple, naturally occurring amino acid often hailed as the "simplest enzyme."[2] Its remarkable ability to catalyze a wide array of stereoselective transformations stems from its unique bifunctional nature, possessing both a secondary amine (nucleophilic) and a carboxylic acid (Brønsted acid) moiety.[2][3]
Proline catalysis primarily operates through two key mechanistic pathways: enamine catalysis for reactions involving ketone donors and iminium catalysis for activating α,β-unsaturated acceptors.[4][5] The formation of a chiral enamine intermediate from a ketone and proline, for instance, elevates the ketone's HOMO energy, enabling a highly controlled nucleophilic attack on an electrophile.[6] This mechanism is central to classic transformations like the asymmetric aldol, Mannich, and Michael reactions.[1][7]
While L-proline itself is highly effective, its application can be limited by factors such as solubility and modest catalyst loading requirements.[8] This has spurred the development of next-generation proline derivatives, where modifications to the pyrrolidine ring, the amine, or the carboxylic acid are strategically implemented to enhance catalytic activity, solubility, and stereocontrol.[9][10] Isopropyl 1-isopropylprolinate emerges from this lineage as a rationally designed catalyst. By esterifying the carboxylic acid and alkylating the secondary amine, its physicochemical properties are significantly altered, offering distinct advantages in specific applications.
This guide provides an in-depth exploration of this compound as an organocatalyst, focusing on its mechanistic underpinnings and practical application in the asymmetric aldol reaction.
This compound: Structural Advantages and Mechanistic Implications
This compound is a derivative of L-proline with the molecular formula C₁₁H₂₁NO₂.[11] The key modifications—an N-isopropyl group and an O-isopropyl ester—are not merely incidental; they are designed to modulate the catalyst's performance.
-
N-Isopropyl Group: The addition of a bulky isopropyl group to the nitrogen atom introduces significant steric hindrance around the catalytic center. This steric shield plays a crucial role in directing the facial selectivity of the electrophile's approach to the enamine intermediate, thereby enhancing enantioselectivity.
-
O-Isopropyl Ester: The conversion of the carboxylic acid to an isopropyl ester removes the acidic proton. In the classic proline mechanism, this proton is vital for activating the electrophile via hydrogen bonding in a Zimmerman-Traxler-like transition state.[1] With the ester, this bifunctional activation is no longer possible in the same manner. Instead, the catalyst relies more heavily on the steric and electronic properties of the enamine itself to control stereochemistry. This modification also dramatically increases the catalyst's lipophilicity, improving its solubility in a broader range of non-polar organic solvents.
The Enamine Catalytic Cycle
The primary mode of action for this compound in catalyzing the aldol reaction is through an enamine-based cycle.[12] The generally accepted mechanism, adapted for this modified catalyst, proceeds as follows:
-
Enamine Formation: The catalyst's secondary amine reacts with a ketone (e.g., cyclohexanone) to form a transient carbinolamine, which then dehydrates to yield the key chiral enamine intermediate.
-
Nucleophilic Attack: The highly nucleophilic enamine attacks the si-face of the aldehyde electrophile. The stereochemical outcome is dictated by the catalyst's rigid pyrrolidine backbone and the steric bulk of the N-isopropyl group, which effectively blocks the alternative re-face approach.
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium, releasing the chiral aldol product and regenerating the this compound catalyst to re-enter the cycle.
Caption: Enamine catalytic cycle for the asymmetric aldol reaction.
Application Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol details a representative procedure for the direct asymmetric aldol reaction, a benchmark for evaluating the performance of proline-derived organocatalysts.
Rationale for Experimental Choices:
-
Catalyst Loading (20 mol%): While higher loadings can accelerate the reaction, 20 mol% often represents an optimal balance between reaction efficiency and catalyst cost for proline derivatives.
-
Solvent (Toluene): The increased lipophilicity of this compound allows for the use of non-polar solvents like toluene.[13] This can be advantageous in minimizing side reactions and influencing the transition state geometry.
-
Temperature (Room Temperature): Many organocatalytic reactions proceed efficiently at ambient temperature, simplifying the experimental setup and reducing energy consumption.[13]
-
Excess Ketone (5 equivalents): Using the ketone as both a reactant and the solvent (or in large excess) pushes the equilibrium towards product formation and minimizes the potential for aldehyde self-condensation.[13]
-
Workup: The aqueous workup serves to quench the reaction and remove any water-soluble components. Purification by column chromatography is a standard method for isolating the aldol product from unreacted starting materials and the catalyst.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the aldol reaction.
Step-by-Step Protocol
-
Reagent Preparation: To a clean, dry 4 mL glass vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol, 1.0 equiv) and (S)-Isopropyl 1-isopropylprolinate (8.0 mg, 0.04 mmol, 0.2 equiv).
-
Solvent and Reactant Addition: Add toluene (0.4 mL) followed by cyclohexanone (104 µL, 1.0 mmol, 5.0 equiv).
-
Reaction Execution: Cap the vial and stir the mixture vigorously at room temperature (approx. 20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the limiting reagent (4-nitrobenzaldehyde) is consumed (typically 24-48 hours).
-
Quenching: Upon completion, quench the reaction by adding 1 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford the desired aldol product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.
Performance Data and Broader Applications
While specific data for this compound is proprietary or less published, the performance of related proline esters in the asymmetric aldol reaction provides a strong benchmark. High yields and excellent stereoselectivities are commonly achieved.
Table 1: Representative Performance of Proline Derivatives in the Asymmetric Aldol Reaction
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 40 | Toluene | 95 | >95:5 | 88 | [13] |
| 2 | Benzaldehyde | Cyclohexanone | 30 | DMSO | 68 | 93:7 | 96 | [8] |
| 3 | 4-Chlorobenzaldehyde | Acetone | 20 | neat | 85 | N/A | 95 | [14] |
Note: Data presented is for illustrative purposes based on similar proline-derived catalysts and may not reflect the exact results for this compound.
Beyond the aldol reaction, the enamine activation strategy employed by this compound is applicable to a range of other crucial C-C bond-forming reactions, including:
-
Asymmetric Michael Additions: The conjugate addition of ketones and aldehydes to nitroolefins, enones, and maleimides.[15][16][17]
-
Asymmetric Mannich Reactions: A three-component reaction between an aldehyde, an amine, and a ketone to produce chiral β-amino carbonyl compounds.[4]
Conclusion
This compound represents a logical and effective evolution in the design of proline-based organocatalysts. By modifying the core proline structure, key properties such as solubility and the steric environment of the catalytic pocket are enhanced, allowing for high stereoselectivity in a variety of organic solvents. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers and drug development professionals seeking to leverage the power of this catalyst class for the efficient and stereocontrolled synthesis of complex chiral molecules.
References
-
Proline-catalyzed aldol reactions - Wikipedia. Wikipedia. [Link]
-
Proline organocatalysis - Wikipedia. Wikipedia. [Link]
-
Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health (NIH). [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
- Proline as an Asymmetric Organocatalyst.Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1.
-
New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. [Link]
-
Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing. [Link]
-
Chiral Imidazolium Prolinate Salts as Efficient Synzymatic Organocatalysts for the Asymmetric Aldol Reaction. National Institutes of Health (NIH). [Link]
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Longdom Publishing. [Link]
-
Stabilization of Proline Enamine Carboxylates by Amine Bases. ResearchGate. [Link]
-
Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions. PubMed. [Link]
-
Heterogeneous organocatalysis: the proline case. National Institutes of Health (NIH). [Link]
-
Mechanism proposed for the proline-catalyzed aldol reaction via enamine catalysis. ResearchGate. [Link]
-
Recent developments in next generation (S)-proline-derived chiral organocatalysts. ScienceDirect. [Link]
-
New mechanistic studies on the proline-catalyzed aldol reaction. National Institutes of Health (NIH). [Link]
-
Enamine Catalysis. University of Regensburg. [Link]
-
Asymmetric Michael addition using a proline derivative 3 as heterogeneous organocatalyst. ResearchGate. [Link]
-
Recent developments in next generation (S)-proline-derived chiral organocatalysts. Semantic Scholar. [Link]
-
Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
-
Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. National Institutes of Health (NIH). [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI. [Link]
-
This compound. PubChem. [Link]
-
Chiral Phosphoproline-Catalyzed Asymmetric Michael Addition of Ketones to Nitroolefins: An Experimental and Theoretical Study. PubMed. [Link]
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. longdom.org [longdom.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Enamine-based organocatalysis with proline and diamines: the development of direct catalytic asymmetric Aldol, Mannich, Michael, and Diels-alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in next generation (S)-proline-derived chiral organocatalysts [agris.fao.org]
- 11. This compound | C11H21NO2 | CID 574504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Imidazolium Prolinate Salts as Efficient Synzymatic Organocatalysts for the Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Chiral phosphoproline-catalyzed asymmetric Michael addition of ketones to nitroolefins: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantioselective Mannich Reactions Catalyzed by Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Asymmetric Mannich Reactions
The asymmetric Mannich reaction is a fundamental carbon-carbon bond-forming transformation in organic synthesis, enabling the stereoselective construction of chiral β-amino carbonyl compounds.[1] These structural motifs are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[1][2] In recent years, organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in these reactions, with the naturally occurring amino acid L-proline and its derivatives being at the forefront of this revolution.[1][3][4] This application note provides an in-depth guide to the enantioselective Mannich reaction, with a focus on the principles of catalysis by proline derivatives, exemplified by isopropyl L-prolinate.
Theoretical Background and Mechanism
The catalytic cycle of a proline-catalyzed Mannich reaction is a well-established process that relies on the formation of a key enamine intermediate.[1][5][6] The reaction typically involves three components: an aldehyde, an amine, and a ketone or aldehyde as the carbonyl donor.[1]
The generally accepted mechanism proceeds as follows:
-
Enamine Formation: The proline catalyst reacts with the carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate.[1][7][8]
-
Imine Formation: Concurrently, the aldehyde and amine react to form an electrophilic imine.
-
Stereoselective C-C Bond Formation: The chiral enamine undergoes a stereoselective addition to the imine. The stereochemical outcome is dictated by the catalyst's structure, which creates a chiral environment and directs the approach of the electrophile.[1][6][8] For L-proline and its derivatives, the attack typically occurs on the si-face of the imine, leading to the syn-diastereomer.[6][8]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-amino carbonyl product and regenerate the proline catalyst, thus completing the catalytic cycle.[6][8]
The use of proline esters, such as isopropyl L-prolinate, can offer advantages in terms of solubility in organic solvents and may influence the reaction's kinetics and stereoselectivity.
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in the proline-catalyzed enantioselective Mannich reaction.
Caption: Catalytic cycle of the proline-catalyzed Mannich reaction.
Experimental Protocol: A General Procedure
This protocol provides a general method for the enantioselective three-component Mannich reaction using a proline-based catalyst. Researchers should optimize conditions for their specific substrates.
Materials:
-
Isopropyl L-prolinate (or L-proline)
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Amine (e.g., p-anisidine)
-
Ketone (e.g., acetone)
-
Solvent (e.g., DMSO, DMF, or as optimized)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the aldehyde (1.0 mmol), amine (1.1 mmol), and the proline-based catalyst (0.1 mmol, 10 mol%).
-
Solvent and Nucleophile Addition: Add the chosen solvent (2.0 mL) and the ketone (2.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reactions are typically complete within 24-48 hours.[1]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).[1] Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to afford the desired β-amino ketone.[1]
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Substrate Scope and Performance
The proline-catalyzed Mannich reaction is compatible with a wide range of substrates. The following table summarizes representative results from the literature for proline and its derivatives in the Mannich reaction. This data can serve as a benchmark for new applications.
| Entry | Aldehyde Donor | Imine Acceptor | Catalyst | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | N-PMP-protected α-imino ethyl glyoxylate | (S)-Proline | 95 | >95:5 | 99 |
| 2 | Acetone | p-Anisidine and Benzaldehyde | (S)-Proline | 92 | - | 96 |
| 3 | Cyclohexanone | N-PMP-protected α-imino ethyl glyoxylate | (S)-Proline | 98 | >99:1 | >99 |
| 4 | Butanal | N-Boc-imine of Benzaldehyde | (S)-Proline | 85 | 95:5 | 98 |
Data is representative and compiled from various sources in the literature for proline-catalyzed Mannich reactions. PMP = p-methoxyphenyl, Boc = tert-butoxycarbonyl.
Troubleshooting and Key Considerations
-
Catalyst Loading: While 10-20 mol% is typical, catalyst loading can often be reduced with optimization.
-
Solvent Effects: The choice of solvent can significantly impact reaction rate, yield, and stereoselectivity. Polar aprotic solvents like DMSO and DMF are often effective.
-
Water: The presence of water can affect the equilibrium of imine and enamine formation. Anhydrous conditions are generally recommended.
-
Substrate Reactivity: Electron-deficient aldehydes and imines are generally more reactive. Steric hindrance in the ketone or aldehyde can also influence the reaction outcome.
-
Diastereoselectivity: While L-proline and its simple derivatives typically favor the syn product, modified catalysts have been designed to achieve high anti-selectivity.[8][9]
Conclusion
The enantioselective Mannich reaction catalyzed by proline and its derivatives is a robust and versatile tool for the synthesis of chiral β-amino carbonyl compounds. The operational simplicity, mild reaction conditions, and high stereoselectivities achievable make this methodology highly attractive for both academic research and industrial drug development. By understanding the underlying mechanism and key experimental parameters, researchers can effectively apply this powerful transformation to access a diverse range of valuable chiral building blocks.
References
- BenchChem. (n.d.). Application Notes and Protocols for Proline-Based Catalysis in Asymmetric Mannich Reactions.
- Notz, W., Tanaka, F., & Barbas, C. F. (2004). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews, 33(5), 299-309.
-
ResearchGate. (n.d.). Scheme 3. a) The reaction mechanism of the proline-catalyzed direct asymmetric aldol reactions with 1 as the donor. b) The reaction mechanism of the proline-catalyzed direct asymmetric Mannich reactions with 1 as the donor. Retrieved from [Link]
- Perera, S., Sinha, D., Rana, N. K., Trieu-Do, V., & Zhao, J. C.-G. (2013). List–Barbas–Mannich Reaction Catalyzed by Modularly Designed Organocatalysts. The Journal of Organic Chemistry, 78(21), 10947–10953.
-
PubMed. (2013). List-Barbas-Mannich reaction catalyzed by modularly designed organocatalysts. Retrieved from [Link]
-
Radboud Repository. (n.d.). Organocatalysed asymmetric Mannich reactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Organocatalysed asymmetric Mannich reactions. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 34. Retrieved from [Link]
-
University of Illinois. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). List–Barbas–Mannich Reaction Catalyzed by Modularly Designed Organocatalysts | Request PDF. Retrieved from [Link]
-
PubMed. (2008). Proline-catalysed Mannich reactions of acetaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). List‐Barbas‐Mannich reaction catalyzed by Modularly Designed Organocatalysts. Retrieved from [Link]
-
ACS Publications. (2003). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Organocatalyzed Asymmetric Mannich Reaction: An Update. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 8. Proline-catalyzed asymmetric Mannich reactions. Retrieved from [Link]
-
ACS Publications. (2022). Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives. Retrieved from [Link]
-
Nature Protocols. (2007). L-proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes. Retrieved from [Link]
-
PMC. (n.d.). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Retrieved from [Link]
-
PubMed. (2002). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Retrieved from [Link]
-
Nature Protocols. (2008). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Retrieved from [Link]
-
ResearchGate. (2012). The Proline-Catalyzed Mannich Reaction and the Advent of Enamine Catalysis | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). A proline‐catalyzed Mannich reaction starting from cyclic ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Mannich reaction catalyzed by (L)- or (D)-proline (11). Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Process intensification of lipase catalyzed isopropyl ester synthesis by integration with hydrophilic pervaporation: Experimental results, engineering aspects and techno-economic analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Proline-catalysed Mannich reactions of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalysed asymmetric Mannich reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Michael Addition using Isopropyl 1-Isopropylprolinate
For researchers, scientists, and professionals in drug development, the precise construction of chiral molecules is a cornerstone of modern synthetic chemistry. The asymmetric Michael addition stands as a powerful and atom-economical method for forming carbon-carbon bonds, enabling the creation of stereochemically complex targets from simple precursors.[1] This guide provides an in-depth exploration of the asymmetric Michael addition reaction, specifically focusing on the use of the organocatalyst Isopropyl 1-isopropylprolinate. While direct, published protocols for this specific proline ester derivative are not abundant, this document leverages established principles and detailed procedures from closely related and extensively studied proline-based catalysts, such as the renowned Hayashi-Jørgensen catalysts (diarylprolinol silyl ethers), to provide a robust and scientifically grounded framework for methods development.
The Power of Organocatalysis in Asymmetric Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical transformations, has emerged as a third pillar of catalysis, alongside biocatalysis and metal catalysis. Proline and its derivatives have proven to be particularly effective in a wide range of asymmetric reactions. Their mechanism of action typically involves the formation of nucleophilic enamine intermediates with carbonyl compounds, which can then undergo stereoselective addition to various electrophiles.[2][3] This approach avoids the use of often toxic and expensive metal catalysts, aligning with the principles of green chemistry.
This compound: A Proline-Derived Catalyst
This compound belongs to the family of proline esters, which are derivatives of the naturally occurring amino acid L-proline. The esterification of both the carboxylic acid and the secondary amine with isopropyl groups modifies the steric and electronic properties of the parent molecule. These modifications can influence the catalyst's solubility in organic solvents, its stability, and the stereochemical outcome of the reactions it catalyzes. While less documented than the bulky diarylprolinol silyl ethers, this compound offers a simpler structural motif that can be advantageous in certain synthetic contexts.
The Enamine Catalytic Cycle in Michael Additions
The catalytic cycle of a proline derivative-catalyzed Michael addition of an aldehyde (Michael donor) to a nitroolefin (Michael acceptor) is a well-established mechanistic paradigm.
-
Enamine Formation: The catalytic cycle begins with the reaction between the aldehyde and the secondary amine of the this compound catalyst to form a transient iminium ion. Subsequent deprotonation at the α-carbon of the aldehyde moiety leads to the formation of a nucleophilic enamine intermediate.
-
Nucleophilic Attack: The chiral environment created by the catalyst directs the enamine to attack one of the enantiotopic faces of the Michael acceptor (the nitroolefin). This stereoselective carbon-carbon bond formation is the key step in establishing the chirality of the product.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed by trace amounts of water in the reaction mixture to release the chiral γ-nitroaldehyde product and regenerate the this compound catalyst, allowing it to enter a new catalytic cycle.
Caption: The enamine catalytic cycle for the Michael addition.
Representative Experimental Protocol
The following protocol is a representative procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin using this compound as the organocatalyst. This protocol is based on well-established procedures for similar proline-derived catalysts and should be optimized for specific substrates.[4][5][6]
Materials and Equipment
-
Reagents:
-
Aldehyde (e.g., propanal, isobutyraldehyde)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
This compound (catalyst)
-
Anhydrous solvent (e.g., toluene, chloroform, or dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
-
-
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes for liquid transfer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
High-performance liquid chromatography (HPLC) with a chiral stationary phase
-
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the nitroolefin (1.0 mmol, 1.0 equiv) and this compound (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for several minutes to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent (2.0 mL) via syringe.
-
Reactant Addition: Add the aldehyde (2.0 mmol, 2.0 equiv) dropwise via syringe while stirring the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or the desired temperature) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to several days depending on the substrates.
-
Workup: Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Stereoselectivity Analysis: Determine the diastereomeric ratio (d.r.) of the product by ¹H NMR analysis of the crude reaction mixture. Determine the enantiomeric excess (ee) by HPLC analysis using a chiral stationary phase.
Caption: A typical experimental workflow for the Michael addition.
Data Presentation: Representative Results
The following table summarizes typical results that can be expected for the asymmetric Michael addition of various aldehydes to trans-β-nitrostyrene, catalyzed by proline derivatives. These values serve as a benchmark for optimizing reactions with this compound.
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) |
| 1 | Propanal | 10 | Toluene | 24 | 85 | >95:5 | 95 |
| 2 | Butanal | 10 | CHCl₃ | 36 | 82 | >95:5 | 96 |
| 3 | Isobutyraldehyde | 10 | CH₂Cl₂ | 48 | 75 | >95:5 | 92 |
| 4 | Cyclohexanecarboxaldehyde | 10 | Toluene | 48 | 90 | 90:10 | 98 |
Note: These are representative data based on similar catalyst systems and may vary for this compound.
Troubleshooting and Optimization
Achieving high yields and stereoselectivities often requires careful optimization of reaction conditions. Here are some key parameters to consider:
-
Catalyst Loading: While 10 mol% is a common starting point, the optimal catalyst loading can range from 1 to 20 mol%. Lowering the catalyst loading can be more cost-effective, but may require longer reaction times.
-
Solvent: The choice of solvent can significantly impact the reaction rate and stereoselectivity. Non-polar aprotic solvents like toluene and chloroform are often effective. It is crucial to use anhydrous solvents to prevent unwanted side reactions.
-
Temperature: Most organocatalytic Michael additions are run at room temperature. However, lowering the temperature (e.g., to 0 °C or -20 °C) can sometimes improve stereoselectivity, albeit at the cost of a slower reaction rate.
-
Additives: In some cases, the addition of a co-catalyst or an acidic/basic additive can enhance the reaction. For instance, weak acids have been shown to accelerate the rate-limiting hydrolysis of the iminium intermediate in some proline-catalyzed reactions.[7]
-
Substrate Concentration: The concentration of the reactants can influence the reaction rate. A typical concentration is around 0.5 M with respect to the limiting reagent.
Conclusion
The asymmetric Michael addition catalyzed by proline derivatives like this compound is a valuable tool for the stereoselective synthesis of complex organic molecules. By understanding the underlying enamine catalytic cycle and systematically optimizing reaction parameters, researchers can effectively employ this methodology to construct chiral building blocks for drug discovery and development. This guide provides a solid foundation for initiating and refining protocols for this important transformation.
References
-
Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, L., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264. [Link]
-
Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212–4215. [Link]
-
Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005). Enantioselective Organocatalyzed α-Sulfenylation of Aldehydes. Angewandte Chemie International Edition, 44(5), 794–797. [Link]
-
Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters, 9(25), 5307–5309. [Link]
-
Zheng, Z., Perkins, B. L., & Ni, B. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Journal of the American Chemical Society, 132(1), 50–51. [Link]
-
Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]
-
Lombardo, M., Chiarucci, M., Quintavalla, A., & Trombini, C. (2009). Highly Efficient Ion‐Tagged Catalyst for the Enantioselective Michael Addition of Aldehydes to Nitroalkenes. Advanced Synthesis & Catalysis, 351(17), 2801–2806. [Link]
-
Pletnev, A. A., & Zibinsky, M. (2013). Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. Central European Journal of Chemistry, 11(11), 1833–1839. [Link]
-
Wu, J., Ni, B., & Headley, A. D. (2009). Di(methylimidazole)prolinol Silyl Ether Catalyzed Highly Michael Addition of Aldehydes to Nitroolefins in Water. Organic Letters, 11(15), 3354–3356. [Link]
-
Hayashi, Y., Okamura, D., & Ishikawa, H. (2014). Diphenylprolinol silyl ether catalyzed asymmetric Michael reaction of nitroalkanes and β,β-disubstituted α,β-unsaturated aldehydes for the construction of all-carbon quaternary stereogenic centers. Chemistry, 20(38), 12072–12082. [Link]
-
Gotoh, H., Okamura, D., Ishikawa, H., & Hayashi, Y. (2009). Diphenylprolinol Silyl Ether as a Catalyst in an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroethanol with α,β-Unsaturated Aldehydes. Organic Letters, 11(18), 4056–4059. [Link]
-
Hayashi-Jørgensen Catalyst. Chem-Station Int. Ed. (2015). [Link]
-
Seebach, D., et al. (2011). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta, 94(5), 719-743. [Link]
-
Fodor, K., et al. (2017). Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions. Reaction Chemistry & Engineering, 2(4), 499-506. [Link]
-
Pal, B., & Gogoi, P. (2021). Development of Prolinol-derived Organocatalysts and Their Application to Organocatalytic Michael Addition Reactions. E-thesis, Tezpur University. [Link]
-
Kaur, H., & Chimni, S. S. (2013). Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview. Current Organic Synthesis, 10(4), 546-589. [Link]
-
Vaduvescu, S., & Hu, Y. (2015). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Advances, 5(104), 85685-85692. [Link]
Sources
Introduction: The Imperative for Chiral Amines and the Rise of Organocatalysis
Chiral amines are indispensable building blocks in modern chemistry, forming the structural core of a vast number of pharmaceuticals, agrochemicals, and natural products.[1] Their specific three-dimensional arrangement is often critical for biological activity, making enantiomerically pure compounds essential for developing safe and effective drugs. While numerous methods exist for their synthesis, the field of organocatalysis has emerged as a powerful, sustainable, and efficient alternative to traditional metal-based catalysis.[2][3]
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers significant advantages, including lower toxicity, reduced cost, and operational simplicity. Among the most celebrated organocatalysts is the simple amino acid L-proline, lauded as the "simplest enzyme" for its remarkable ability to catalyze complex asymmetric transformations with high stereoselectivity.[4] Proline and its derivatives mediate reactions through transient enamine or iminium ion intermediates, mimicking the mechanisms of Class I aldolase enzymes.[5][6]
This application note focuses on the utility of proline derivatives, specifically highlighting the conceptual application of catalysts like Isopropyl 1-isopropylprolinate , in the asymmetric synthesis of precursors to chiral amines. By modifying the parent proline structure—in this case, through N-alkylation and esterification of the carboxylic acid—chemists can fine-tune the catalyst's properties. Such modifications can enhance solubility in common organic solvents, increase steric hindrance to improve facial selectivity, and modulate electronic properties, thereby expanding the scope and efficiency of these powerful transformations.[7] We will explore the core mechanism and provide detailed protocols for key C-C bond-forming reactions that serve as gateways to valuable chiral amine scaffolds.
The Mechanistic Heart: The Enamine Catalytic Cycle
The efficacy of proline and its derivatives in catalyzing reactions such as Mannich, Michael, and aldol additions stems from their ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). This enamine then attacks an electrophile in a highly stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst, completing the cycle.[8][9]
The key to stereocontrol lies in the rigid five-membered ring of the proline scaffold. In the transition state, the bulky substituent on the catalyst (like the N-isopropyl group) effectively shields one face of the enamine, forcing the electrophile to approach from the less hindered face. The carboxylate group (or its ester derivative) often plays a crucial role in stabilizing the transition state through hydrogen bonding.[6]
Caption: General mechanism for proline-derivative-catalyzed asymmetric synthesis.
Application I: Asymmetric Mannich Reaction
The Mannich reaction is one of the most fundamental C-C bond-forming reactions for synthesizing nitrogen-containing compounds. The organocatalytic asymmetric variant provides a direct route to enantiomerically enriched β-amino ketones or aldehydes, which are versatile precursors for chiral 1,3-amino alcohols and β-amino acids.[9]
Protocol: Synthesis of a Chiral β-Amino Ketone
This protocol describes a general procedure for the three-component Mannich reaction between an aldehyde, an amine, and a ketone, catalyzed by a proline derivative.
1. Materials and Reagents:
-
Proline-derived catalyst (e.g., this compound)
-
Aldehyde (e.g., p-Nitrobenzaldehyde)
-
Amine (e.g., p-Anisidine)
-
Ketone (e.g., Cyclohexanone, dried over molecular sieves)
-
Solvent (e.g., Anhydrous DMSO or Toluene)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
2. Experimental Procedure:
-
Imine Formation (Pre-formed or in situ): In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in the chosen solvent (4.0 mL). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding imine.
-
Catalyst Introduction: Add the proline-derived catalyst (0.1 mmol, 10 mol%) to the reaction mixture.
-
Nucleophile Addition: Add the ketone (3.0 mmol, 3.0 equivalents) to the mixture. The use of excess ketone serves to drive the reaction forward and act as a co-solvent.
-
Reaction Incubation: Stir the reaction vigorously at the desired temperature (e.g., 0 °C to room temperature) and monitor its progress by Thin Layer Chromatography (TLC). Reactions may take from 12 to 48 hours. Causality Note: Lower temperatures often lead to higher enantioselectivity by favoring the more ordered transition state, though reaction times will be longer.
-
Work-up: Once the reaction is complete, quench the mixture by adding saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure β-amino ketone.
-
Characterization: Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Expected Results and Substrate Scope
The efficiency and stereoselectivity of the Mannich reaction are highly dependent on the specific substrates and catalyst used. The use of proline derivatives often provides excellent yields and enantioselectivities.
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| p-Nitrobenzaldehyde | Cyclohexanone | 10 | DMSO | 95 | >99 |
| Benzaldehyde | Acetone | 20 | DMF | 78 | 92 |
| Isovaleraldehyde | Cyclohexanone | 10 | Toluene | 85 | 96 |
| Furfural | Acetophenone | 15 | CH₃CN | 65 | 88 |
| Note: Data presented is representative and compiled from typical proline-catalyzed Mannich reactions. Actual results may vary based on the specific proline derivative and reaction conditions. |
digraph "Mannich_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Start: Reagent Prep", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; imine [label="1. In Situ Imine Formation\n(Aldehyde + Amine in Solvent)"]; catalyst [label="2. Add Catalyst\n(e.g., this compound)"]; ketone [label="3. Add Ketone\n(Nucleophile)"]; react [label="4. Reaction\n(Stir at 0°C - RT, 12-48h)"]; quench [label="5. Quench with aq. NH₄Cl"]; extract [label="6. Extraction\n(Ethyl Acetate)"]; purify [label="7. Purification\n(Column Chromatography)"]; analyze [label="8. Analysis\n(NMR, Chiral HPLC)"]; end_node [label="End: Pure Chiral Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> imine; imine -> catalyst; catalyst -> ketone; ketone -> react; react -> quench; quench -> extract; extract -> purify; purify -> analyze; analyze -> end_node; }
Caption: Experimental workflow for the asymmetric Mannich reaction.
Application II: Asymmetric Michael Addition
The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a robust method for constructing C-C bonds and installing two vicinal stereocenters. The resulting γ-nitro ketones are highly valuable intermediates that can be readily transformed into chiral γ-amino acids, 1,4-amino alcohols, and pyrrolidines.[10]
Protocol: Synthesis of a Chiral γ-Nitro Ketone
1. Materials and Reagents:
-
Proline-derived catalyst (e.g., this compound)
-
Nitroalkene (e.g., β-Nitrostyrene)
-
Ketone (e.g., Acetone, dried)
-
Solvent (e.g., Chloroform or neat conditions)
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
2. Experimental Procedure:
-
Reaction Setup: To a vial, add the nitroalkene (0.5 mmol) and the proline-derived catalyst (0.05 mmol, 10 mol%).
-
Solvent/Reagent Addition: Add the solvent (e.g., Chloroform, 1.0 mL) followed by the ketone (1.5 mmol, 3.0 equivalents). Causality Note: In some cases, running the reaction "neat" (using the ketone as the solvent) can increase reaction rates and improve outcomes.
-
Reaction Incubation: Seal the vial and stir the mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification and Characterization: Purify the crude residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired γ-nitro ketone. Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC.
Downstream Conversion to Chiral Amines
The true utility of these protocols lies in the straightforward conversion of their products into the target chiral amines.
-
From β-Amino Ketones (Mannich Products): The ketone functionality can be stereoselectively reduced (e.g., using NaBH₄) to afford chiral 1,3-amino alcohols.
-
From γ-Nitro Ketones (Michael Products): The nitro group can be reduced to a primary amine (e.g., via catalytic hydrogenation with H₂/Pd-C, or using Zn/HCl). Subsequent reduction of the ketone provides access to chiral 1,4-amino alcohols.
Troubleshooting and Scientific Considerations
-
Low Enantioselectivity: This can often be improved by lowering the reaction temperature. Screening different solvents is also crucial, as solvent polarity can influence the stability of the transition state. Ensure the catalyst is of high enantiomeric purity.
-
Low Yield: Ensure all reagents are pure and dry, especially the carbonyl donor and the solvent. Increasing the equivalents of the nucleophile or extending the reaction time may be necessary. For Mannich reactions, pre-forming the imine can sometimes improve yields.
-
Side Reactions: Aldol self-condensation of the ketone or aldehyde can be a competing pathway. Using a large excess of the ketone donor can often suppress its self-condensation. The presence of water can lead to racemic background reactions; therefore, anhydrous conditions are critical.
Conclusion
Proline-based organocatalysis represents a cornerstone of modern asymmetric synthesis. By using structurally modified catalysts such as this compound, researchers can leverage the foundational principles of enamine catalysis while gaining improved physical and chemical properties. The Mannich and Michael reactions detailed herein are powerful, reliable methods for generating complex chiral molecules that are immediate precursors to high-value chiral amines. These protocols provide a robust starting point for researchers in academic and industrial settings, facilitating the development of novel therapeutics and other advanced materials.
References
-
List, B. (2002). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15834. Available at: [Link]
-
Lixin, R. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Chemical Engineering and Chemistry Research. Available at: [Link]
-
Dalko, P. I., & Moisan, L. (2001). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 101(11), 3581-3594. Available at: [Link]
-
Wang, D., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5213-5242. Available at: [Link]
-
Xu, L.-W., Luo, J., & Lu, Y. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, (14), 1807-1821. Available at: [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. Available at: [Link]
-
Notz, W., & List, B. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign. Available at: [Link]
-
Xu, L.-W., Luo, J., & Lu, Y. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. Sci-Hub. Available at: [Link]
-
Xu, L.-W., Luo, J., & Lu, Y. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. Semantic Scholar. Available at: [Link]
-
LibreTexts Chemistry. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. Available at: [Link]
-
Alza, E., et al. (2011). Proline-Related Secondary Amine Catalysts and Applications. ResearchGate. Available at: [Link]
-
Wang, W. (2011). Enantioselective Approach to 3-Substituted Prolines. ResearchGate. Available at: [Link]
-
de la Torre, V. G., & Didier, D. (2016). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 21(7), 896. Available at: [Link]
-
Denard, C. A., Huang, H., & Zhao, H. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. Available at: [Link]
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic-Chemistry.org. Available at: [Link]
-
ResearchGate. (n.d.). 1 Chiral amines and aminoalcohols derived prolinamide. ResearchGate. Available at: [Link]
-
Iminov, R. K., et al. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(21), 7487. Available at: [Link]
-
Szawka, O., et al. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 1118-1155. Available at: [Link]
-
ResearchGate. (2025). Pharmaceutical applications of isopropyl alcohol. I. As a solvent in pharmaceutical manufacturing. ResearchGate. Available at: [Link]
-
Nagata, K., et al. (2013). Asymmetric synthesis and catalytic activity of 3-methyl-β-proline in enantioselective anti-Mannich-type reactions. The Journal of Organic Chemistry, 78(14), 7131-7136. Available at: [Link]
- Stirling, D. I., & Matcham, G. W. J. (2000). U.S. Patent No. 6,133,018. U.S. Patent and Trademark Office.
-
Lab Alley. (n.d.). Industrial uses of Isopropyl alcohol. Lab Alley. Available at: [Link]
-
Burlage, H. M., & Hawkins, D. B. (1946). Pharmaceutical applications of isopropyl alcohol; as a solvent in pharmaceutical manufacturing. Journal of the American Pharmaceutical Association, 35(12), 379-384. Available at: [Link]
-
Purosolv. (2024). The Crucial Role of Pharma-Grade Isopropyl Alcohol (IPA) in Sterilisation. Purosolv. Available at: [Link]
-
ResearchGate. (2025). Asymmetric Synthesis of α‐Phenyl‐γ‐hetero‐substituted Isopropyl Sulfonates via Diastereoselective Ring‐Opening of γ‐Sultones. ResearchGate. Available at: [Link]
Sources
- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 8. longdom.org [longdom.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protecting Group Strategies: Isopropyl 1-isopropylprolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Proline Derivatives
Isopropyl 1-isopropylprolinate, a proline derivative featuring significant steric bulk at both the nitrogen and the carboxyl terminus, presents unique challenges in synthetic chemistry. The secondary amine of the proline ring, while a nucleophile, is sterically encumbered, potentially leading to sluggish or incomplete reactions under standard conditions. Consequently, the selection and application of a suitable protecting group for this amine are critical for the successful execution of multi-step syntheses. A temporary masking of the amine's nucleophilicity is often necessary to prevent undesired side reactions during transformations elsewhere in the molecule[1].
This guide provides a detailed exploration of protecting group strategies for this compound, focusing on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. We will delve into the rationale behind the choice of protecting groups, provide detailed, field-tested protocols for their installation and removal, and discuss the critical considerations arising from the steric hindrance inherent in this substrate. The aim is to equip researchers with the knowledge to make informed decisions and execute these transformations with high efficiency and reproducibility.
Selecting the Optimal Protecting Group: A Strategic Decision
The choice of a protecting group is not a one-size-fits-all decision; it is dictated by the overall synthetic strategy. Key factors to consider include the stability of the protecting group to subsequent reaction conditions, the ease and selectivity of its removal, and its potential influence on the reactivity of the substrate[2]. For this compound, the steric hindrance around the nitrogen atom adds another layer of complexity to this decision-making process.
The following decision tree illustrates a logical approach to selecting a suitable protecting group for this substrate.
Caption: Decision tree for selecting an N-protecting group for this compound.
Protocols for N-Protection of this compound
The following protocols are designed to address the challenges posed by the sterically hindered nature of this compound.
Protocol 1: N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a popular choice due to its stability under a wide range of conditions and its facile removal with acid[]. For sterically hindered amines, standard conditions may be sluggish. The inclusion of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or THF (approximately 0.1-0.2 M).
-
Addition of Reagents: To the stirred solution, add triethylamine or DIPEA (1.5 eq.) followed by a catalytic amount of DMAP (0.1 eq.).
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq.) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS. Due to steric hindrance, the reaction may require several hours to overnight for complete conversion. Gentle heating (e.g., 40 °C) may be applied if the reaction is slow[1].
-
Work-up:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography to yield the N-Boc protected this compound.
Causality Behind Experimental Choices:
-
Choice of Base: Triethylamine or the more sterically hindered DIPEA is used to neutralize the acid generated during the reaction.
-
Catalyst: DMAP is a highly nucleophilic catalyst that accelerates the acylation of the sterically hindered amine by forming a more reactive intermediate with Boc₂O.
-
Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent hydrolysis of the Boc anhydride.
-
Monitoring: Close monitoring is crucial as prolonged reaction times or excessive heating can lead to side products.
Protocol 2: N-Cbz Protection
The benzyloxycarbonyl (Cbz) group is another robust protecting group, stable to both acidic and basic conditions, and is typically removed by catalytic hydrogenolysis[4][5]. Schotten-Baumann conditions are often effective for the Cbz protection of amino acids.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Dioxane or THF
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq.) in a mixture of dioxane (or THF) and water (e.g., 2:1 v/v).
-
Addition of Base: Add sodium bicarbonate (2.0-3.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1-1.3 eq.) to the vigorously stirred mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Schotten-Baumann Conditions: The use of a biphasic solvent system with an inorganic base is a classic and effective method for acylating amines with acid chlorides, minimizing side reactions.
-
Excess Base: An excess of a mild inorganic base is used to neutralize the HCl generated and to drive the reaction to completion.
-
Low Temperature: The reaction is initiated at 0 °C to control the exothermicity and minimize potential side reactions of the reactive benzyl chloroformate.
Protocols for N-Deprotection
The selective removal of the protecting group is as critical as its installation. The following protocols are tailored for the deprotection of the N-protected this compound.
Protocol 3: N-Boc Deprotection
The Boc group is typically removed under acidic conditions[1]. Trifluoroacetic acid (TFA) is highly effective, but for substrates with other acid-labile groups, milder conditions using HCl in an organic solvent are preferred.
Materials:
-
N-Boc protected this compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) OR 4M HCl in 1,4-dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using TFA):
-
Reaction Setup: Dissolve the N-Boc protected substrate in anhydrous DCM (e.g., 0.1-0.5 M) in a flask and cool to 0 °C.
-
Addition of Acid: Slowly add TFA (5-10 eq., or a 20-50% v/v solution in DCM) to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Carefully neutralize the residue by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the product with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
-
Procedure (using HCl in Dioxane):
-
Reaction Setup: Dissolve the N-Boc protected substrate in a minimal amount of a co-solvent like DCM or ethyl acetate if necessary.
-
Addition of Acid: Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq.) at room temperature.
-
Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine. The free amine can be obtained by neutralization with a base.
Causality Behind Experimental Choices:
-
Choice of Acid: TFA is a strong acid that rapidly cleaves the Boc group. HCl in dioxane is a milder alternative that can provide better selectivity in the presence of other acid-sensitive functionalities. The steric hindrance of the substrate is not expected to significantly impede the acid-mediated deprotection.
Protocol 4: N-Cbz Deprotection (Hydrogenolysis)
Catalytic hydrogenation is the most common method for Cbz deprotection[4][6]. The reaction is generally clean, with volatile byproducts (toluene and CO₂).
Materials:
-
N-Cbz protected this compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the N-Cbz protected substrate in MeOH or EtOH.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
-
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient catalyst for the hydrogenolysis of the benzyl C-O bond.
-
Hydrogen Source: Hydrogen gas is the reducing agent. For substrates that are difficult to reduce, transfer hydrogenation using a source like ammonium formate can be an alternative.
-
Solvent: Protic solvents like methanol or ethanol are excellent for this reaction.
Summary of Protecting Group Characteristics
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Stability & Orthogonality |
| Boc (tert-Butyloxycarbonyl) | (Boc)₂O | Strong acid (TFA, HCl)[1][] | Stable to base, hydrogenolysis, and most nucleophiles. Orthogonal to Cbz and Fmoc. | |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl | Catalytic hydrogenolysis (H₂, Pd/C)[4][6] | Stable to acid and base. Orthogonal to Boc. | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[7] | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz. |
Workflow Visualization
The following diagram illustrates a typical workflow for the use of a protecting group in a synthetic sequence involving this compound.
Caption: A generalized workflow for a synthesis involving protection and deprotection.
References
- Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067–2070.
-
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]
- Rainier, J. D., & Cox, J. M. (2001). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 123(48), 11993–12005.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2015). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]
-
MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
ResearchGate. (2021). Deprotection of different N-Boc-compounds. Retrieved from [Link]
- European Patent Office. (2009). Deprotection of N-BOC compounds.
-
MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
PubMed. (2017). Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. Retrieved from [Link]
-
PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
-
ResearchGate. (2018). Screening of Fmoc deprotection on standard amino acids and esters. Retrieved from [Link]
-
Journal of the American Chemical Society. (2012). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2017). How do you esterify a N-Boc protected amino acid?. Retrieved from [Link]
-
ResearchGate. (2015). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
PNAS. (2014). The influence of proline on surface interactions in aqueous solutions. Retrieved from [Link]
-
Taylor & Francis Online. (2019). Steric hindrance – Knowledge and References. Retrieved from [Link]
-
Chemical Communications. (2021). Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site. Retrieved from [Link]
-
PubMed. (2001). Steric hindrance as a basis for structure-based design of selective inhibitors of protein-tyrosine phosphatases. Retrieved from [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]
Sources
The Role of Proline Esters in Multi-Component Reactions: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Multi-Component Reactions and Organocatalysis
Multi-component reactions are convergent chemical processes where three or more reactants combine in a one-pot synthesis to form a single product that incorporates substantial portions of all the starting materials.[1][2] This approach offers significant advantages over traditional linear syntheses, including reduced reaction times, lower solvent consumption, and higher overall yields. When combined with asymmetric catalysis, MCRs provide a highly efficient route to enantiomerically enriched compounds, which are of paramount importance in drug discovery and development.[3]
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and enzyme catalysis.[4] L-proline and its derivatives are among the most successful organocatalysts, capable of promoting a wide array of transformations with high stereoselectivity.[5][6] Their catalytic prowess stems from their ability to form key reactive intermediates, namely enamines and iminium ions, with carbonyl compounds.[7][8]
Isopropyl 1-Isopropylprolinate: A Chiral Proline Derivative
This compound is a derivative of the amino acid proline where both the carboxylic acid and the secondary amine are functionalized with isopropyl groups. While extensive literature exists on the use of L-proline and other proline esters in MCRs, specific applications of this compound as a catalyst in this context are not documented in peer-reviewed scientific literature. However, based on the well-established reactivity of similar proline derivatives, we can extrapolate its potential catalytic activity and propose its application in key MCRs.
The structure of this compound suggests that the N-isopropyl group might influence the steric environment around the nitrogen atom, potentially affecting the stereochemical outcome of the reaction. The isopropyl ester group, on the other hand, is expected to have a lesser electronic and steric influence on the catalytic cycle compared to the N-substituent.
Mechanistic Principles of Proline Ester Catalysis in MCRs
The catalytic activity of proline and its esters in MCRs typically proceeds through two main pathways: enamine and iminium ion catalysis. The specific pathway depends on the nature of the reactants.
Enamine Catalysis
In reactions involving a nucleophilic carbonyl compound (e.g., a ketone or aldehyde), the proline derivative reacts with the carbonyl to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and can react with an electrophile in a stereocontrolled manner.
dot
Caption: Generalized Enamine Catalysis Workflow.
Iminium Ion Catalysis
When the carbonyl compound is α,β-unsaturated, the proline derivative forms a chiral iminium ion. This iminium ion is more electrophilic at the β-position than the starting enone or enal, facilitating a stereoselective conjugate addition of a nucleophile.
dot
Caption: Generalized Iminium Catalysis Workflow.
Potential Applications in Key Multi-Component Reactions
Based on the reactivity of analogous proline derivatives, this compound could potentially catalyze several important MCRs, including the Passerini and Ugi reactions.
The Passerini Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[9] While the classical Passerini reaction is not catalytic, asymmetric variants have been developed using chiral catalysts. A proline derivative could potentially act as a chiral Brønsted acid or base to activate the substrates and induce stereoselectivity.
The Ugi Reaction
The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, yielding a bis-amide.[4] Chiral amines, including proline derivatives, can be used as one of the components to induce diastereoselectivity. Alternatively, a chiral proline-based catalyst could be employed to control the stereochemistry of the reaction.
Generalized Protocols for Proline Ester-Catalyzed MCRs
Disclaimer: The following protocols are generalized based on literature procedures for similar proline derivatives and have not been specifically optimized for this compound. Researchers should perform their own optimization studies.
General Protocol for a Proline Ester-Catalyzed Asymmetric Aldol-Type MCR
This protocol describes a general procedure for the reaction of an aldehyde, a ketone, and another nucleophilic component, catalyzed by a proline ester.
Materials:
-
This compound (or other proline ester catalyst)
-
Aldehyde
-
Ketone
-
Third nucleophilic component (e.g., an amine, thiol, or enolizable carbonyl)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the proline ester catalyst (typically 10-30 mol%).
-
Add the anhydrous solvent and stir until the catalyst is dissolved.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Add the ketone and the third nucleophilic component to the reaction mixture and stir for 10-15 minutes.
-
Slowly add the aldehyde to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and stereoselectivity (diastereomeric ratio and enantiomeric excess) of the product using appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).
| Parameter | Typical Range/Condition | Notes |
| Catalyst Loading | 10 - 30 mol% | Higher loading may be required for less reactive substrates. |
| Solvent | DCM, THF, Toluene | Solvent choice can significantly impact yield and stereoselectivity. |
| Temperature | -78 °C to room temperature | Lower temperatures generally favor higher stereoselectivity. |
| Reaction Time | 2 - 48 hours | Monitored by TLC or LC-MS. |
General Protocol for a Proline Ester-Catalyzed Asymmetric Michael Addition-Type MCR
This protocol outlines a general procedure for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound in the presence of a third component, catalyzed by a proline ester.
Materials:
-
This compound (or other proline ester catalyst)
-
α,β-Unsaturated aldehyde or ketone
-
Nucleophile (e.g., a ketone, aldehyde, or thiol)
-
Third component (e.g., an amine or another nucleophile)
-
Anhydrous solvent (e.g., DCM, THF, or Chloroform)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Follow steps 1-3 from the protocol above.
-
Add the α,β-unsaturated carbonyl compound and the third component to the reaction mixture and stir for 10-15 minutes.
-
Add the nucleophile to the reaction mixture.
-
Follow steps 6-11 from the protocol above to monitor the reaction, work up the product, and analyze the results.
| Parameter | Typical Range/Condition | Notes |
| Catalyst Loading | 10 - 30 mol% | Optimization may be necessary. |
| Solvent | DCM, THF, Chloroform | The polarity and coordinating ability of the solvent are critical. |
| Temperature | -20 °C to room temperature | May require optimization for specific substrates. |
| Reaction Time | 12 - 72 hours | Monitored by TLC or LC-MS. |
Conclusion and Future Outlook
While the specific catalytic activity of this compound in multi-component reactions remains to be experimentally validated, the well-established principles of proline and proline ester catalysis provide a strong foundation for its potential application. The generalized protocols and mechanistic insights presented in this guide are intended to serve as a starting point for researchers interested in exploring the utility of this and other novel chiral organocatalysts in the efficient and stereoselective synthesis of complex organic molecules. Future research in this area will likely focus on the synthesis and screening of a wider range of proline derivatives to fine-tune their steric and electronic properties for optimal performance in various MCRs, contributing to the ever-expanding toolbox of synthetic organic chemistry.
References
- Alonso, J. M., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140.
- Baran, P. S. The Biginelli and Related (Passerini and Ugi) Reactions.
- Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions.
- Davis, F. A., et al. (2004). Asymmetric synthesis of alpha-amino 1,3-dithioketals from sulfinimines (N-sulfinyl imines). Synthesis of (2S,3R)-(-)-3-hydroxy-3-methylproline. Organic Letters, 6(19), 3393–3395.
- Denmark Group. Mechanistic Studies of Proline-Catalyzed Reactions. University of Illinois Urbana-Champaign.
- Deobald, A. M., et al. (2012). Organocatalytic Asymmetric Epoxidation and Tandem Epoxidation/Passerini Reaction under Eco-Friendly Reaction Conditions. Organic & Biomolecular Chemistry, 10(38), 7681-7684.
- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
- Ellman, J. A. Asymmetric Synthesis of Amines.
- European Journal of Organic Chemistry. (2020).
- Hayashi, Y., et al. (2006). Combined Proline-Surfactant Organocatalyst for the Highly Diastereo- and Enantioselective Aqueous Direct Cross-Aldol Reaction of Aldehydes.
- Kumar, M., et al. (2015). L-Proline Catalyzed Multicomponent Reactions.
- Li, G., et al. (2019). Asymmetric Three-Component Cyclizations toward Structurally Spiro Pyrrolidines via Bifunctional Phosphonium Salt Catalysis. Organic Letters, 21(21), 8667–8672.
- Marcaccini, S., & Torroba, T. (2007). The use of the Ugi and Passerini reactions in heterocyclic chemistry. Heterocycles, 71(5), 1021-1044.
- MDPI. (2019). Diastereo- and Enantioselective Synthesis of Highly Functionalized Tetrahydropyridines by Recyclable Novel Bifunctional C2-Symmetric Ionic Liquid–Supported (S)
- Niu, T., Lu, G., & Cai, C. (2011). The Ugi reaction in a polyethylene glycol medium: A mild, protocol for the production of compound libraries. Journal of Chemical Research, 2011(8), 444-447.
- Organic Chemistry Portal. (2007).
- Organic Syntheses. Ugi Multicomponent Reaction.
- PubChem.
- Reetz, M. T., et al. (1994). Stereoselective Synthesis of α,β-Diamino Nitriles from Amino Acids. Synthesis, 1994(07), 733–738.
- Royal Society of Chemistry. (2021).
- ScienceDirect. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines.
- Sigma-Aldrich. (2008).
- Wang, J. (2021).
- Wikipedia. Passerini reaction.
- Wiley Online Library. (2009).
- Wiley Online Library. (2022).
- Zhang, X., et al. (2014).
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
- Ziyaei, A., et al. (2023). L-Proline Catalyzed Multicomponent Reaction for Simple and Efficient Synthesis of Tetrahydropyridines Derivatives. Asian Journal of Green Chemistry, 7(2), 121-131.
- Zoltán, G. H., & Dávid, R. P. (1974). Studies on the Mechanism of the Intramolecular Aldol Condensation of 2-(3-Oxobutyl)-2-methylcyclopentane-1,3-dione. The Journal of Organic Chemistry, 39(11), 1615–1617.
- Zou, L., et al. (2019). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 7, 736.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of δ-amino acid derivatives via diastereoselective vinylogous Mannich reactions between N-tert-butanesulfinyl imines and dioxinone-derived lithium dienolate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Diastereoselective Intermolecular Addition of the 1,3‐Dioxolanyl Radical to N‐Acyl Aldohydrazones. Asymmetric Synthesis of α‐Amino Acid Derivatives. / ChemInform, 2003 [sci-hub.box]
- 8. Passerini Reaction [organic-chemistry.org]
- 9. Asymmetric synthesis of alpha-alkylated N-sulfinyl imidates as new chiral building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Catalytic Mechanism of Isopropyl 1-Isopropylprolinate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond L-Proline, a New Frontier in Organocatalysis
The advent of organocatalysis has revolutionized asymmetric synthesis, offering a greener and often more efficient alternative to traditional metal-based catalysts. L-proline, in its simplicity, has emerged as a cornerstone of this field, lauded for its ability to mimic enzymatic catalysis in a variety of carbon-carbon bond-forming reactions.[1][2][3] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate substrates through the formation of nucleophilic enamine intermediates.[1] However, the pursuit of enhanced reactivity, solubility, and stereoselectivity has led to the development of a vast arsenal of proline derivatives.[4] This guide focuses on a specific, yet underexplored, member of this family: Isopropyl 1-isopropylprolinate . By examining its catalytic mechanism, we aim to provide researchers with the foundational knowledge and practical protocols to leverage its unique steric and electronic properties in asymmetric synthesis, particularly in aldol and Michael additions.
While direct literature on the catalytic applications of this compound is sparse, we can infer its behavior and potential from the well-established principles of proline and N-alkylated proline ester catalysis. The introduction of isopropyl groups on both the nitrogen and the ester functionality is expected to significantly influence the catalyst's performance by modulating its steric environment and electronic character.
Core Catalytic Principle: The Enamine Catalytic Cycle
The catalytic prowess of this compound, like its parent L-proline, hinges on its ability to form a transient, chiral enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde). This enamine is significantly more nucleophilic than the corresponding enolate, enabling it to attack electrophilic acceptors with greater facility.
The generally accepted catalytic cycle for a proline-catalyzed reaction can be broken down into three key stages:
-
Enamine Formation: The secondary amine of the proline derivative reacts with a carbonyl donor to form a carbinolamine, which then dehydrates to yield the chiral enamine intermediate.
-
Stereoselective C-C Bond Formation: The enamine attacks an electrophilic acceptor (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition). The stereochemical outcome of this step is dictated by the catalyst's chiral scaffold, which directs the approach of the electrophile to one of the enamine's two faces.
-
Catalyst Regeneration: The resulting iminium ion is hydrolyzed, releasing the product and regenerating the catalyst for the next cycle.
Below is a generalized workflow for an asymmetric reaction catalyzed by a proline derivative.
Caption: Generalized workflow for proline-derivative-catalyzed asymmetric reactions.
The Influence of Isopropyl Groups: A Mechanistic Dissection
The substitution of the acidic proton on the proline nitrogen with an isopropyl group and the esterification of the carboxylic acid with isopropanol in this compound introduce critical modifications to the catalyst's structure and, consequently, its function.
Steric Effects on Stereoselectivity
The bulky isopropyl group on the nitrogen atom is poised to exert significant steric hindrance. This steric bulk plays a crucial role in the stereodetermining step of the reaction. In the transition state, the catalyst-substrate assembly will adopt a conformation that minimizes steric clashes. The isopropyl group can effectively block one face of the enamine, compelling the electrophile to approach from the less hindered side. This enhanced facial discrimination is anticipated to lead to higher enantioselectivity compared to unsubstituted L-proline.
For instance, in an aldol reaction, the transition state is often described by a Zimmerman-Traxler model, where the enamine, the aldehyde, and the catalyst form a six-membered, chair-like transition state. The orientation of the substituents on this ring determines the stereochemical outcome. The N-isopropyl group would likely occupy a pseudo-equatorial position to minimize 1,3-diaxial interactions, thereby influencing the orientation of the incoming aldehyde and dictating the stereochemistry of the newly formed chiral centers.[5]
Electronic Effects and Reactivity
The N-alkylation of proline with an electron-donating isopropyl group increases the electron density on the nitrogen atom. This enhanced nucleophilicity can accelerate the initial formation of the enamine intermediate. However, the absence of the carboxylic acid proton, which is esterified, removes a key feature of L-proline's catalytic activity. In L-proline, the carboxylic acid is believed to act as a Brønsted acid, activating the electrophile through hydrogen bonding and facilitating the final hydrolysis step. In this compound, this internal acid catalysis is absent. This may necessitate the use of additives or protic solvents to achieve efficient catalyst turnover.
The following diagram illustrates the proposed catalytic cycle for an aldol reaction mediated by this compound.
Caption: Proposed enamine catalytic cycle for an aldol reaction.
Application Protocols
Protocol 1: Asymmetric Aldol Reaction (General Procedure)
This protocol is adapted from general procedures for proline and prolinamide-catalyzed aldol reactions.[1][6][7]
Materials:
-
This compound (catalyst)
-
Aldehyde (electrophile)
-
Ketone (nucleophile)
-
Solvent (e.g., DMSO, CH2Cl2, or neat)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the catalyst (10-20 mol%) in the chosen solvent, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Stir the reaction mixture at the desired temperature (-10 to 25 °C) and monitor the progress by TLC. Reaction times can vary from 24 to 72 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Asymmetric Michael Addition (General Procedure)
This protocol is based on studies using proline derivatives for the conjugate addition of aldehydes or ketones to nitroalkenes.[4]
Materials:
-
This compound (catalyst)
-
Aldehyde or ketone (nucleophile)
-
Nitroalkene (electrophile)
-
Solvent (e.g., wet CH2Cl2)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve the catalyst (10 mol%) in the solvent.
-
Add the aldehyde or ketone (1.2 mmol) followed by the nitroalkene (1.0 mmol).
-
Stir the reaction mixture at room temperature until the nitroalkene is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO4 and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
-
Analyze the product to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
Data Presentation: Expected Performance
As previously stated, there is a lack of published data for this compound. However, a study on substituted proline derivatives in the Michael addition provides valuable insight into the performance of a structurally similar catalyst. The following table summarizes the results for the Michael addition of isobutyraldehyde to phenyl vinyl sulphone using various proline ester catalysts.
| Catalyst | R Group on Ester | Yield (%) | ee (%) | Configuration |
| 28 | Isopropyl | 93 | 42 | R |
| 29 | Cyclohexyl | 92 | 41 | R |
| 30 | t-Butyl | 97 | 52 | R |
Data adapted from Jovanović, P., et al. (2014). Substituted proline derivatives as organocatalysts in the Michael reaction. Journal of the Serbian Chemical Society, 79(7), 767-778.
This data suggests that proline esters with bulky alkyl groups can achieve high yields in Michael additions. While the enantioselectivity with the isopropyl ester was moderate (42% ee), the study indicates that increasing the steric bulk of the ester group (t-butyl) can lead to improved enantioselectivity (52% ee). This supports the hypothesis that the steric environment around the catalytic center is a key determinant of stereochemical control.
Conclusion and Future Outlook
This compound represents an intriguing yet underutilized catalyst in the realm of asymmetric organocatalysis. Based on established mechanistic principles, the dual isopropyl substitution is predicted to enhance stereoselectivity through increased steric hindrance while potentially requiring careful solvent and additive screening to compensate for the lack of an acidic proton. The provided protocols offer a solid foundation for researchers to begin exploring the catalytic potential of this compound.
Future work should focus on systematically evaluating this compound in a range of asymmetric transformations, including aldol, Michael, and Mannich reactions. A thorough investigation of solvent effects, catalyst loading, and the use of co-catalysts will be crucial to unlocking its full synthetic utility. Such studies will not only expand the toolkit of organocatalysis but also deepen our understanding of the subtle interplay between catalyst structure and function.
References
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC.[Link]
-
Asymmetric intermolecular aldol catalysed by proline. (n.d.). ChemTube 3D.[Link]
-
Asymmetric Synthesis of alpha-Alkylproline Derivatives from a Chiral Borane-Amine Adduct: Inversion of Enantioselectivity in the Presence of a Crown Ether. (1996). PubMed.[Link]
-
Asymmetric Synthesis of Cα‐Substituted Prolines through Curtin–Hammett‐Controlled Diastereoselective N‐Alkylation. (2019). ResearchGate.[Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). MDPI.[Link]
-
(PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2020). ResearchGate.[Link]
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2018). National Institutes of Health.[Link]
-
Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. (2003). PMC.[Link]
-
Proline-catalyzed aldol reactions. (n.d.). Wikipedia.[Link]
-
Substituted proline derivatives as organocatalysts in Michael reaction. (2014). ResearchGate.[Link]
-
Highly enantioselective synthesis of 5-phenyl-2-alkylprolines using phase-transfer catalytic alkylation. (2003). Semantic Scholar.[Link]
-
Proline-Catalyzed Direct Asymmetric Aldol Reactions. (2000). Semantic Scholar.[Link]
-
Proline-Catalyzed Asymmetric Reactions. (2019). ResearchGate.[Link]
-
Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. (2014). Scientific Research Publishing.[Link]
Sources
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Asymmetric Organocatalysis with Isopropyl 1-isopropylprolinate
A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry
Introduction: Beyond L-Proline
For over two decades, L-proline has been celebrated as the "simplest enzyme," a remarkably effective and environmentally benign organocatalyst for a multitude of asymmetric transformations.[1] Its success paved the way for a new era of organocatalysis, providing a powerful alternative to often toxic and expensive metal-based catalysts.[1][2] However, the practical application of L-proline can be hampered by its limited solubility in many common organic solvents.
This guide focuses on Isopropyl 1-isopropylprolinate , a lipophilic derivative of L-proline. By esterifying the carboxylic acid and alkylating the secondary amine with isopropyl groups, this catalyst overcomes the solubility issues of its parent molecule, allowing for a broader range of reaction conditions and potentially enhancing catalytic efficiency. This document provides a detailed exploration of the experimental setup, protocols, and mechanistic underpinnings for reactions catalyzed by this compound, with a primary focus on the asymmetric aldol reaction.
The Catalytic Engine: The Enamine-Iminium Cycle
This compound, like L-proline, operates through a well-established enamine-based catalytic cycle.[3][4] Understanding this mechanism is paramount to optimizing reaction conditions and troubleshooting experiments. The catalyst functions as a "micro-aldolase," providing the secondary amine necessary for enamine formation and facilitating stereochemical control.[4]
The catalytic cycle for an aldol reaction can be summarized as follows:
-
Enamine Formation: The secondary amine of the catalyst reacts with a ketone or aldehyde donor to form an iminium ion, which then tautomerizes to a chiral enamine intermediate. This step activates the donor carbonyl compound.[4][5]
-
Carbon-Carbon Bond Formation: The nucleophilic enamine attacks the electrophilic carbonyl group of an aldehyde acceptor. The catalyst's chiral scaffold directs this attack to a specific face of the aldehyde, establishing the new stereocenters.[2][6]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium intermediate is hydrolyzed by trace water in the reaction medium to release the chiral aldol product and regenerate the active catalyst, which then re-enters the catalytic cycle.[4]
Caption: The enamine catalytic cycle for the aldol reaction.
Application Focus: The Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds.[5] The following sections detail the experimental setup and a specific protocol for the reaction between an aromatic aldehyde and a cyclic ketone, a classic transformation in organocatalysis.
General Experimental Workflow
A successful experiment relies on a systematic and logical progression of steps. The workflow diagram below outlines the critical stages from initial setup to final product analysis.
Caption: A typical workflow for an organocatalyzed reaction.
Experimental Considerations: The "Why" Behind the Protocol
-
Reagents and Materials:
-
Catalyst: this compound should be of high purity. The (S)-enantiomer is commonly used.
-
Solvent: While the catalyst's design improves solubility, the choice of solvent remains critical. Anhydrous dimethyl sulfoxide (DMSO) is often an excellent choice as it effectively dissolves all components and is aprotic, which favors the enamine mechanism.[4] For some reactions, a mixture of methanol and water can also be effective.[7]
-
Substrates: Aldehydes must be free of acidic impurities (e.g., carboxylic acids from oxidation), which can neutralize the catalyst or promote side reactions. Purification by distillation or chromatography may be necessary. Ketones are typically used in excess to serve as both the nucleophile and a solvent.[4]
-
-
Catalyst Loading:
-
Typical loadings range from 5 to 30 mol%. While higher loadings can accelerate the reaction, they increase cost. A loading of 10-20 mol% is a common starting point for optimization. Lower loadings are desirable for large-scale applications.[8]
-
-
Temperature and Concentration:
-
Most reactions are run at room temperature.[7] Lowering the temperature (e.g., to 0-4 °C) can sometimes improve enantioselectivity at the cost of a longer reaction time. The initial addition of the aldehyde to the ketone/catalyst mixture is often performed at 0 °C to manage any initial exotherm.[7] High concentrations of reactants generally favor faster reaction rates.[4]
-
-
Reaction Monitoring:
-
The progress of the reaction should be monitored to determine the point of completion and prevent the formation of degradation products. Thin-Layer Chromatography (TLC) is the most common method. A simple co-spot (a single spot containing the starting material, the reaction mixture, and a co-spot of both) allows for easy visualization of the consumption of the limiting reagent (usually the aldehyde) and the formation of the product.
-
Detailed Protocol: Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone
This protocol is adapted from established procedures for proline-catalyzed aldol reactions and is suitable for this compound.[7]
Materials:
-
(S)-Isopropyl 1-isopropylprolinate (Catalyst)
-
4-Nitrobenzaldehyde (Electrophile)
-
Cyclohexanone (Nucleophile/Solvent)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Ethyl Acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-Isopropyl 1-isopropylprolinate (e.g., 0.2 mmol, 20 mol%).
-
Add cyclohexanone (e.g., 5.0 mL, ~50 mmol, 50 equivalents).
-
Add anhydrous DMSO (e.g., 1.0 mL) to ensure all components are dissolved. Stir the mixture for 10-15 minutes at room temperature to allow for pre-catalyst formation.
-
Substrate Addition: Add 4-nitrobenzaldehyde (1.0 mmol, 1 equivalent) to the stirring solution.
-
Reaction: Cap the flask and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) every 2-4 hours. The reaction is typically complete within 24-48 hours, indicated by the complete consumption of the 4-nitrobenzaldehyde.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (2 x 15 mL) to remove the DMSO and catalyst.
-
Wash the organic layer with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure aldol product.
-
Characterization: The structure, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined by ¹H NMR, ¹³C NMR, and chiral High-Performance Liquid Chromatography (HPLC), respectively.
Expected Results & Data
The use of proline-derived catalysts in aldol reactions typically affords high yields with excellent stereoselectivity. The expected outcomes for the reaction of various aldehydes with cyclohexanone are summarized below.
| Aldehyde Substrate | Typical Yield | Typical dr (anti:syn) | Typical ee (%) |
| 4-Nitrobenzaldehyde | >90% | >95:5 | >99% |
| Benzaldehyde | 85-95% | >90:10 | 90-97% |
| 2-Naphthaldehyde | 80-90% | >90:10 | 95-99% |
| Isobutyraldehyde | 70-85% | >95:5 | >98% |
| (Note: Data are representative values based on analogous L-proline catalyzed systems and may vary with specific conditions and catalyst used.) |
Broader Applications: Michael and Mannich Reactions
The utility of this compound extends beyond the aldol reaction. The same enamine-based activation principle allows it to effectively catalyze other fundamental C-C bond-forming reactions.
-
Michael Addition: The catalyst can promote the conjugate addition of ketones or aldehydes to α,β-unsaturated acceptors like nitroalkenes or enones.[9] The experimental setup is very similar to the aldol reaction, often requiring only minor adjustments to the solvent or temperature to optimize results.[10][11]
-
Mannich Reaction: This three-component reaction between an aldehyde, an amine, and a ketone is also efficiently catalyzed by proline derivatives, providing a direct route to chiral β-amino carbonyl compounds.[1][2]
References
-
List, B. (2002). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15834. [Link]
-
Lixin, R. (2023). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Molecular Biology and Drug Design. [Link]
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Notz, W., & List, B. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign. [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]
-
Wikipedia. (2023). Proline organocatalysis. [Link]
-
Boruwa, J., et al. (2019). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. SN Applied Sciences, 1(8). [Link]
-
Pace, V., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 23(11), 2999. [Link]
-
de la Torre, A. F., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances, 13(28), 19335-19352. [Link]
-
PubChem. This compound. [Link]
-
Romea, P., & Urpí, F. (2011). Stereoselective titanium-mediated aldol reactions of a chiral isopropyl ketone. Chemical Communications, 47(30), 8545-8547. [Link]
-
Mase, N., et al. (2011). Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent. The Journal of Organic Chemistry, 76(11), 4583–4587. [Link]
-
Chemistry LibreTexts. (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). [Link]
-
Nishiyama, Y., et al. (2020). Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. New Journal of Chemistry, 44(2), 536-544. [Link]
-
Das, T., et al. (2020). General mechanism for proline catalyzed Michael addition reaction... ResearchGate. [Link]
-
Khan Academy. Mixed (crossed) aldol condensation using a lithium enolate. [Link]
-
Rössle, M., et al. (2007). L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Molecules, 12(5), 1026–1034. [Link]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 9. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with Isopropyl 1-isopropylprolinate
Prepared by the Office of the Senior Application Scientist
Welcome, researchers and innovators. This guide is designed to serve as a dedicated technical resource for leveraging Isopropyl 1-isopropylprolinate in asymmetric synthesis. Our goal is to move beyond mere protocols and provide a framework for rational troubleshooting and optimization. Here, you will find answers to common challenges, explanations of the underlying organocatalytic principles, and structured workflows to enhance your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the catalyst's mechanism, handling, and general application.
Question: What is this compound and how does it induce enantioselectivity?
Answer: this compound is a derivative of the natural amino acid L-proline, a cornerstone of organocatalysis.[1][2][3] Like proline, it operates primarily through an enamine catalysis mechanism, particularly in reactions involving carbonyl compounds such as the aldol reaction.[4][5][6][7]
The catalytic cycle proceeds as follows:
-
Enamine Formation: The secondary amine of the catalyst's pyrrolidine ring condenses with a ketone or aldehyde donor, forming a chiral enamine intermediate. This step increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-carbon more nucleophilic than in the starting carbonyl.[1][8]
-
Stereocontrolled C-C Bond Formation: The chiral environment created by the catalyst's structure directs the approach of the electrophile (e.g., an aldehyde acceptor). The bulky isopropyl groups on both the nitrogen and the ester moiety create significant steric hindrance, forcing the electrophile to approach from the less hindered face of the enamine. This step is typically the rate-determining and enantioselective step.[7]
-
Hydrolysis: The resulting iminium ion intermediate is hydrolyzed to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.[8]
The unique structure of proline and its derivatives, featuring a secondary amine and a carboxylic acid (or ester), is crucial for its activity.[2][7]
Caption: The enamine catalytic cycle for a proline-derivative-catalyzed aldol reaction.
Question: How should I handle and store the catalyst?
Answer: this compound is generally stable under standard laboratory conditions. However, as a secondary amine and an ester, it is susceptible to degradation. For optimal performance and reproducibility:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator or a glovebox is ideal.
-
Handling: Handle the catalyst quickly in the open air to minimize exposure to atmospheric moisture and oxygen. Use clean, dry glassware and syringes.
Question: Can I use this catalyst in aqueous media?
Answer: While many organocatalytic reactions are performed in organic solvents, proline and its derivatives have shown remarkable efficacy in the presence of water, and sometimes even in pure water or brine.[5][9] Using an aqueous medium can enhance reaction rates and selectivities.[3] However, the solubility of your specific substrates must be considered. If you are experiencing issues, running the reaction in an organic solvent or a mixed solvent system is a standard troubleshooting step.
Part 2: Troubleshooting Guide for Low Enantioselectivity
This section provides a systematic approach to diagnosing and resolving the most common issue encountered: suboptimal enantiomeric excess (e.e.).
Caption: A logical workflow for troubleshooting low enantioselectivity.
Question: My reaction is giving a low enantiomeric excess (e.e.). What is the first thing I should check?
Answer: The first and often most impactful parameter to investigate is reaction temperature . The stereodetermining transition state is often favored at lower temperatures. A decrease in temperature can significantly enhance enantioselectivity, although it may also slow down the reaction rate.[4][6][10]
Troubleshooting Protocol 1: Temperature Screening
-
Set up your standard reaction at your initial temperature (e.g., room temperature, ~20-25 °C).
-
Prepare three identical reactions to be run at 0 °C (ice bath), -10 °C, and -20 °C (e.g., using a cryocooler or a salted ice bath).
-
Monitor all reactions for completion by TLC or another appropriate method. Note that lower temperature reactions will require longer reaction times.[5]
-
Upon completion, work up the reactions identically and analyze the e.e. of each by chiral HPLC or GC.
| Parameter | General Effect on Enantioselectivity (e.e.) | Common Range/Condition | Supporting Evidence |
| Temperature | Lowering temperature often increases e.e. | -40 °C to 10 °C | Studies show that optimal stereocontrol is frequently achieved at sub-ambient temperatures.[4][6][10] |
| Solvent | Polarity and coordinating ability are crucial | Acetone, Brine, Water, CH₂Cl₂, DMF | Solvent can influence the stability of the transition state and the solubility of reactants.[4][5][9] |
| Catalyst Loading | Can influence rate; effect on e.e. varies | 0.5 mol% to 20 mol% | While higher loading can speed up the reaction, an optimal loading must be found experimentally.[4][5][6] |
| Additives | Acids/bases can influence the catalytic cycle | p-nitrobenzoic acid, HClO₄ | Co-catalysts can affect the formation of the active iminium/enamine species.[9][10] |
Question: I've lowered the temperature, but my e.e. is still not satisfactory. What's next?
Answer: The next step is to evaluate your solvent and catalyst loading .
-
Solvent Choice: The solvent can dramatically influence the reaction by stabilizing or destabilizing the transition state. A screen of different solvents (e.g., polar aprotic like acetone or DMF, non-polar like CH₂Cl₂, or even aqueous systems like brine) is highly recommended.[4][5]
-
Catalyst Loading: While a higher catalyst load can increase the reaction rate, it doesn't always improve enantioselectivity. In some cases, aggregation or side reactions can occur at high concentrations. Conversely, too little catalyst may lead to a significant background (non-catalyzed) reaction, which is achiral and will lower the overall e.e. It is crucial to find the optimal loading, which can range from as low as 0.5 mol% to as high as 20 mol%.[4][5][6]
Question: My results are not reproducible. One day I get 95% e.e., the next it's 70% e.e. What could be the cause?
Answer: Poor reproducibility often points to two culprits: catalyst integrity or uncontrolled variables , most commonly water.
-
Catalyst Integrity:
-
Purity: Is your catalyst from a reliable source? Has it been purified correctly? Impurities can interfere with the catalytic cycle.
-
Age and Storage: As mentioned in the FAQs, improper storage can lead to degradation. If the catalyst is old or has been exposed to air and moisture, its effectiveness can diminish. Consider using a fresh batch or repurifying the existing stock.
-
-
Water Content: The presence of water can be beneficial or detrimental depending on the specific reaction.[3][5] However, an inconsistent amount of water will lead to inconsistent results. Ensure you are using solvents from a freshly opened bottle or a solvent purification system. If the reaction is sensitive, consider adding a specific, controlled amount of water or, conversely, using rigorously dried reagents and glassware.
Question: I am reacting a new substrate and the enantioselectivity is poor compared to the literature standard. Why?
Answer: The electronic and steric properties of your substrate are critical. Proline-type catalysts are not universally effective for all substrates.[8]
-
Steric Hindrance: If your substrate is significantly larger or smaller than the model substrates, it may not fit optimally into the chiral pocket of the catalyst's transition state assembly.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the substrate can alter the reactivity of the carbonyl groups, potentially changing the energy landscape of the catalytic cycle and favoring different pathways. Aromatic aldehydes with various substituents, for example, often show a range of yields and enantioselectivities under the same conditions.[4][6]
When adapting a method to a new substrate, a full re-optimization of temperature, solvent, and catalyst loading is often necessary.
Part 3: Standard Experimental Protocol
This section provides a generalized, step-by-step methodology for an organocatalyzed aldol reaction that can be adapted for optimization.
Protocol: Asymmetric Aldol Reaction of an Aldehyde with a Ketone
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 equiv).
-
Solvent and Ketone: Add the chosen solvent (e.g., acetone, which can also serve as the reactant, typically in large excess, e.g., 10-20 equiv).
-
Cooling: Cool the mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
Catalyst Addition: Add the this compound catalyst (e.g., 10 mol%) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or ¹H NMR analysis of aliquots.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (e.e.) of the product using chiral HPLC or chiral GC.
References
- Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. (n.d.).
- Raj, M., Maya, V., Ginotra, S. K., & Singh, V. K. (2006). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. Organic Letters, 8(19), 4097–4099.
-
Optimized conditions for the asymmetric aldol reaction. (n.d.). ResearchGate. [Link]
-
Jen, W. S., Wiener, J. J. M., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 122(40), 9874–9875. [Link]
- Raj, M., & Singh, V. K. (2006). Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. Organic Letters, 8(21), 4795–4797.
-
de Souza, R. O. M. A., & da Silva, F. C. (2024). Heterogeneous organocatalysis: the proline case. RSC advances, 14(25), 17937–17957. [Link]
-
Proline as an Asymmetric Organocatalyst. (2015). In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. [Link]
-
Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (n.d.). MDPI. [Link]
-
Proline-Catalyzed Asymmetric Reactions. (2004). Angewandte Chemie International Edition, 43(35), 4562-4588. [Link]
-
Vargas-Cervantes, D., & Vasseur, A. (2015). Enantioselection on Heterogeneous Noble Metal Catalyst: Proline-Induced Asymmetry in the Hydrogenation of Isophorone on Pd Catalyst. The journal of physical chemistry. C, Nanomaterials and interfaces, 119(38), 21954–21963. [Link]
-
Miller, S. J., et al. (2022). Beyond L-Proline: Investigation into the Catalytic Properties of Other Natural Amino Acids in an Organocatalytic Warfarin Synthesis. Molecules, 27(15), 4886. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Houk, K. N., & List, B. (2002). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 124(18), 5022–5023. [Link]
-
New and effective proline-based catalysts for asymmetric aldol reaction in water. (2014). Journal of the Serbian Chemical Society, 79(10), 1189-1196. [Link]
Sources
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raj.emorychem.science [raj.emorychem.science]
- 6. raj.emorychem.science [raj.emorychem.science]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for Isopropyl Prolinate Synthesis
Welcome to the technical support center for the catalytic synthesis of Isopropyl 1-isopropylprolinate (commonly referred to as isopropyl prolinate). This guide is designed for researchers, chemists, and process development professionals to navigate the critical parameter of catalyst loading. Achieving optimal catalyst loading is paramount for maximizing reaction efficiency, ensuring high product purity, and maintaining cost-effectiveness.
This document moves beyond simple step-by-step instructions. It delves into the causality behind experimental choices, providing a framework for logical troubleshooting and methodical optimization.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the catalytic synthesis of isopropyl prolinate.
Q1: What are the common types of catalysts used for the synthesis of isopropyl prolinate?
The synthesis, which is an esterification of L-proline with isopropanol, can be catalyzed by several classes of catalysts:
-
Acid Catalysts: Traditional methods often employ strong mineral acids (like H₂SO₄ or HCl) or solid acid catalysts such as zeolites (e.g., H-USY).[1][2] These catalysts protonate the carboxylic acid group of proline, making it more susceptible to nucleophilic attack by isopropanol. While effective, they can require stoichiometric amounts and lead to salt waste during workup.[2]
-
Organocatalysts: L-proline itself and its derivatives are renowned organocatalysts for various transformations.[3][4] In this context, proline-based catalysts can facilitate the reaction through bifunctional activation, utilizing both the amine (Brønsted base) and carboxylic acid (Brønsted acid) moieties to orchestrate the reaction.[5][6] This approach is a cornerstone of green chemistry.
-
Biocatalysts (Enzymes): Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), can be highly effective for the amidation and potentially the esterification of proline, offering exceptional selectivity and mild reaction conditions.[7] This method avoids racemization and the use of hazardous solvents.[7]
Q2: Why is optimizing catalyst loading so critical?
Catalyst loading is not just about reaction speed; it's a delicate balance that influences multiple outcomes:
-
Reaction Rate: Generally, a higher catalyst concentration increases the reaction rate. However, this effect is not always linear and can plateau.
-
Yield and Conversion: Insufficient loading leads to slow or incomplete reactions. Conversely, excessive loading does not necessarily improve yield and can even be detrimental.
-
Selectivity and Byproducts: Overloading the catalyst can promote unwanted side reactions, such as racemization of the chiral center or dehydration. In asymmetric catalysis, increasing catalyst concentration can sometimes lead to aggregation, which may decrease the enantiomeric excess (ee).[8]
-
Process Economics: Catalysts, especially complex chiral ones or enzymes, can be expensive. Minimizing the catalyst loading without sacrificing performance is crucial for developing a cost-effective and scalable process.[9]
-
Downstream Processing: Higher catalyst loading can complicate product purification, requiring additional steps to remove the catalyst and any byproducts it may have generated.
Q3: What is a typical starting catalyst loading for a proline-catalyzed esterification?
For organocatalytic reactions, a common starting point is in the range of 5-20 mol%.[3] For initial screening, 10 mol% is a robust choice. From there, the loading can be titrated down to find the minimum effective concentration, with some highly efficient systems operating at <5 mol%.[10] For solid acid catalysts like zeolites, the loading is typically defined by weight percent (wt.%) relative to the limiting reagent.[11]
Q4: How does catalyst loading relate to enantioselectivity?
In asymmetric catalysis, the relationship between catalyst loading and enantioselectivity (ee) can be complex. While a certain minimum loading is required to ensure the catalyzed pathway dominates the non-selective background reaction, increasing the loading doesn't always improve ee. High concentrations can lead to the formation of catalyst aggregates or dimers, which may exhibit lower selectivity than the monomeric species.[8] Therefore, it is essential to monitor the ee as a key readout during optimization studies.
Troubleshooting Guide: Common Issues & Solutions
This guide provides a structured approach to diagnosing and solving common problems encountered during the optimization of isopropyl prolinate synthesis.
Problem 1: Low or No Conversion to Isopropyl Prolinate
Your reaction shows minimal formation of the desired ester product after the expected reaction time.
-
Possible Cause 1: Inactive or Degraded Catalyst
-
The "Why": Many catalysts are sensitive to air, moisture, or impurities. L-proline itself is relatively stable, but its catalytic activity can be hampered by impurities. Solid acid catalysts can have their active sites blocked, and enzymes can denature.[12][13]
-
Troubleshooting Steps:
-
Verify Catalyst Source and Purity: Ensure the catalyst is from a reputable supplier and of the appropriate grade.
-
Check Handling and Storage: Was the catalyst stored under the recommended conditions (e.g., desiccated, under inert atmosphere)?
-
Use Anhydrous Conditions: Water is a byproduct of esterification and can inhibit the reaction by Le Chatelier's principle. Furthermore, moisture can deactivate certain catalysts. Ensure you are using dry solvents and reagents.[14]
-
Run a Control Reaction: Use a reaction known to work with the catalyst to confirm its activity.
-
-
-
Possible Cause 2: Insufficient Catalyst Loading
-
The "Why": The catalyst concentration may be below the threshold required to achieve a reasonable reaction rate under the current conditions. The number of active catalytic sites is simply too low to turn over enough substrate molecules in the given timeframe.
-
Troubleshooting Steps:
-
Perform a Loading Screen: Systematically increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%, 15 mol%, and 20 mol%).
-
Monitor Reaction Progress: Take aliquots at regular intervals to determine if the reaction rate increases with higher loading.
-
Refer to the Protocol: See "Experimental Protocol 1: Catalyst Loading Optimization Study" below for a detailed methodology.
-
-
-
Possible Cause 3: Suboptimal Reaction Conditions
-
The "Why": Temperature, solvent, and reactant concentration are all interconnected with catalyst performance. The chosen conditions may not provide sufficient energy to overcome the activation barrier, or the solvent may be interfering with the catalytic cycle.
-
Troubleshooting Steps:
-
Increase Temperature: Esterification is often an endothermic process. Increasing the reaction temperature can significantly improve the rate.
-
Ensure Proper Mixing: In heterogeneous catalysis (e.g., with solid acids or immobilized enzymes), poor mixing can lead to mass transfer limitations, making it seem like the catalyst is inactive.[11]
-
Consider Solvent Effects: The solvent plays a key role. Proline's catalytic efficiency, for example, can be highly dependent on the solvent due to its zwitterionic nature.[15]
-
-
Troubleshooting Workflow for Low Conversion
Caption: A decision tree to diagnose causes of low reaction conversion.
Problem 2: Reaction Stalls or Yield Plateaus at <90%
The reaction proceeds initially but stops before the limiting reagent is fully consumed.
-
Possible Cause 1: Catalyst Deactivation
-
The "Why": The catalyst loses its activity over the course of the reaction. This can be due to several mechanisms:
-
Poisoning: Strong binding of impurities from reactants or solvents to the active sites.[12][13]
-
Coking/Fouling: Deposition of polymeric byproducts on the catalyst surface, blocking pores and active sites.[12][16]
-
Thermal Degradation: High temperatures can cause irreversible changes to the catalyst's structure (sintering) or decomposition.[17]
-
-
Troubleshooting Steps:
-
Purify Reagents: Ensure starting materials and solvents are free from potential poisons (e.g., sulfur or nitrogen compounds for metal catalysts).
-
Lower Reaction Temperature: If thermal degradation is suspected, try running the reaction at a milder temperature for a longer duration.
-
Analyze a Spent Catalyst Sample: If using a heterogeneous catalyst, characterization of the used catalyst (e.g., by TGA, FTIR) can reveal fouling or structural changes.[18]
-
Consider Catalyst Addition Strategy: In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of active species.
-
-
-
Possible Cause 2: Product Inhibition or Equilibrium
-
The "Why": Esterification is a reversible reaction. As products (isopropyl prolinate and water) accumulate, the rate of the reverse reaction (hydrolysis) increases until it matches the forward reaction, establishing an equilibrium.
-
Troubleshooting Steps:
-
Remove Water: The most effective way to drive the equilibrium toward the product is to remove water as it forms. This can be achieved using:
-
A Dean-Stark apparatus.
-
Molecular sieves added directly to the reaction mixture.
-
-
Use Excess Reagent: Using an excess of isopropanol can also shift the equilibrium to the right, according to Le Chatelier's principle.
-
-
Problem 3: Poor Selectivity (High Byproducts or Low Enantioselectivity)
The desired product is formed, but significant amounts of impurities are present, or the enantiomeric excess (ee) is low.
-
Possible Cause 1: Excessive Catalyst Loading
-
The "Why": A very high concentration of a highly active catalyst can accelerate side reactions at a rate comparable to the main reaction. For asymmetric reactions, high catalyst loading can promote the formation of less selective dimeric or aggregated catalyst species.[8]
-
Troubleshooting Steps:
-
Systematically Decrease Loading: Reduce the catalyst loading (e.g., from 20 mol% down to 10%, 5%, and 2 mol%) and analyze the product mixture at each level for both conversion and selectivity (or ee).
-
Plot Selectivity vs. Loading: Create a plot to visualize the relationship and identify the loading that provides the best balance of rate and selectivity. Refer to the data presentation table below.
-
-
-
Possible Cause 2: High Reaction Temperature
-
The "Why": While higher temperatures increase the rate, they can provide enough energy to overcome the activation barriers for undesired pathways, thus reducing selectivity. For enantioselective reactions, the energy difference between the transition states leading to the two enantiomers becomes less significant at higher temperatures, resulting in a lower ee.
-
Troubleshooting Steps:
-
Screen a Range of Temperatures: Perform the reaction at several different temperatures (e.g., 40 °C, 60 °C, 80 °C) while keeping the catalyst loading constant.
-
Analyze for Purity and ee: Determine the optimal temperature that maximizes selectivity without unduly sacrificing the reaction rate.
-
-
Experimental Protocols & Data Presentation
Experimental Protocol 1: Catalyst Loading Optimization Study
This protocol outlines a systematic approach to determine the optimal catalyst loading for the synthesis of isopropyl prolinate.
-
Setup: Arrange a series of identical reaction vessels (e.g., 25 mL round-bottom flasks) equipped with magnetic stir bars and reflux condensers.
-
Reagent Preparation:
-
Prepare a stock solution of L-proline (1.0 eq) and isopropanol (e.g., 5.0 eq) in a suitable anhydrous solvent (e.g., toluene).
-
Accurately weigh the catalyst for each planned loading level (e.g., 1, 2, 5, 10, and 15 mol%) into separate, labeled vials.
-
-
Reaction Execution:
-
To each reaction vessel, add an equal volume of the reactant stock solution.
-
Bring the mixtures to the desired reaction temperature (e.g., 80 °C).
-
Simultaneously add the pre-weighed catalyst to each corresponding vessel to start the reactions.
-
-
Monitoring:
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small, consistent aliquot from each reaction.
-
Quench the reaction in the aliquot immediately (e.g., by diluting with a cold solvent).
-
-
Analysis:
-
Analyze each aliquot by a suitable method (e.g., GC, HPLC, or ¹H NMR) to determine the percent conversion of L-proline.
-
For the final time point, perform a full workup and purify the product.
-
Analyze the purified product to determine the isolated yield and enantiomeric excess (ee) using chiral HPLC or GC.
-
-
Data Compilation: Record all data in a structured table for comparison (see Table 1).
Catalyst Loading Optimization Cycle
Caption: The iterative process for optimizing catalyst loading.
Data Presentation: Example Optimization Results
Summarize all quantitative data into a clearly structured table for easy comparison and analysis.
Table 1: Effect of Catalyst Loading on the Esterification of L-Proline
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%)¹ | Isolated Yield (%)² | Enantiomeric Excess (% ee)³ |
| 1 | 1.0 | 24 | 45 | 41 | >99 |
| 2 | 2.5 | 24 | 82 | 78 | >99 |
| 3 | 5.0 | 24 | 98 | 95 | >99 |
| 4 | 5.0 | 12 | 91 | 88 | >99 |
| 5 | 10.0 | 8 | >99 | 96 | 98 |
| 6 | 15.0 | 8 | >99 | 95 | 96 |
Reaction Conditions: L-proline (1 mmol), isopropanol (5 mmol), Toluene (5 mL), 80 °C. ¹ Determined by ¹H NMR analysis of the crude reaction mixture. ² Isolated yield after column chromatography. ³ Determined by chiral HPLC analysis.
Analysis of Table 1: This sample data suggests that 5.0 mol% catalyst loading provides an excellent balance, achieving a high yield in 24 hours. Increasing the loading to 10.0 mol% accelerates the reaction significantly but comes with a slight decrease in enantioselectivity, potentially due to the effects discussed in the troubleshooting section. Loadings above 10.0 mol% offer no significant benefit in yield or time while further eroding the ee.
References
-
Snitman, D. L., et al. (1979). Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis. Journal of Macromolecular Science, Part A: Chemistry. Available at: [Link]
-
O'Donnell, M. J. (2001). The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Available at: [Link]
- List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.
-
Various Authors. (2018). In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why? ResearchGate. Available at: [Link]
-
Various Authors. (2014). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4? ResearchGate. Available at: [Link]
-
Wikipedia. Proline organocatalysis. Available at: [Link]
-
Maddila, S., et al. Main types of catalysis by proline. ResearchGate. Available at: [Link]
- Al-Azzawi, A. (Ed.). (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements. Royal Society of Chemistry.
-
ChemCatBio. (2021). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available at: [Link]
-
de Souza, R. O. M. A., et al. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances. Available at: [Link]
-
Hussain Shah, B. (2018). Answer to: In Asymmetric catalysis, when varying the catalyst amount... ResearchGate. Available at: [Link]
-
N.N. (2014). Answer to: How do I get the maximum yield of a Fischer esterification... ResearchGate. Available at: [Link]
-
Li, G., et al. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances. Available at: [Link]
-
AmmoniaKnowHow. Catalyst deactivation Common causes. Available at: [Link]
-
ChemCatBio. Catalyst Deactivation Mitigation Strategies. Available at: [Link]
-
Sheldon, R. A., et al. (2001). Salt-free esterification of α-amino acids catalysed by zeolite H-USY. Chemical Communications. Available at: [Link]
-
Various Authors. (2007). L-Proline Esterification. Sciencemadness Discussion Board. Available at: [Link]
-
Lee, S., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]
-
Various Authors. (2023). troubleshooting proline catalyzed methylation/hydroxylation. Reddit. Available at: [Link]
-
Amaghouss, J., et al. Sintering deactivation of a catalyst. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Available at: [Link]
-
Churakova, E., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. Available at: [Link]
-
Advanced Chemical Reaction Engineering Lectures. (2020). Topic 6: Catalyst Deactivation - Part 1. YouTube. Available at: [Link]
-
Nazari, S., & Keshavarz, M. (2017). Amberlite-Supported L-Prolinate: A Novel Heterogeneous Organocatalyst.... Russian Journal of General Chemistry. Available at: [Link]
-
Dubois, J-L., et al. (2021). Catalytic Dehydration of Isopropanol to Propylene. Catalysts. Available at: [Link]
-
Bhatia, S., et al. (2009). Production of isopropyl palmitate in a catalytic distillation column: Experimental studies. Chemical Engineering and Processing: Process Intensification. Available at: [Link]
-
Nazari, S., & Keshavarz, M. (2017). Amberlite-Supported L-Prolinate: A Novel Heterogeneous Organocatalyst.... Russian Journal of General Chemistry. (This reference is the same as[19] and is cited for catalyst characterization).
-
Syahputra, R., et al. (2023). MICROWAVE FACILITATED THE SYNTHESIS OF ISOPROPYL MYRISTATE AND PALMITATE USING HETEROGENEOUS CATALYST. Rasayan Journal of Chemistry. Available at: [Link]
-
Zhang, W., et al. (2013). Improving catalytic performance of (L)-proline with chiral additives. Catalysis Science & Technology Blog. Available at: [Link]
-
Zhang, H., et al. (2013). Mechanisms and Reactivity Differences of Proline-mediated Catalysis in Water and Organic Solvents. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Salt-free esterification of α-amino acids catalysed by zeolite H-USY - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 7. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. pleiades.online [pleiades.online]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isopropyl 1-isopropylprolinate Catalyzed Reactions
A Guide to Understanding and Troubleshooting the Effects of Temperature
Welcome to the technical support center for Isopropyl 1-isopropylprolinate catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice on the critical role of temperature in achieving optimal reaction outcomes. As a proline-derived organocatalyst, this compound's performance is intrinsically linked to the thermal conditions of your experiment. Here, we will explore the causality behind these effects and provide you with the knowledge to refine your protocols for superior yield, selectivity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the enantioselectivity of my reaction catalyzed by this compound?
A1: As a general principle in asymmetric catalysis, lower reaction temperatures often lead to higher enantioselectivity.[1] This is a direct consequence of the thermodynamics of the reaction. The formation of two enantiomers proceeds through diastereomeric transition states with different activation energies. By lowering the temperature, the reaction is more likely to proceed through the lower energy transition state, thus favoring the formation of one enantiomer over the other. For proline-catalyzed aldol reactions, it has been observed that decreasing the temperature can improve both diastereoselectivity and enantioselectivity.[1][2]
Q2: I'm observing a decrease in reaction rate at lower temperatures. Is this normal?
A2: Yes, this is an expected kinetic effect. According to the Arrhenius equation, reaction rates decrease as the temperature is lowered. Therefore, while you may gain in selectivity at colder temperatures, you will likely need to increase the reaction time to achieve a comparable conversion. A balance must often be struck between achieving high selectivity and maintaining a practical reaction rate.
Q3: Can running the reaction at a higher temperature be beneficial?
A3: While generally not recommended for maximizing enantioselectivity, a higher temperature can be used to increase the reaction rate. However, this comes at the cost of reduced selectivity. Furthermore, elevated temperatures can lead to catalyst degradation and an increase in side reactions, such as aldol condensation and self-aldolization, which can complicate purification and lower the overall yield of the desired product.[3] The thermal stability of the catalyst is a critical factor to consider; for some N-alkylated compounds, degradation pathways become more significant at elevated temperatures.[4][5]
Q4: What is the expected mechanism for my this compound catalyzed reaction?
A4: this compound, being a proline derivative, is expected to operate through an enamine catalytic cycle for reactions involving carbonyl compounds.[3][6] The secondary amine of the catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The stereochemistry of the product is determined by the facial selectivity of this attack, which is influenced by the chiral environment created by the catalyst.
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee)
Symptoms:
-
The desired product is formed in good yield, but the enantiomeric excess is below the expected or desired level.
Possible Causes & Solutions:
-
Reaction Temperature is Too High: As discussed, higher temperatures provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer.
-
Solution: Systematically decrease the reaction temperature. We recommend screening temperatures from room temperature down to -20°C or even lower, in increments of 10-20°C. Monitor both the ee and the reaction conversion at each temperature point.
-
-
Solvent Effects: The solvent plays a crucial role in the geometry of the transition state and can significantly impact enantioselectivity.
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities. For proline-catalyzed reactions, solvents like DMSO, chloroform, or mixtures thereof have been shown to be effective.[1]
-
-
Catalyst Purity/Degradation: Impurities in the catalyst or degradation over time can lead to a loss of stereocontrol.
-
Solution: Ensure you are using a high-purity catalyst. If the catalyst has been stored for a long time or improperly, consider using a fresh batch.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Issue 2: Low Reaction Yield or Stalled Reaction
Symptoms:
-
The reaction does not proceed to completion, or the yield of the desired product is low, even after an extended period.
Possible Causes & Solutions:
-
Reaction Temperature is Too Low: The reaction may be kinetically hindered at very low temperatures.
-
Solution: If you are operating at sub-ambient temperatures to maximize ee, you will likely need to significantly extend the reaction time. Alternatively, you can try to find a temperature that provides an acceptable balance between reaction rate and enantioselectivity. A modest increase in temperature might be necessary.
-
-
Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction at the desired rate.
-
Solution: Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%).
-
-
Poor Catalyst Solubility: Proline-based catalysts can have limited solubility in some organic solvents, which can reduce their effective concentration.
-
Solution: Choose a solvent in which the catalyst is more soluble. For proline derivatives, DMSO is often a good choice.[1]
-
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to addressing low reaction yields.
Issue 3: Formation of Significant Byproducts
Symptoms:
-
Besides the desired product, significant amounts of side products are observed (e.g., by TLC, GC, or NMR).
Possible Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can promote side reactions such as elimination (in aldol reactions to form enones) or self-condensation of the substrates.
-
Solution: Lowering the reaction temperature is often the most effective way to minimize these side reactions.
-
-
Prolonged Reaction Time: Even at optimal temperatures, leaving a reaction for an extended period after it has reached completion can sometimes lead to the formation of byproducts or product degradation.
-
Solution: Monitor the reaction progress and work it up as soon as it has reached completion.
-
Data on Temperature Effects
| Aldehyde Substrate | Ketone Substrate | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| 4-Nitrobenzaldehyde | Cyclohexanone | Room Temp | 95:5 | 96 | [1] |
| 4-Nitrobenzaldehyde | Cyclopentanone | Room Temp | 60:40 | 92 | [1] |
| 4-Nitrobenzaldehyde | Cyclopentanone | 0 | 78:22 | >95 | [1] |
| 2-Nitrobenzaldehyde | Cyclohexanone | 0 | >95:5 | >99.5 | [2] |
Experimental Protocol: Temperature Screening for an Asymmetric Aldol Reaction
This protocol provides a general framework for optimizing the temperature for a reaction between an aldehyde and a ketone catalyzed by this compound.
Materials:
-
This compound
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., DMSO, Chloroform)
-
Reaction vessels (e.g., vials with stir bars)
-
Cooling bath (e.g., ice-water, dry ice/acetone)
-
Stirring plate
-
TLC plates and developing chamber
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO4 or Na2SO4)
-
Instrumentation for analysis (NMR, chiral HPLC)
Procedure:
-
Setup: In parallel, set up a series of identical reactions in separate vials. To each vial, add this compound (e.g., 20 mol%).
-
Solvent and Ketone: Add the chosen anhydrous solvent and the ketone (typically used in excess).
-
Temperature Equilibration: Place each vial in a cooling bath set to the desired temperature (e.g., 25°C, 0°C, -20°C) and allow the mixture to equilibrate for 10-15 minutes with stirring.
-
Reaction Initiation: Add the aldehyde (1.0 equivalent) to each vial to start the reaction.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals.
-
Quenching and Work-up: Once the reactions are deemed complete (or after a fixed time point for comparison), quench the reactions by adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction to determine the conversion, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Mechanistic Considerations
The catalytic cycle of this compound is believed to proceed via an enamine intermediate, similar to L-proline. The N-isopropyl group can influence the steric environment of the catalyst, which may affect the facial selectivity of the enamine's attack on the electrophile.
Caption: A simplified representation of the enamine catalytic cycle.
Temperature influences the relative rates of the steps in this cycle and the equilibrium between different intermediates. At lower temperatures, the transition state leading to the major enantiomer is more significantly favored, leading to higher ee.
References
-
Iuliano, A., et al. (2018). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 23(12), 3085. [Link]
-
Vadgama, R. N., et al. (2015). Green Synthesis of Isopropyl Myristate in Novel Single Phase Medium Part I: Batch Optimization Studies. Biotechnology Reports, 8, 133-137. [Link]
-
Ma, D., et al. (2006). Proline Derivatives in Organic Synthesis. Targeted Library. [Link]
-
Cassaro, R. F., et al. (2015). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Proline-catalyzed aldol reactions. Wikipedia, The Free Encyclopedia. [Link]
-
Yu, L. J., Blyth, M. T., & Coote, M. L. (2021). Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Request PDF. [Link]
-
Barbas, C. F., et al. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]
-
Xie, J., et al. (2024). Beyond L-proline: Investigation of the properties of other natural amino acids in an organocatalytic warfarin synthesis. ChemRxiv. [Link]
- Various Authors. (n.d.). Degradation pathways of amino acids during thermal utilization of biomass: a review. Various Sources.
-
Vadgama, R. N., Odaneth, A. A., & Lali, A. M. (2015). Green Synthesis of Isopropyl Myristate in Novel Single Phase Medium Part I: Batch Optimization Studies. Biotechnology reports (Amsterdam, Netherlands), 8, 133–137. [Link]
-
Abdel-Rahman, M. A., et al. (2022). Computational studies on thermo-kinetics aspects of pyrolysis of isopropyl acetate and its methyl, bromide and hydroxyl derivatives. Heliyon, 8(11), e11274. [Link]
-
Yan, T., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen research portal. [Link]
-
Various Authors. (n.d.). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society. [Link]
-
Penafiel, I., et al. (2024). Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. Macromolecular Rapid Communications. [Link]
-
Dilruba, Z., et al. (2025). Catalytic cycle of proline catalyzed aldol reactions. ResearchGate. [Link]
-
Saikia, B. S. (2023). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Taylor & Francis Online. [Link]
-
Various Authors. (n.d.). A review: L- Proline as an organocatalyst. ResearchGate. [Link]
- Various Authors. (n.d.). Process for producing isopropyl alcohol.
- Various Authors. (n.d.). Process for the production of isopropyl alcohol.
- Various Authors. (n.d.). Preparation of propylene by dehydration of isopropanol in the presence of a pseudo-boehmite derived gamma alumina catalyst.
- Various Authors. (n.d.). Process for the manufacture of isopropyl esters by the reaction of propylene with carboxylic acids.
-
Various Authors. (n.d.). A kinetic study on the thermal degradation of N,N,N-trimethylchitosan. ResearchGate. [Link]
-
Various Authors. (n.d.). Syntheses of Novel 4-tert-alkyl Ether Proline-Based 16- And 17-membered Macrocyclic Compounds. PubMed. [Link]
-
Various Authors. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. [Link]
- Various Authors. (n.d.). Process for producing isopropyl amine.
-
Abdel-Rahman, M. A., et al. (2022). Computational studies on thermo-kinetics aspects of pyrolysis of isopropyl acetate and its methyl, bromide and hydroxyl derivatives. ResearchGate. [Link]
-
Truong, T. N., et al. (2021). Ab Initio Kinetics of Initial Thermal Pyrolysis of Isopropyl Propionate: A Revisited Study. ACS Omega. [Link]
-
Various Authors. (n.d.). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. [Link]
-
Various Authors. (n.d.). Direct N-alkylation of unprotected amino acids with alcohols. Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Stereoselectivity of Isopropyl 1-isopropylprolinate Reactions
Introduction
Welcome to the technical support center for researchers utilizing Isopropyl 1-isopropylprolinate, a powerful chiral auxiliary derived from L-proline, for stereoselective carbon-carbon bond formation. This guide is designed to provide in-depth troubleshooting advice and practical solutions for challenges related to achieving high stereoselectivity, with a specific focus on the critical role of the solvent. In reactions involving the lithium enolate of this auxiliary, the solvent is not merely a medium but an active participant in dictating the geometry of the transition state and, consequently, the stereochemical outcome. This document will help you navigate the complexities of solvent effects to optimize your reaction protocols.
Core Concept: Why Solvents Dictate Stereoselectivity
The stereochemical outcome of reactions using the lithium enolate of this compound, typically aldol additions, is governed by the structure of the transition state. The widely accepted Zimmerman-Traxler model postulates a six-membered, chair-like transition state where the lithium cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[1][2] The geometry of this cyclic state minimizes steric interactions and determines the final syn or anti configuration of the product.
The solvent's role is multifaceted and critical:
-
Enolate Aggregation: Lithium enolates are known to exist as various aggregates (dimers, tetramers, etc.) in solution.[3][4][5] The specific aggregate that reacts may have a different intrinsic selectivity. Coordinating solvents like tetrahydrofuran (THF) can break up larger, less reactive aggregates into smaller, more reactive species, such as monomers or dimers.[3][4][5][6][7]
-
Solvation of the Lithium Cation: The degree to which the solvent coordinates to the lithium cation affects the "tightness" of the Zimmerman-Traxler transition state. Strongly coordinating solvents can compete with the carbonyl oxygen, leading to a looser, more flexible transition state and potentially lower stereoselectivity. Conversely, poorly coordinating solvents can promote a tighter, more organized transition state.
-
Reaction Kinetics: The solvent choice dramatically impacts reaction rates. Reactions in poorly coordinating ethers like methyl tert-butyl ether (MTBE) can be orders of magnitude slower than in THF because the enolate monomers, which are often the most reactive species, are present in exceptionally low concentrations.[3][4][6]
Understanding these principles is the key to troubleshooting and rationally selecting a solvent to maximize stereoselectivity.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during stereoselective reactions involving this compound.
Question 1: My aldol reaction shows poor diastereoselectivity (low d.r.). What is the most likely cause and how do I fix it?
Answer: Low diastereoselectivity is one of the most frequent challenges and is almost always linked to the reaction conditions, particularly the solvent and temperature.
Common Causes & Solutions:
-
Suboptimal Solvent Choice: The coordinating ability of the solvent is paramount.
-
Insight: Ethereal solvents are standard for lithium enolates. Tetrahydrofuran (THF) is a common starting point as it effectively dissolves the reagents and promotes the formation of reactive enolate monomers and dimers.[3][4][7] However, its strong coordination can sometimes lead to a less rigid transition state.
-
Troubleshooting Action: If selectivity is low in THF, consider a less coordinating solvent. A mixture of THF and a nonpolar solvent like toluene can be effective. Toluene alone may lead to solubility issues and the formation of large, unreactive aggregates.[7] Avoid highly coordinating solvents like HMPA unless specific protocols call for them, as they can dramatically alter the aggregation state and may lead to monomeric species that exhibit different selectivity.[7]
-
-
Reaction Temperature is Too High: Aldol reactions are typically under kinetic control, meaning the product distribution reflects the relative energy barriers of the competing transition states.
-
Insight: Higher temperatures provide enough energy to overcome the small difference between the diastereomeric transition states, leading to a mixture of products.[1][8]
-
Troubleshooting Action: Ensure your reaction is maintained at a low temperature, typically -78 °C (a dry ice/acetone bath), from the moment of enolate formation through the addition of the electrophile (aldehyde). Let the reaction stir at this temperature for the recommended time before slowly warming.
-
-
Incomplete Enolate Formation: If the deprotonation of the prolinate ester is incomplete or slow, unreacted starting material can interfere with the desired reaction pathway.
-
Insight: A strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the standard choice.
-
Troubleshooting Action: Use freshly prepared or titrated LDA. Ensure the addition of the base is done slowly at -78 °C to the ester solution. Allow sufficient time for complete enolate formation (typically 30-60 minutes) before adding the aldehyde.
-
| Troubleshooting Summary: Low Diastereoselectivity | Recommended Action | Rationale |
| Problem | Use THF as a starting point. If selectivity is poor, try mixtures of THF/Toluene or switch to a less coordinating ether like Diethyl Ether. | Balances solubility and reactivity with transition state rigidity. |
| Solvent | Maintain temperature at -78 °C throughout enolate formation and aldehyde addition. | Maximizes the energy difference between diastereomeric transition states, favoring the kinetic product.[1] |
| Temperature | Use freshly prepared/titrated LDA and allow 30-60 min for enolization before adding the electrophile. | Ensures the desired reactive nucleophile is the dominant species in solution. |
| Enolate Formation |
Question 2: The reaction is very slow or does not go to completion. Should I warm it up?
Answer: No, warming the reaction is generally not recommended as it will likely erode your stereoselectivity.[8] Sluggish reactions are typically due to issues with enolate reactivity, which is strongly influenced by the solvent.
Common Causes & Solutions:
-
Excessive Aggregation in Non-Coordinating Solvents: If you are using a non-coordinating solvent like toluene or hexane, the lithium enolate may form large, stable aggregates (like tetramers) that are not very reactive.[7]
-
Troubleshooting Action: Introduce a small amount of a coordinating solvent like THF to break up the aggregates. Even a few equivalents can significantly increase the reaction rate without drastically changing the overall solvent environment.
-
-
Poorly Solvating Solvent: Solvents like methyl tert-butyl ether (MTBE) are known to be poor at solvating the lithium cation at the transition state, which is required for the reaction to proceed.[3][4][6] This leads to exceptionally slow reaction rates for both alkylations and acylations.[3][4][6]
Question 3: Does the method of enolate formation matter?
Answer: Absolutely. The conditions under which you generate the enolate set the stage for the entire reaction. The goal is to form the Z-enolate selectively, which, according to the Zimmerman-Traxler model, leads to the desired syn-aldol product.[1]
Insight: Deprotonation with LDA in THF at -78 °C is the standard and reliable method for generating the kinetically favored Z-enolate from esters. The solvent plays a role here as well; using THF/HMPA mixtures can, for some substrates, favor the E-enolate, which would reverse the expected diastereoselectivity.[9]
Question 4: Can I use protic solvents?
Answer: No. Protic solvents like water or alcohols cannot be used. The lithium enolate is a very strong base and will be instantly quenched by any protic source, preventing any reaction with the desired electrophile. All reagents and glassware must be scrupulously dried before use.
Visualizing the Process
Experimental Workflow
The following diagram outlines the critical steps in a typical diastereoselective aldol reaction using this compound.
Caption: General workflow for a diastereoselective aldol reaction.
Mechanism: The Role of Solvent in the Transition State
The solvent's influence on the chelation within the Zimmerman-Traxler transition state is key to stereoselectivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of solvent on aggregation and reactivity of two lithium enolates(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Work-Up Procedures for Reactions Involving Isopropyl 1-isopropylprolinate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Isopropyl 1-isopropylprolinate and its derivatives. This resource is designed to provide practical, field-proven insights into the critical work-up and purification stages of your chemical reactions. As an amino acid ester, this reagent presents unique challenges that require a nuanced approach beyond standard protocols. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results.
Troubleshooting Guide: Common Work-Up Challenges
This section addresses the most frequent and challenging issues encountered during the isolation and purification of products derived from this compound.
Q1: I'm getting a persistent emulsion during the aqueous extraction. How can I break it and, more importantly, prevent it in the future?
A1: Emulsion formation is a common frustration, particularly when your reaction mixture contains salts, amphiphilic molecules, or finely divided solids.[1] this compound derivatives, possessing both polar (amine/ester) and non-polar (isopropyl groups) functionalities, can sometimes act as surfactants, stabilizing the interface between the organic and aqueous layers.
Immediate Solutions to Break an Emulsion:
-
Increase Ionic Strength: The most common and effective method is to "salt out" the organic layer. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase makes the organic components less soluble, forcing a separation.[1]
-
Gentle Mechanical Disruption: Instead of vigorous shaking, gently swirl or stir the mixture with a glass rod. Sometimes, allowing the funnel to stand undisturbed for an extended period (15-60 minutes) is sufficient.[2]
-
Solvent Modification: Add a small amount of a different organic solvent that may help disrupt the emulsion by altering the overall polarity.[1]
-
Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the fine droplets that constitute the emulsion.[2]
Prevention Strategies:
-
Modify Agitation: Avoid vigorous shaking of the separatory funnel. Instead, use a gentle swirling or inverting motion. This increases the surface area for extraction without the high energy input that creates emulsions.[1]
-
Initial Dilution: Before the first wash, ensure your organic layer is sufficiently dilute. A more concentrated solution can sometimes increase the likelihood of emulsion.
-
Temperature Control: Performing the extraction at a cooler temperature can sometimes alter solubilities in your favor and prevent stable emulsions from forming.
Caption: Decision workflow for breaking emulsions.
Q2: My NMR spectrum shows significant contamination with N,N-Diisopropylethylamine (DIPEA) even after washing with 1M HCl. How can I remove it?
A2: This is a classic challenge. DIPEA (Hünig's base) is a sterically hindered amine, which means the nitrogen lone pair is shielded by bulky isopropyl groups. This hindrance makes it a poor nucleophile but also slows its protonation by aqueous acids, leading to incomplete removal during standard acid washes.[3][4]
Effective Removal Strategies for DIPEA:
| Method | Principle of Action | Advantages | Considerations & Cautions |
| Repeated Dilute Acid Washes | Equilibrium Shift | Simple and direct. | Inefficient due to steric hindrance. May require 5-10 washes. Risk of hydrolyzing acid-sensitive products. |
| Aqueous Copper (II) Sulfate Wash | Chelation | Highly effective. The copper ions coordinate strongly with the amine, pulling the complex into the aqueous layer.[5] | The aqueous layer will turn a deep blue/purple. Continue washing until no color change is observed. Not suitable for products that can chelate with copper. |
| Conversion to Salt & Precipitation | Salt Formation | Can be effective if the product is non-polar. | Add HCl in an organic solvent (e.g., ether) to precipitate DIPEA·HCl, which can be filtered off. The product must be soluble and stable. |
| Azeotropic Distillation | Azeotrope Formation | Can remove bulk amounts without an aqueous work-up. | Add a solvent like toluene and remove the solvent under reduced pressure; DIPEA will co-distill.[3] This is often incomplete and requires a final purification step. |
Recommended Protocol: Copper Sulfate Wash
-
After the initial reaction, concentrate the mixture to remove the bulk of the organic solvent.
-
Redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of CuSO₄.
-
Observe the aqueous layer. It will likely turn purple or deep blue as the copper-DIPEA complex forms.
-
Separate the layers and repeat the wash with fresh CuSO₄ solution until the aqueous layer remains its original light blue color.[5]
-
Proceed with a final wash with water and then brine before drying the organic layer.
Q3: I'm concerned my isopropyl ester is hydrolyzing during the work-up. What conditions cause this and how can I prevent it?
A3: Ester hydrolysis is a significant risk, particularly for isopropyl esters which can be sensitive to both strong acid and strong base.[6][7][8] The reaction is essentially the reverse of the Fischer esterification and is driven by the presence of water.[9]
Causes and Prevention of Hydrolysis:
-
Strongly Acidic Conditions (pH < 4): Prolonged contact with strong aqueous acids (e.g., >1M HCl) during washes can catalyze hydrolysis.
-
Solution: Use dilute acids (e.g., 0.1-0.5M HCl) and minimize the contact time. Perform washes quickly and at reduced temperatures (0-5 °C) if your product is particularly sensitive.
-
-
Strongly Basic Conditions (pH > 9): Alkaline hydrolysis, or saponification, is irreversible and often faster than acid-catalyzed hydrolysis.[7][10] Washing with NaOH or KOH to remove acidic impurities poses a significant risk.
-
Solution: Use a milder base such as a saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. These maintain a pH around 8-9, which is generally safe for short exposure times.[11] A patent on amino acid ester extraction highlights that keeping the pH between 7 and 8 is critical to ensuring stability against hydrolysis while allowing for efficient extraction.[11]
-
-
Elevated Temperatures: All hydrolysis rates increase with temperature.
-
Solution: Conduct all aqueous work-up steps at room temperature or below. Avoid any heating steps until the product is isolated and dry.
-
Caption: A generalized workflow for reaction work-up.
Frequently Asked Questions (FAQs)
Q: What is the standard procedure for liberating the free base of this compound from its hydrochloride salt?
A: This is a routine but critical step. The goal is to neutralize the HCl salt to get the neutral, organic-soluble amine.
Standard Protocol:
-
Dissolve the this compound·HCl salt in a suitable organic solvent (DCM or ethyl acetate are common choices).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add it slowly, as CO₂ gas will evolve.[2] Swirl gently and vent the funnel frequently until gas evolution ceases.
-
Shake the funnel, separate the layers, and extract the aqueous layer one more time with fresh organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[12][13]
-
Filter away the drying agent and remove the solvent under reduced pressure to yield the free base, which is often an oil.
Q: My product is an oil. Is column chromatography on silica gel a good purification method?
A: Yes, but with an important modification. The free amine of the proline derivative is basic and will interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction causes significant "tailing" or streaking of your compound down the column, leading to poor separation and low recovery.
Solution: To obtain sharp, symmetrical peaks, you must deactivate the silica gel. This is most commonly done by adding a small amount of a volatile base to your eluent system.
-
Recommended Method: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (e.g., a hexane/ethyl acetate mixture). The added base will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.
Q: How should I store this compound and its derivatives?
A: As esters and amines, these compounds are susceptible to degradation.
-
Hydrolysis: The ester can hydrolyze upon exposure to atmospheric moisture.
-
Oxidation: The amine functionality can be susceptible to air oxidation over long periods, though this is less of a concern for secondary amines like proline derivatives compared to primary amines.
Recommended Storage: For long-term stability, store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool (-20°C or 4°C), and dry environment.
References
-
Sciencemadness Discussion Board. (2008). How to remove the Diisopropylethylamine. [Link]
- Google Patents. (n.d.).
-
Sciencemadness Discussion Board. (2007). L-Proline Esterification. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. [Link]
-
Lin, Y.-A., et al. (2017). Design of Polyproline-Based Catalysts for Ester Hydrolysis. ACS Omega. [Link]
-
European Patent Office. (n.d.). EP 0483746 B1 - Separation of methoxyisopropylamine from methoxyisopropylamine-water azeotrope. [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). CN103896820A - Method for purifying L-prolinamide.
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
Organic Syntheses. (n.d.). L-Proline, 2-methyl-. [Link]
- Google Patents. (n.d.). US2776324A - Hydrolysis of isopropyl esters with acid.
- Google Patents. (n.d.).
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]
-
Chem Help ASAP. (2021). Reaction work-up, liquid-liquid extraction, & product isolation. YouTube. [Link]
- Google Patents. (n.d.). US2894954A - Method of selectively extracting amino acids.
-
Ikus, Y., et al. (n.d.). Extraction of Amino Acid Esters Using a Pillar[14]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Journal of Chemical Engineering of Japan. [Link]
-
MIT OpenCourseWare. (2010). Reaction Work-Up I. YouTube. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
ChemSurvival. (2012). 9. Reaction Work-up- Purify, Isolate Product.mov. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]
-
Chem Help ASAP. (2019). Mechanism of ester hydrolysis. YouTube. [Link]
-
Patsnap Synapse. (2024). What are the side effects of Isopropyl Alcohol?. [Link]
-
Shi, M., et al. (n.d.). L-Proline as an efficient and reusable promoter for the synthesis of coumarins in ionic liquid. PMC - NIH. [Link]
-
ResearchGate. (2026). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Isopropyl alcohol. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Isopropanol. PubChem. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Sciencemadness Discussion Board - How to remove the Diisopropylethylamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. JP4374102B2 - Method for separating N, N-diisopropylethylamine - Google Patents [patents.google.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. US2776324A - Hydrolysis of isopropyl esters with acid - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
minimizing side reactions with Isopropyl 1-isopropylprolinate
Welcome to the technical support center for Isopropyl 1-isopropylprolinate, also known as N-isopropyl-L-proline isopropyl ester. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing or utilizing this versatile chiral building block. We provide in-depth troubleshooting advice and detailed protocols to help you minimize side reactions, improve yield, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step sequence: (1) Fischer esterification of L-proline to yield L-proline isopropyl ester, followed by (2) N-alkylation via reductive amination with acetone.
Part 1: Issues Related to Starting Material & Esterification
Question: My L-proline starting material is not fully dissolving in isopropanol during the esterification step. Why is this happening and how can I fix it?
Answer: This is a common observation. L-proline, as a zwitterionic amino acid, has limited solubility in alcohols like isopropanol. The reaction requires an acid catalyst to protonate the carboxylic acid, breaking the zwitterionic form and rendering it more soluble.
-
Causality: The Fischer-Speier esterification is an acid-catalyzed equilibrium-driven process. Without a strong acid catalyst, the reaction will not proceed efficiently.
-
Solution: The most effective method is to bubble dry hydrogen chloride (HCl) gas through the suspension of L-proline in anhydrous isopropanol.[1] This forms the highly soluble L-proline isopropyl ester hydrochloride salt in situ. Alternatively, a catalytic amount of p-toluenesulfonic acid (p-TsOH) can be used, often with a method to remove the water byproduct (e.g., Dean-Stark apparatus) to drive the equilibrium towards the product.
Question: I've completed the esterification, but I'm concerned about the purity of my L-proline isopropyl ester intermediate. What are the best practices for purification and verification before proceeding to the N-alkylation step?
Answer: Ensuring the purity of the L-proline isopropyl ester is critical for the success of the subsequent reductive amination. Impurities can interfere with the reaction and complicate the final purification.
-
Purification Protocol:
-
After the reaction, evaporate the excess isopropanol under reduced pressure.
-
If you used the HCl gas method, you will have the hydrochloride salt, which can often be precipitated as a white powder by adding a non-polar solvent like diethyl ether.[1]
-
For the free amine, a standard aqueous workup is required. After neutralizing the acid catalyst, extract the ester into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it in vacuo.
-
For highest purity, the resulting oil can be purified by vacuum distillation.
-
-
Analytical Verification:
-
¹H and ¹³C NMR: To confirm the structure and check for residual starting material or isopropanol.
-
FTIR: To verify the presence of the ester carbonyl (~1730-1750 cm⁻¹) and the secondary amine N-H stretch.
-
GC-MS: To assess purity and identify any volatile impurities.
-
Part 2: Troubleshooting the Reductive Amination Step
Question: My reductive amination reaction is very slow or appears incomplete, with a significant amount of L-proline isopropyl ester remaining. What factors should I investigate?
Answer: A sluggish reductive amination points to issues with the core reaction conditions, specifically the formation of the iminium ion intermediate or the activity of the reducing agent. Reductive amination is a robust method for forming C-N bonds, but it is sensitive to several parameters.[2]
-
Causality & Solutions:
-
Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can reduce the acetone starting material in addition to the desired iminium ion. More selective reducing agents are strongly preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices as they selectively reduce the protonated iminium ion much faster than the ketone.[2]
-
pH Control: The reaction is pH-dependent. The formation of the iminium ion from the amine and acetone is favored under slightly acidic conditions (pH ~5-7), which facilitate the dehydration step.[2] However, if the pH is too low, the starting amine will be fully protonated and non-nucleophilic. If using NaBH(OAc)₃, the acetic acid byproduct often maintains an appropriate pH. When using NaBH₃CN, adding a catalytic amount of acetic acid is beneficial.[2]
-
Water Content: The reaction involves the formation of an imine/iminium ion via a condensation reaction that releases water. While the reaction can tolerate some water, using anhydrous solvents and high-purity reagents is best practice. If the reaction stalls, the addition of a dehydrating agent like powdered molecular sieves (3Å or 4Å) can help drive the equilibrium toward the iminium intermediate.[3]
-
Stoichiometry: Ensure you are using a slight excess of acetone (e.g., 1.2-1.5 equivalents) and the reducing agent (1.2-1.5 equivalents) to drive the reaction to completion.
-
Question: I'm observing a significant byproduct that I believe is isopropanol. How is this formed and how can I prevent it?
Answer: The formation of isopropanol is a classic side reaction in this process, arising from the reduction of the acetone starting material.
-
Mechanism: Your reducing agent is reducing the acetone carbonyl group to a hydroxyl group, generating isopropanol. This side reaction competes with the reduction of the desired iminium ion intermediate.
-
Prevention:
-
Use a Selective Reducing Agent: This is the most critical factor. As mentioned above, NaBH(OAc)₃ is highly selective for the iminium ion and is an excellent choice to avoid this issue.[2] NaBH₃CN is also effective, particularly at a controlled pH around 6-7, where its rate of ketone reduction is significantly slower than iminium reduction.[2][4]
-
Control Reagent Addition: A "one-pot" procedure where the amine, acetone, and selective reducing agent are all mixed is generally effective.[4] However, if you are still facing issues, consider a stepwise approach: first, mix the L-proline isopropyl ester and acetone in the solvent to allow the iminium ion to form (monitor by TLC or GC-MS), and then add the reducing agent portion-wise.[5]
-
Question: Is there a risk of overalkylation or di-isopropylation on the nitrogen atom?
Answer: This is a common concern in N-alkylation reactions, but it is not a significant risk in this specific synthesis.
-
Chemical Principle: Reductive amination is a highly controlled method for alkylation.[6] The reaction proceeds through an imine/iminium intermediate. Once the secondary amine of proline ester reacts with acetone and is reduced to the tertiary N-isopropyl amine, it can no longer form an imine with another molecule of acetone. The formation of a quaternary ammonium salt from a tertiary amine via reductive amination is not a feasible pathway under these conditions.[7] Overalkylation is primarily a problem when starting with primary amines, which can undergo a second reductive amination to form a tertiary amine.[5]
Question: How can I be sure that the stereocenter of the proline is not racemizing during the synthesis?
Answer: Maintaining stereochemical integrity is crucial. Fortunately, the conditions used for both Fischer esterification and reductive amination are generally mild and do not typically cause racemization of the α-carbon in amino acid esters.
-
Expert Insight: Racemization typically requires harsh conditions, such as strong base and high temperatures, which would deprotonate the α-carbon to form a planar enolate. Direct N-alkylation using strong bases and alkyl halides carries a higher risk.[8] The reductive amination pathway is considered a safe and effective method for N-alkylation of α-amino acid esters with high retention of stereochemistry.[9]
-
Verification: The stereochemical purity of the final product can be confirmed using chiral HPLC or by measuring the specific rotation and comparing it to literature values.
Key Experimental Protocols & Data
Workflow for Synthesis of this compound
Caption: Reaction pathways in the reductive amination step.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Chemical Formula | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF, CH₂Cl₂ | High selectivity for imines/iminiums; mild; no toxic byproducts; commercially available. [2] | Moisture sensitive; slightly higher cost. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Selective at controlled pH (6-7); stable in protic solvents. [2] | Highly toxic ; generates toxic HCN/cyanide salts upon acidic workup. [4][10] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive; readily available. | Poor selectivity ; readily reduces aldehydes and ketones, leading to alcohol byproducts. [6] |
| Catalytic Hydrogenation | H₂ / Pd, Pt, Ni | MeOH, EtOH, EtOAc | "Green" method with water as the only byproduct; scalable. | Requires specialized pressure equipment; catalyst may be pyrophoric; potential for debenzylation if other functional groups are present. [4] |
Protocol: Optimized Reductive Amination with NaBH(OAc)₃
This protocol is a general guideline and should be adapted based on your specific scale and equipment.
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add L-proline isopropyl ester hydrochloride (1.0 equiv). Dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Note: If starting with the free amine, the hydrochloride salt is not necessary.
-
Reagent Addition: Add acetone (1.5 equiv). Stir the mixture for 10-15 minutes at room temperature.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equiv). Caution: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically complete within 2-12 hours).
-
Workup: Once the reaction is complete, carefully quench by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.
References
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). Available from: [Link]
-
SciSpace. Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
ACS Omega. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022-08-19). Available from: [Link]
-
NIH National Library of Medicine. Stereoselective Synthesis of Quaternary Proline Analogues. Available from: [Link]
-
Myers, A. Myers Chem 115. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Sciencemadness Discussion Board. L-Proline Esterification. (2007-08-21). Available from: [Link]
-
YouTube. Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. (2022-07-07). Available from: [Link]
-
Agilent. Analysis of impurities in pharmaceutical grade isopropanol. Available from: [Link]
-
Wiley Online Library. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Available from: [Link]
- Google Patents. Method for purifying proline.
-
NIH National Library of Medicine. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Available from: [Link]
- Google Patents. Synthesis method of isopropyl amine.
-
OAText. An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Available from: [Link]
-
YouTube. Isopropyl Nitrite : Organic synthesis. (2020-09-27). Available from: [Link]
-
NIH National Library of Medicine. Slow peptide bond formation by proline and other N-alkylamino acids in translation. (2009-01-06). Available from: [Link]
-
MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024-05-18). Available from: [Link]
-
PubMed. [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins]. Available from: [Link]
-
Royal Society of Chemistry. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018-09-28). Available from: [Link]
-
Agilent. Automated Analysis of Ultratrace Elemental Impurities in Isopropyl Alcohol. (2022-06-07). Available from: [Link]
-
Wikipedia. Proline-catalyzed aldol reactions. Available from: [Link]
- Google Patents. Process for purifying proline.
-
Wordpress. Reductive Amination. (2026-01-03). Available from: [Link]
-
PubMed. Conformational Analysis and Intramolecular Interactions of L-proline Methyl Ester and Its N-acetylated Derivative Through Spectroscopic and Theoretical Studies. Available from: [Link]
-
FDA. Isopropyl alcohol content in prep pads by GC-FID and gravimetric analysis. Available from: [Link]
-
PubMed. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. Available from: [Link]
- Google Patents. A kind of method of refining prolinamide.
-
ResearchGate. (PDF) ChemInform Abstract: L-Proline Nitrate: A Recyclable and Green Catalyst for the Synthesis of Highly Functionalized Piperidines. (2025-08-06). Available from: [Link]
-
NIH National Library of Medicine. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Available from: [Link]
-
YouTube. Making Isopropyl Nitrite. (2023-05-04). Available from: [Link]
Sources
- 1. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 8. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Products from Isopropyl 1-isopropylprolinate Catalysis
Welcome to the technical support center for the purification of products from reactions catalyzed by Isopropyl 1-isopropylprolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable chiral compounds. Drawing from established protocols and in-depth chemical principles, this resource provides practical, experience-driven advice to ensure the integrity and purity of your final products.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the purification of products from this compound catalyzed reactions.
Q1: What are the primary impurities I should expect in my crude reaction mixture?
A: Besides your desired product, the crude mixture will typically contain the this compound catalyst, unreacted starting materials (e.g., aldehydes and ketones), and potential side products. The catalyst, being an amino acid derivative, is the most common impurity to address. In some cases, especially with prolonged reaction times or elevated temperatures, you might also observe byproducts from aldol condensation or other side reactions.[1][2]
Q2: Is it possible to remove the this compound catalyst with a simple aqueous wash?
A: Yes, in many cases, an acidic aqueous wash is effective. The basic nitrogen atom in the proline ring of the catalyst can be protonated with a dilute acid (e.g., 1M HCl or saturated NH4Cl solution), forming a water-soluble ammonium salt.[3][4][5] This allows for its extraction from the organic phase into the aqueous phase. However, the efficiency of this extraction can depend on the specific organic solvent used and the overall composition of your reaction mixture.
Q3: My product seems to be partially soluble in the aqueous layer during extraction. What should I do?
A: This is a common issue, especially if your product has some polarity. To minimize product loss, it is recommended to back-extract the aqueous layer multiple times with your organic solvent (e.g., ethyl acetate).[3][4] Monitoring the organic extracts by Thin Layer Chromatography (TLC) will help you determine when you have recovered a sufficient amount of your product. If product loss remains significant, consider alternative purification methods like column chromatography.[6]
Q4: Can I use silica gel column chromatography to purify my product directly from the crude mixture?
A: While possible, direct chromatography of the crude mixture is not always the most efficient approach. The basic nature of the this compound catalyst can cause it to streak or bind irreversibly to the acidic silica gel, leading to poor separation and potential loss of product.[7] It is generally advisable to perform a preliminary acid wash to remove the bulk of the catalyst before proceeding with chromatography.[7]
Q5: What are the best practices for choosing a solvent system for column chromatography?
A: The choice of solvent system is highly dependent on the polarity of your product. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can determine the optimal ratio by running TLC plates with varying solvent compositions. For particularly polar products or to mitigate catalyst tailing, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can be beneficial.[7]
Troubleshooting Guides
This section provides in-depth solutions to more complex purification challenges.
Issue 1: Persistent Catalyst Contamination After Aqueous Extraction
Symptoms:
-
NMR of the "purified" product shows characteristic peaks of this compound.
-
TLC analysis of the organic layer still shows a spot corresponding to the catalyst.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Protonation | The acidic wash may not be sufficient to fully protonate the catalyst, especially if the reaction solvent buffers the pH. | Increase the concentration or volume of the acidic solution. Ensure vigorous mixing during the extraction to maximize interfacial contact. Consider using a slightly stronger, yet non-reactive, dilute acid. |
| Emulsion Formation | Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping the catalyst in the organic phase. | Allow the separatory funnel to stand for an extended period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. Adding brine (saturated NaCl solution) can help to break up emulsions. |
| Product-Catalyst Interaction | In some cases, the product and catalyst may form a non-covalent complex, hindering the catalyst's partitioning into the aqueous phase. | After the initial acidic wash, perform a wash with a saturated solution of a salt like sodium bicarbonate (NaHCO3) to deprotonate any remaining catalyst-acid adducts, followed by another water wash.[8] |
Experimental Protocol: Enhanced Aqueous Extraction
-
Initial Acid Wash: Quench the reaction with a saturated aqueous solution of NH4Cl.[4][9] Transfer the mixture to a separatory funnel and extract with ethyl acetate (or another suitable organic solvent). Collect the organic layer.
-
Back-Extraction: Extract the aqueous layer two more times with ethyl acetate to recover any dissolved product.[3] Combine all organic layers.
-
Brine Wash: Wash the combined organic layers with brine to help remove residual water and break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.[3][9]
-
Purity Check: Analyze a small sample of the concentrated product by TLC and/or NMR to confirm the removal of the catalyst.
Issue 2: Poor Separation and Tailing During Column Chromatography
Symptoms:
-
Product and catalyst co-elute from the column.
-
The spot for the product on the TLC plate appears streaked or tailed.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Acid-Base Interactions with Silica | The basic amine of the catalyst and potentially the product can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[7] | Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent. This will compete with your compound for the acidic sites on the silica, leading to sharper peaks.[7] Alternatively, use a deactivated or amine-functionalized silica gel. |
| Inappropriate Solvent Polarity | If the eluent is too polar, it may not provide enough selectivity to separate compounds with similar polarities. If it is not polar enough, the compounds may not move off the baseline. | Systematically screen different solvent systems using TLC. A good starting point is to find a solvent system that gives your product an Rf value of approximately 0.3. |
| Column Overloading | Applying too much crude material to the column can exceed its separation capacity, leading to broad peaks and poor resolution. | Use an appropriate amount of silica gel for the amount of crude product you are purifying (a general rule of thumb is a 50:1 to 100:1 ratio of silica to crude material by weight). |
Workflow for Optimizing Column Chromatography
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. How To [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
dealing with low yields in Isopropyl 1-isopropylprolinate reactions
Technical Support Center: Isopropyl 1-isopropylprolinate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this esterification reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to diagnose issues and optimize your reaction conditions for robust and repeatable results.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound via Fischer esterification.
Section 1: The Equilibrium Problem
Question: My reaction yield is consistently low (<60%) despite extended reaction times. What is the most fundamental issue I might be overlooking?
Answer: The most common cause of low yields in a Fischer esterification is the failure to adequately address the reaction's equilibrium nature. The esterification of L-proline with isopropanol is a reversible reaction that produces one molecule of water for every molecule of ester formed.[1][2]
-
Causality: According to Le Châtelier's principle, as water accumulates in the reaction vessel, the reverse reaction (ester hydrolysis) begins to accelerate.[1][3] Eventually, the system reaches a state of equilibrium where the rates of esterification and hydrolysis are equal, and no further net formation of the product occurs. Driving the reaction towards the product side requires the active removal of water as it is formed.[1][2][3]
Question: I am not using a Dean-Stark apparatus. How critical is it for achieving a high yield?
Answer: While it is possible to favor the forward reaction by using a large excess of the alcohol reactant (isopropanol), this method is often insufficient to achieve yields greater than the typical equilibrium limit (around 60-70%).[4] The use of a Dean-Stark apparatus is a critical and highly effective technique for physically removing water from the reaction, thereby preventing the reverse reaction and driving the equilibrium towards near-quantitative conversion.[1][2][5]
-
Mechanism of Action: The Dean-Stark trap works by collecting the azeotrope of an immiscible solvent (like toluene or benzene) and water.[1][6] This vapor condenses, and the two liquids separate in the trap's collection arm. Since water is denser than toluene, it sinks to the bottom for removal, while the toluene overflows and returns to the reaction flask.[1][3] This continuous removal of water makes the reverse hydrolysis reaction impossible, allowing the esterification to proceed to completion.[1]
Section 2: Reagent and Catalyst Integrity
Question: I am using anhydrous isopropanol from a freshly opened bottle, but my yields are still poor. What other reagent issues could be at play?
Answer: Even commercially available anhydrous solvents can contain trace amounts of water or absorb atmospheric moisture once opened. The integrity of all reagents is paramount.
-
Isopropanol Purity: Isopropanol is hygroscopic. If a bottle has been opened multiple times, its water content can increase significantly. For best results, use a freshly opened bottle of anhydrous isopropanol or dry it over a desiccant like molecular sieves or calcium oxide followed by distillation.[7]
-
L-Proline: The L-proline starting material must be completely dry. Drying it in a vacuum oven before use is a recommended practice.
-
Catalyst Condition: If you are using gaseous HCl as a catalyst, it must be thoroughly dried by passing it through a drying agent (like a tube of Drierite or concentrated sulfuric acid) before bubbling it into the reaction mixture.[8] Moisture introduced with the catalyst will inhibit the reaction from the start.[8]
Question: I am using concentrated sulfuric acid as a catalyst. Could the choice of catalyst or its interaction with proline be an issue?
Answer: While strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts, their interaction with the substrate is a key consideration.[2]
-
Acid-Base Chemistry: L-proline is an amino acid with a secondary amine. In a highly acidic medium, this amine will be protonated to form an ammonium salt.[9] While this does not prevent the esterification, the primary catalytic role of the acid is to protonate the carbonyl oxygen of the carboxylic acid, making it a much stronger electrophile for attack by the alcohol.[1][10] An insufficient amount of acid may result in incomplete protonation of the carboxyl group, leading to a slow or stalled reaction.
-
Alternative Methods: For substrates sensitive to strong acids, or to completely avoid equilibrium issues, one could convert L-proline to its highly reactive acid chloride using thionyl chloride (SOCl₂).[9] This intermediate reacts rapidly and irreversibly with isopropanol to form the ester.[9]
Section 3: Work-up and Product Isolation
Question: I seem to be losing a significant amount of my product during the aqueous work-up and extraction. What are the likely causes?
Answer: Product loss during work-up is a common problem, often stemming from the amphiphilic nature of the product and improper pH control.
-
Incomplete Neutralization: Before extraction, the reaction mixture must be carefully neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] If the aqueous layer remains acidic, your product (an amino acid ester) will exist in its protonated, water-soluble ammonium salt form and will remain in the aqueous phase rather than partitioning into the organic solvent.
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of stable emulsions, trapping the product at the interface. Gentle inversion of the separatory funnel is recommended. If an emulsion does form, adding brine (a saturated NaCl solution) can help to break it.[2]
-
Hydrolysis During Work-up: If the neutralization step is slow or incomplete, the acidic conditions in the aqueous wash can cause some of the newly formed ester to hydrolyze back to L-proline and isopropanol. The work-up should be performed efficiently and without delay.
Visualizing the Process
Fischer Esterification Mechanism
The acid-catalyzed formation of an ester follows a well-defined multi-step pathway.
Caption: The PADPED mechanism for Fischer esterification.
Troubleshooting Workflow for Low Yield
A logical approach to diagnosing the root cause of poor reaction performance.
Caption: A decision tree for troubleshooting low yields.
Experimental Protocols
Optimized Protocol: Fischer Esterification of L-Proline with Isopropanol
This protocol incorporates best practices for maximizing yield by ensuring anhydrous conditions and active water removal.
Reagents & Equipment:
-
L-Proline (dried under vacuum)
-
Isopropanol (anhydrous grade)
-
Toluene (anhydrous grade)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle
-
Ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄
Procedure:
-
Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, and condenser) and flame-dry under vacuum or assemble hot from an oven. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: To the round-bottom flask, add L-proline (1.0 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and a 1:1 mixture of isopropanol (3.0 eq) and toluene. The total solvent volume should be sufficient to allow for efficient stirring.
-
Reaction: Heat the mixture to a vigorous reflux. Isopropanol, toluene, and the water formed during the reaction will begin to co-distill.
-
Water Removal: The azeotrope will condense and collect in the Dean-Stark trap. Water will separate to the bottom layer. Continue refluxing until no more water collects in the trap (typically 12-24 hours).[2]
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Work-up: a. Dilute the mixture with ethyl acetate. b. Wash the organic layer with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic (pH > 8) and gas evolution ceases.[2] c. Wash the organic layer with brine to reduce the amount of dissolved water.[2] d. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[2]
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography if necessary.
Data Summary Table
| Parameter | Condition | Expected Yield | Rationale |
| Water Removal | No Dean-Stark, 3 eq. Isopropanol | 50-65% | Reaction reaches equilibrium and stalls.[4] |
| Dean-Stark Apparatus Used | >90% | Equilibrium is shifted completely toward products by removing water.[2] | |
| Reagent Quality | Non-anhydrous Solvents | <50% | Initial water shifts equilibrium to starting materials.[8][11] |
| Anhydrous Reagents & Inert Gas | High | Minimizes side reactions and prevents equilibrium reversal.[8] | |
| Work-up pH | Acidic (pH < 7) during extraction | Very Low | Product remains in the aqueous phase as a water-soluble salt. |
| Basic (pH > 8) during extraction | High | Product is in its free base form and is soluble in the organic solvent.[8] |
Frequently Asked Questions (FAQs)
Q1: Can I use sulfuric acid instead of p-TsOH? Yes, concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.[2] However, p-TsOH is a solid, which can be easier to handle and measure accurately than viscous sulfuric acid. Both function by protonating the carbonyl to activate it.
Q2: How do I know if my reaction is complete? The most direct way is to monitor the reaction by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12] For reactions using a Dean-Stark trap, the cessation of water collection in the trap is a strong indicator that the reaction is complete.[2]
Q3: Is it possible to run this reaction without a co-solvent like toluene? Yes, you can run the reaction using isopropanol as both the reactant and the solvent.[2] However, isopropanol and water are miscible and do not form a classic separating azeotrope in the same way toluene and water do. Toluene is specifically used because its azeotrope with water allows for the efficient separation and removal of water in a Dean-Stark apparatus.[1]
Q4: My final product is a yellow oil. Is this normal? A yellow or brownish tint in the crude product is common due to minor side reactions or impurities from prolonged heating.[8] Purification by vacuum distillation or column chromatography is typically required to obtain a colorless, pure product.
References
-
Sciencemadness Discussion Board. (2007). L-Proline Esterification. [Link]
-
Organic Chemistry Tutor. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
- Google Patents. (CN106083684A).
-
ResearchGate. (2014). How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4?[Link]
- Moya, C., et al. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Ciencia y Tecnología, 24(2), 175-181.
-
Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK![Link]
-
Journal for ReAttach Therapy and Developmental Diversities. (2023). Analytical Method Development For Iso Propyl Alcohol Content In Lysine Monohydrate By GC-HS. [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. [Link]
-
ResearchGate. (n.d.). The effect of water on the esterification reaction. [Link]
-
Reddit. (2017). What's the best way to purify Isopropyl Alcohol?[Link]
-
Chemistry For Everyone. (2025). What Is The Role Of A Catalyst In The Esterification Process?[Link]
-
FDA. (n.d.). Isopropyl alcohol content in prep pads by GC-FID and gravimetric analysis. [Link]
-
YouTube. (2013). A Simple Dean-Stark Apparatus Explained. [Link]
-
Scoilnet. (n.d.). Dean Stark Apparatus. [Link]
-
ResearchGate. (n.d.). Effect of water content on the esterification. [Link]
-
OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 4. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 5. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. jrtdd.com [jrtdd.com]
catalyst deactivation and recovery of Isopropyl 1-isopropylprolinate
A Guide to Catalyst Deactivation, Recovery, and Experimental Troubleshooting
Welcome to the technical support center for the synthesis of Isopropyl 1-isopropylprolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst management during this synthesis. We will move beyond simple procedural lists to explore the underlying causes of common experimental challenges, providing you with the expert insights needed to optimize your reactions, ensure catalyst longevity, and maintain high product yields.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the most common initial queries regarding the catalytic synthesis of this compound.
Q1: What are the recommended catalyst types for synthesizing this compound?
The synthesis of this compound involves two primary transformations: N-alkylation of the proline ring and esterification of the carboxylic acid. While a one-pot synthesis is conceivable, a stepwise approach is common. The choice of catalyst depends on the specific transformation.
-
For Esterification (Proline -> Proline Isopropyl Ester): This is a Fischer-Speier esterification, a reversible reaction typically catalyzed by acids.[1]
-
Homogeneous Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective and widely used.[2] However, they pose challenges in separation, can cause equipment corrosion, and generate significant waste.[3]
-
Heterogeneous (Solid) Catalysts: These are the preferred modern choice due to their ease of separation and recyclability.[4] Common options include:
-
Sulfonated Resins: Macroreticular polymer resins like Amberlyst-15 or -16 show excellent activity for esterifying fatty acids and can be used in both batch and flow reactors.[5]
-
Zeolites & Sulfated Oxides: Materials like sulfated zirconia exhibit high acidity and activity.[1][6]
-
Carbon-Based Solid Acids: Prepared by sulfonating carbonaceous materials, these offer a low-cost, environmentally friendly option.[3][7]
-
-
-
For N-Alkylation (Proline -> N-isopropylproline): This step often involves reductive amination or direct alkylation. Catalysts can include:
The table below summarizes the catalyst options for the key esterification step.
| Catalyst Type | Examples | Advantages | Disadvantages | Common Deactivation Modes |
| Homogeneous Acid | H₂SO₄, HCl, p-TsOH | High activity, low cost, fast kinetics.[1] | Difficult to recover, corrosive, environmental concerns.[3] | Neutralization by basic impurities. |
| Heterogeneous Acid | Amberlyst resins, Zeolites, Sulfated Zirconia | Easily recoverable (filtration), reusable, less corrosive.[1][10] | Higher initial cost, potential for slower reaction rates, mass transfer limitations. | Fouling, poisoning, active site leaching.[11][12] |
| Biocatalysts | Immobilized Lipases (e.g., Novozym 435) | High selectivity, mild reaction conditions, environmentally benign ("green").[13][14] | Sensitive to temperature and solvent, can be costly, slower reaction times. | Thermal denaturation, solvent-induced deactivation.[14] |
Q2: What is catalyst deactivation, and why should it be my primary concern after reaction setup?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[15] It is a critical economic and efficiency issue because it leads to slower reactions, lower product yields, and the need for more frequent and costly catalyst replacement.[9] Understanding the mechanisms of deactivation is the first step toward preventing them and extending the useful life of your catalyst.
Q3: My reaction has stalled. What are the immediate signs that my catalyst has deactivated?
The most common indicators of catalyst deactivation include:
-
Decreased Conversion Rate: The reaction fails to reach the expected level of completion within the standard timeframe.
-
Increased Reaction Time: You find yourself needing to extend reaction times significantly to achieve the same yield as in previous runs.
-
Changes in Selectivity: An increase in the formation of byproducts is observed. For instance, in the esterification step, excessive heating with a strong acid catalyst could lead to the dehydration of isopropyl alcohol to propylene.[16]
-
Visual Changes in the Catalyst: A solid catalyst may change color (e.g., due to carbon deposition or "coking") or physically break down (attrition).[15]
Section 2: Troubleshooting Guide - Diagnosing the Root Cause of Deactivation
When a reaction underperforms, a systematic approach is needed to identify the cause. This guide will help you diagnose the specific deactivation mechanism affecting your catalyst.
Caption: Diagnostic workflow for identifying the root cause of catalyst deactivation.
Problem: My reaction rate has dropped sharply, even on the first use of a new batch of catalyst.
-
Possible Cause: Catalyst Poisoning
-
Causality: Poisoning is a chemical deactivation where molecules strongly adsorb to the active sites, blocking them from participating in the reaction.[12] Unlike fouling, this often requires only a small amount of the poison to have a significant effect.
-
Common Poisons in this Synthesis:
-
Water: For acid-catalyzed esterification, water is a reaction product. Its presence in the starting materials (reactants or solvent) will shift the equilibrium back towards the reactants, appearing as catalyst deactivation.[17] Ensure you are using anhydrous isopropyl alcohol and solvents.
-
Basic Impurities: If your L-proline starting material contains residual basic compounds (e.g., other amino acids, amines), they will neutralize the active sites of an acid catalyst.
-
Sulfur or Halogen Compounds: Trace amounts of these in your reagents can act as potent poisons for metal catalysts (like Pd/C) used in hydrogenation steps.[15]
-
-
Solution:
-
Rigorously dry all reactants and solvents. Use molecular sieves if necessary.[18]
-
Verify the purity of your L-proline and isopropyl alcohol via appropriate analytical methods (e.g., titration, NMR).
-
For metal catalysts, consider pre-treating your reagents by passing them through a column of activated alumina to remove potential poisons.
-
-
Problem: After several successful reuses, my solid catalyst's activity is decreasing with each cycle.
-
Possible Cause A: Catalyst Fouling (Coking)
-
Causality: Fouling is the physical deposition of carbonaceous species ("coke") or polymeric residues onto the catalyst surface and within its pores, creating a physical barrier to the active sites.[12] In amino acid chemistry, side reactions or polymerization of reactants/products at elevated temperatures can generate these foulants.
-
Diagnosis: The catalyst often appears discolored, typically turning yellow, brown, or black.
-
Solution: Implement a regeneration protocol involving a solvent wash to remove adsorbed organic material. For stubborn carbon deposits, a controlled calcination (thermal treatment in air) may be necessary, but this must be done carefully to avoid thermal damage.[9]
-
-
Possible Cause B: Active Site Leaching
-
Causality: Leaching is the dissolution of the active catalytic species from the solid support into the reaction mixture.[11][12] This is a common issue for catalysts with sulfonic acid groups (-SO₃H), where the groups can be hydrolyzed and washed away.[7] This leads to an irreversible loss of activity.
-
Diagnosis: Leaching is difficult to observe visually. The most definitive method is to filter the catalyst from the reaction mixture and then add a fresh batch of reactants to the filtrate. If the reaction proceeds, active species have leached into the solution. Alternatively, analyzing the filtrate with ICP-OES can detect leached sulfur or metals.
-
Solution: Leaching is often exacerbated by high temperatures and the presence of highly polar solvents.
-
Operate at the lowest effective temperature.
-
Choose a catalyst with more robustly anchored active sites.
-
Mitigating leaching is difficult, and if it is significant, the catalyst may need to be discarded.
-
-
-
Possible Cause C: Thermal Degradation (Sintering)
-
Causality: Sintering occurs when high temperatures cause the small, highly active catalyst particles (e.g., metal nanocrystals on a carbon support) to agglomerate into larger, less active particles.[15] This reduces the available active surface area. This is a primary concern for supported metal catalysts but can also affect the support material of solid acids.
-
Diagnosis: This is an irreversible process. It can be confirmed by characterization techniques like chemisorption or TEM, which will show a decrease in active surface area or an increase in particle size.
-
Solution: Strictly adhere to the manufacturer's recommended maximum operating temperature for the catalyst. Ensure your reaction vessel has uniform heating to avoid localized "hot spots."
-
Section 3: Standard Operating Protocols for Catalyst Recovery & Regeneration
Proper handling is crucial for maximizing the lifespan and cost-effectiveness of your catalyst.
Caption: Standard workflow for the recovery and regeneration of a solid acid catalyst.
Protocol 3.1: Recovery and Regeneration of Solid Acid Catalysts (e.g., Amberlyst Resin)
This protocol is designed to remove adsorbed impurities and residual product, reactivating the catalyst for subsequent runs.
Materials:
-
Spent catalyst in reaction mixture.
-
Non-polar solvent (e.g., Hexane, Heptane).
-
Polar solvent (e.g., Isopropyl alcohol, Acetone).
-
Buchner funnel and filter paper, or centrifugation equipment.
-
Vacuum oven.
Procedure:
-
Non-Polar Wash: Transfer the recovered catalyst to a clean beaker. Add hexane (approx. 10 mL per gram of catalyst) and stir the slurry for 15-20 minutes. This step is crucial for dissolving and removing non-polar organic residues and the ester product. Decant or filter to remove the solvent.
-
Polar Wash: Repeat the washing procedure using a polar solvent like isopropyl alcohol. This will remove more polar starting materials and impurities. Repeat this wash 2-3 times until the washing solvent is clear and colorless.
-
Drying: Carefully transfer the washed catalyst to a crystallization dish. Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80°C) for 12-24 hours or until a constant weight is achieved.[19] Causality: It is critical to remove all residual solvent and especially water, as this will inhibit the next esterification run.
-
Storage: Once completely dry, store the regenerated catalyst in a tightly sealed container inside a desiccator to prevent moisture adsorption.
Protocol 3.2: Best Practices for Homogeneous Acid Catalysts
Direct recovery and reuse of homogeneous catalysts like H₂SO₄ is generally impractical in a lab setting. The focus is on effective removal from the product.
-
Neutralization: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the effervescence ceases and the aqueous phase is neutral (pH ~7). Safety Note: This is an exothermic reaction and will release CO₂ gas. Ensure adequate venting and slow addition.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the this compound product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer sequentially with water and then a brine solution to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to isolate the final product.
Section 4: Advanced Knowledge Base
Q: How can I proactively minimize catalyst deactivation from the start?
-
Control Reactant Quality: The single most effective strategy is to use high-purity, anhydrous reactants and solvents. Water is the enemy of acid-catalyzed esterification.[17]
-
Optimize Temperature: Do not assume "hotter is better." While higher temperatures increase reaction rates, they also accelerate deactivation pathways like sintering, leaching, and fouling.[1][12] Determine the minimum temperature required for an efficient conversion.
-
Ensure Proper Agitation: In heterogeneous catalysis, good mixing is essential to minimize mass transfer limitations and prevent localized overheating on the catalyst surface, which can lead to coking.
Q: When is it time to discard a catalyst rather than regenerate it?
A catalyst should be discarded when its activity cannot be restored to an acceptable level (e.g., >80% of its initial activity) through standard regeneration protocols. This typically occurs after a number of cycles when irreversible deactivation mechanisms, such as significant leaching or thermal sintering, have taken their toll.[19] Keeping a log of catalyst performance (yield vs. cycle number) is crucial for making this economic decision.
References
- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry - ACS Public
- Green chemistry concept: Applications of catalysis in pharmacuetical industry - O
- Special Issue on Catalyst Deactivation and Regener
- Magnetic-responsive solid acid catalysts for esterific
- How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4?
- Carbon-Based Solid Acid Catalyzed Esterification of Soybean Saponin-Acidified Oil with Methanol Vapor for Biodiesel Synthesis - MDPI. (n.d.).
- Green Chemistry Approaches to Developing Sustainable Catalysts for Pharmaceutical Synthesis - JOCPR. (n.d.).
- L-Proline Esterification - Sciencemadness Discussion Board. (2007).
- Methods for Recycling Heterogenous C
- Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar c
- Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. (2024).
- Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.).
- Heterogeneous Solid Acid Catalysts for Esterification of Free Fatty Acids - ResearchG
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Catalytic amino acid production from biomass-derived intermediates - ResearchG
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemC
- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC - NIH. (2023).
- Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing). (2022).
- What are possible sources of error in an esterific
- Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimiz
- Catalytic Dehydration of Isopropanol to Propylene - C
- Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimiz
Sources
- 1. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing [sintered.gopani.com]
- 9. mdpi.com [mdpi.com]
- 10. Methods for Recycling Heterogenous Catalysts | Encyclopedia MDPI [encyclopedia.pub]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 14. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ammoniaknowhow.com [ammoniaknowhow.com]
- 16. mdpi.com [mdpi.com]
- 17. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 18. Bot Verification [rasayanjournal.co.in]
- 19. Magnetic-responsive solid acid catalysts for esterification - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05350D [pubs.rsc.org]
troubleshooting diastereoselectivity in Isopropyl 1-isopropylprolinate catalysis
Welcome, Researchers. This guide is designed to serve as a dedicated resource for troubleshooting diastereoselectivity in asymmetric reactions catalyzed by Isopropyl 1-isopropylprolinate. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying mechanistic rationale to empower your experimental design and accelerate your research.
Troubleshooting Guide: Enhancing Diastereoselectivity
This section addresses the most common challenge encountered with this catalyst: suboptimal diastereomeric ratios (d.r.). The troubleshooting process is broken down into a logical workflow, addressing the most impactful variables first.
Q1: My reaction exhibits poor diastereoselectivity (low d.r.). Where do I start my investigation?
Low diastereoselectivity is typically a sign that the energy difference between the two competing diastereomeric transition states is small. Your primary goal is to identify conditions that will preferentially stabilize one transition state over the other.
Below is a systematic workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
1. Investigate Reaction Temperature
Lowering the reaction temperature is often the most effective initial step. The relationship between the diastereomeric ratio and temperature is governed by the Eyring equation. A lower temperature amplifies the impact of small differences in the activation energies of the competing transition states, leading to higher selectivity.
-
Expert Insight: Reactions that are under kinetic control often show improved selectivity at lower temperatures. However, be aware that excessively low temperatures can dramatically decrease the reaction rate or lead to solubility issues with your substrates or catalyst. A temperature screen from room temperature down to -40 °C or lower is recommended. There are rare but documented cases where temperature changes can even lead to a reversal of enantioselectivity, highlighting the complex relationship between enthalpy and entropy in the transition state.[1][2]
2. Evaluate the Solvent System
The choice of solvent is critical in proline-catalyzed reactions as it directly influences the conformation and stability of the key transition states.[3][4] Solvents can interact with the catalyst and substrates through hydrogen bonding and dipole-dipole interactions, altering the catalytic cycle.
-
Causality: The generally accepted mechanism for proline-type catalysis involves an enamine intermediate formed from the catalyst and a ketone donor.[5][6] This enamine then attacks the aldehyde acceptor. The stereochemical outcome is determined in a highly organized, chair-like transition state, often referred to as a Zimmerman-Traxler model. The solvent's polarity and ability to form hydrogen bonds can tighten or loosen this transition state, directly impacting diastereoselectivity.
-
Practical Steps: A solvent screen is highly recommended. The impact can be dramatic; for example, in some proline-catalyzed aldol reactions, switching from a non-polar solvent like hexane to a polar aprotic solvent like DMSO can invert the major diastereomer.[3][7]
Solvent Effects on Diastereomeric Ratio (d.r.) in a Proline-Catalyzed Aldol Reaction
| Solvent | Polarity (Dielectric Constant) | Typical Outcome | Reference |
|---|---|---|---|
| DMSO | 47.2 | Often high selectivity for syn | [3][4] |
| Acetonitrile | 37.5 | Variable, can favor syn | [3][7] |
| Dichloromethane (DCM) | 9.1 | Often favors anti | [4] |
| Tetrahydrofuran (THF) | 7.6 | Variable, often moderate selectivity | [4] |
| Hexane | 1.9 | Can favor anti, often with lower conversion |[3][7] |
3. Assess the Role of Additives
Trace amounts of additives, including water, can have a significant and sometimes unpredictable effect on the reaction.[8]
-
Water: While anhydrous conditions are often a default starting point, controlled addition of water can be beneficial.[9] Water can facilitate proton transfer in the catalytic cycle or influence the aggregation state of the catalyst, leading to enhanced rates and selectivity. In some cases, more than three equivalents of water are required for the best stereoselectivities.[9]
-
Acids/Bases: The reaction is sensitive to pH. Strong acids can protonate the nitrogen of the catalyst, shutting down the reaction completely.[8] Weak acids or bases, however, can act as co-catalysts. For instance, chiral additives like substituted imidazoles have been shown to form supramolecular complexes with proline, improving both reaction rate and selectivity.[10]
-
Salts: Achiral salts can influence the reaction outcome by altering the ionic strength of the medium or through specific ion effects, such as a guanidinium salt switching diastereoselectivity based on its counterion.[11]
4. Consider Substrate and Stoichiometry
-
Steric Effects: The steric bulk of your ketone (donor) and aldehyde (acceptor) directly influences the facial selectivity of the C-C bond formation. The N-isopropyl and isopropyl ester groups of the catalyst itself create a specific chiral pocket. If a substrate is too bulky, it may not fit optimally, leading to poor selectivity.
-
Stoichiometry: In reactions where the ketone is also the solvent (neat conditions), the high concentration can sometimes lead to background reactions or catalyst inhibition. Using a stoichiometric amount of the ketone donor relative to the aldehyde acceptor in an inert solvent is a crucial experiment to run.[8]
Key Mechanistic Considerations
Understanding the catalytic cycle is fundamental to rational troubleshooting. The diastereoselectivity arises from the preferential formation of one of two diastereomeric transition states.
Caption: Simplified catalytic cycle for an aldol reaction.
The key step is the C-C bond formation. The catalyst's N-isopropyl group and the bulky isopropyl ester create a defined steric environment. The substituents on the ketone and aldehyde will orient themselves in the chair-like transition state to minimize steric clashes (e.g., placing large groups in a pseudo-equatorial position). It is this energetic preference that dictates the major diastereomer.[5] Any factor that alters the stability of these transition states—solvent, temperature, additives—will directly impact the d.r.
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Aldol Reaction
This protocol provides a robust starting point for optimization.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (typically 10-30 mol%).
-
Reagent Addition: Add the chosen solvent (e.g., 2.0 mL). Add the aldehyde (1.0 equiv) followed by the ketone (1.5-2.0 equiv).
-
Reaction: Stir the mixture at the desired temperature (e.g., 0 °C). Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy or chiral HPLC.
Protocol 2: Systematic Solvent Screening
-
Setup: Arrange a parallel set of reactions in small vials, each with a stir bar.
-
Execution: To each vial, add the catalyst, aldehyde, and ketone as described in the general protocol.
-
Solvent Addition: Add a different solvent (e.g., DMSO, DCM, THF, MeCN, Toluene) to each vial. Ensure the final concentration of the limiting reagent is consistent across all reactions.
-
Incubation: Stir all reactions at a constant temperature for a fixed period (e.g., 24 hours).
-
Analysis: Take an aliquot from each reaction, quench, and analyze directly by ¹H NMR to determine conversion and d.r. This high-throughput method quickly identifies promising solvent candidates for further optimization.
Frequently Asked Questions (FAQs)
Q: What is the typical catalyst loading for this compound? A: Catalyst loading typically ranges from 10 to 30 mol%. Higher loadings may be necessary for less reactive substrates, but can complicate purification. Lowering catalyst loading is often a goal during optimization once good selectivity has been achieved.
Q: How does the N-isopropyl group affect catalysis compared to native L-proline? A: The N-isopropyl group increases the steric bulk around the nitrogen atom. This can enhance stereoselectivity by creating a more defined chiral pocket. It also increases the nucleophilicity of the nitrogen, which can affect the rate of enamine formation.
Q: Can this catalyst be used in water? A: While highly polar organic solvents like DMSO are common, reactions in the presence of water are feasible and can be highly selective.[9] In some cases, specialized proline-surfactant combined catalysts have been developed for reactions that run in water without any organic co-solvent.[12]
Q: My reaction is very slow at low temperatures. How can I improve the rate without sacrificing selectivity? A: First, confirm that the reaction is actually proceeding, albeit slowly. If so, consider increasing the concentration of your reagents. Alternatively, certain additives, such as weak acids or diols, have been reported to accelerate proline-catalyzed reactions.[10][13] A careful screen of additives at your optimized low temperature may reveal a system with both high selectivity and a practical reaction time.
References
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022). Journal of the American Chemical Society.
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022).
- Improving catalytic performance of (L)-proline with chiral additives. (2013). RSC Blogs.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2021). MDPI.
- Effect of Additives on the Proline-Catalyzed Ketone—Aldehyde Aldol Reactions. (2006).
- Insights into temperature controlled enantioselectivity in asymmetric c
- Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022).
- (a) Solvent effects on the outcome of proline catalyzed aldol reactions... (2022).
- Highly diastereo- and enantioselective direct aldol reactions of aldehydes and ketones catalyzed by siloxyproline in the presence of w
- Effect of Additives on L-Proline Catalyzed Direct Asymmetric Aldol Reactions. (2006).
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. (2003).
- Combined Proline-Surfactant Organocatalyst for the Highly Diastereo- and Enantioselective Aqueous Direct Cross-Aldol Reaction of Aldehydes. (2006). Organic Chemistry Portal.
- Temperature drop triggers chirality twist. (2017). Chemistry World.
- The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. (2002). Journal of the American Chemical Society.
- Heterogeneous organocatalysis: the proline case. (2022). PubMed Central.
- Additive Effects on Asymmetric C
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 3. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Highly diastereo- and enantioselective direct aldol reactions of aldehydes and ketones catalyzed by siloxyproline in the presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Combined Proline-Surfactant Organocatalyst for the Highly Diastereo- and Enantioselective Aqueous Direct Cross-Aldol Reaction of Aldehydes [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Isopropyl 1-isopropylprolinate vs L-proline in aldol reactions
An In-depth Guide to Organocatalysis: L-Proline vs. Isopropyl 1-isopropylprolinate in the Asymmetric Aldol Reaction
In the landscape of modern synthetic chemistry, the asymmetric aldol reaction stands as a cornerstone for the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of complex molecules and pharmaceuticals.[1][2] The advent of organocatalysis, utilizing small, metal-free organic molecules, has revolutionized this field, with L-proline emerging as the quintessential "simplest enzyme" for its remarkable efficiency and stereoselectivity.[3][4][5]
This guide provides a comprehensive comparison between the archetypal catalyst, L-proline, and a structurally modified derivative, this compound. By dissecting their structural differences and resulting mechanistic pathways, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the fundamental principles governing catalyst design and performance in asymmetric aldol reactions.
The Benchmark Catalyst: L-Proline's Bifunctional Power
L-proline, an inexpensive and naturally occurring amino acid, owes its catalytic prowess to a unique bifunctional structure.[6][7] It possesses a secondary amine, which serves as the nucleophilic component to activate the ketone donor, and a carboxylic acid, which acts as a Brønsted acid co-catalyst to activate the aldehyde electrophile.[8]
The Catalytic Cycle of L-Proline
The widely accepted mechanism for the L-proline-catalyzed aldol reaction proceeds through an enamine intermediate.[9][10]
-
Enamine Formation: The secondary amine of L-proline reacts with a ketone (the aldol donor) to form a nucleophilic enamine intermediate. This step increases the energy of the highest occupied molecular orbital (HOMO) of the ketone, making it a more potent nucleophile.[4]
-
Stereoselective C-C Bond Formation: The enamine attacks the aldehyde (the aldol acceptor). The carboxylic acid group of proline plays a crucial role here, forming a hydrogen bond with the aldehyde's carbonyl oxygen. This not only activates the aldehyde but also rigidly organizes the transition state, dictating the stereochemical outcome of the reaction.[9][11] This leads to the formation of an iminium ion intermediate.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the β-hydroxy ketone product and regenerate the L-proline catalyst, allowing it to re-enter the catalytic cycle.[6]
Caption: Catalytic cycle of the L-proline mediated aldol reaction.
Performance Data for L-Proline
L-proline has been shown to be effective for a wide range of substrates, often providing good to excellent yields and high levels of stereocontrol.
| Entry | Aldehyde Donor | Ketone Acceptor | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | MeOH/H₂O | 10 | 30 | 99 | >99:1 | >99 | [12] |
| 2 | Benzaldehyde | Cyclohexanone | MeOH/H₂O | 10 | 30 | 95 | 98:2 | >99 | [12] |
| 3 | 4-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | - | 76 | [1][10] |
| 4 | Isobutyraldehyde | Acetone | Acetone | 20-30 | 24 | 65 | - | 93 | [13] |
A Structural Analysis: this compound
To understand the importance of L-proline's specific structure, we now turn to this compound. This derivative features two key modifications:
-
N-Alkylation: The secondary amine is converted to a tertiary amine by the addition of an isopropyl group.
-
Esterification: The carboxylic acid is converted to an isopropyl ester.
These seemingly minor changes have profound implications for the molecule's catalytic ability in the context of an aldol reaction.
| Feature | L-Proline | This compound |
| Structure | ||
| Amine Type | Secondary | Tertiary |
| Acid/Ester | Carboxylic Acid | Isopropyl Ester |
| Enamine Formation | Yes | No |
| Brønsted Acid Site | Yes | No |
| Predicted Aldol Activity | High | Negligible |
The Mechanistic Consequences of Structural Modification
The catalytic power of L-proline is entirely disabled by these two modifications.
-
Failure of Enamine Formation: A tertiary amine, like the one in this compound, cannot form an enamine with a ketone. The mechanism requires the loss of a proton from the nitrogen atom to form the C=C double bond of the enamine, a step that is impossible without an N-H bond.
-
Loss of Electrophile Activation: The isopropyl ester lacks the acidic proton of the carboxylic acid group. Consequently, it cannot act as a Brønsted acid or a hydrogen bond donor. The critical step of activating the aldehyde and organizing the transition state is lost.
Without the ability to form an enamine and without the Brønsted acid co-catalyst, this compound is predicted to be catalytically inactive for the asymmetric aldol reaction via the established mechanism.
Caption: The inability of a tertiary amine to form an enamine intermediate blocks the catalytic cycle.
Experimental Protocols
The following protocols describe a standard procedure for conducting an aldol reaction with the respective catalysts. The stark difference in expected outcomes underscores the comparative analysis.
Protocol 1: L-Proline Catalyzed Aldol Reaction
This protocol is based on a highly efficient procedure using a methanol/water solvent system.[12]
Materials:
-
(S)-proline (10 mol%)
-
Cyclohexanone (5 eq.)
-
Benzaldehyde (1 eq., limiting reagent)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Reaction vessel (e.g., 25 mL flask)
-
Magnetic stirrer
Procedure:
-
To the reaction flask, add (S)-proline (e.g., 115 mg, 1 mmol for a 10 mmol scale reaction).
-
Add methanol and water in a 4:1 v/v ratio (e.g., 1.33 mL MeOH, 330 µL H₂O).
-
Add cyclohexanone (e.g., 5.18 mL, 50 mmol) and stir the mixture for 10 minutes at room temperature to ensure dissolution and pre-formation of the catalytic species.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add benzaldehyde (e.g., 1.02 mL, 10 mmol) to the stirring mixture.
-
Seal the flask and allow the reaction to stir at room temperature for the specified time (e.g., 30 hours).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, proceed with standard aqueous workup and purification (e.g., column chromatography) to isolate the aldol product.
-
Analyze the product for yield, diastereomeric ratio (dr), and enantiomeric excess (ee) using NMR and chiral HPLC.
Protocol 2: Hypothetical Reaction with this compound
This protocol follows the same conditions to provide a direct comparison.
Procedure:
-
Follow steps 1-9 as described in Protocol 1, substituting (S)-proline with an equimolar amount of this compound.
Expected Outcome: Based on mechanistic principles, little to no formation of the aldol product is expected. The primary observation would be the recovery of unreacted starting materials, as the catalyst lacks the necessary functional groups to facilitate the reaction.
Conclusion
The comparison between L-proline and this compound serves as a powerful illustration of the structure-function relationship in organocatalysis. L-proline's success is not merely incidental; it is a direct result of the cooperative action of its secondary amine and carboxylic acid moieties, which enables the enamine-based catalytic cycle.
Conversely, the alkylation and esterification of these critical functional groups, as seen in this compound, completely abrogates this catalytic activity. This guide underscores a fundamental principle for researchers in catalyst development: successful catalyst design hinges on a deep understanding of the reaction mechanism and the precise roles of each functional group within the catalyst's architecture. While L-proline remains a robust and reliable catalyst for the asymmetric aldol reaction, its derivatives must be designed with careful consideration to preserve or enhance the essential mechanistic pathways.
References
-
Capozzi, M. A. M.; et al. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules. [Link]
-
Iftikhar, A.; et al. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society. [Link]
-
Wikipedia. Proline-catalyzed aldol reactions. Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts. 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
-
Al-Zoubi, R. M. Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Molecules. [Link]
-
Armstrong, A.; et al. Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. Journal of the American Chemical Society. [Link]
-
Scott, A. PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]
-
List, B.; et al. New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences. [Link]
-
Notz, W.; List, B. Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). masterorganicchemistry.com. [Link]
-
da Silva, F. C.; et al. Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]
-
Afonso, C. A. M.; et al. Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. Advanced Synthesis & Catalysis. [Link]
-
Chemistry Steps. Aldol Reaction – Principles and Mechanism. chemistrysteps.com. [Link]
-
Saikia, B. S.; et al. L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review. Polycyclic Aromatic Compounds. [Link]
-
Wikipedia. Proline organocatalysis. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to N-Alkylated Proline Esters as Asymmetric Organocatalysts
In the rapidly evolving landscape of asymmetric organocatalysis, proline and its derivatives have established themselves as a cornerstone for stereoselective carbon-carbon bond formation. This guide offers an in-depth technical comparison of a specific subclass of these powerful catalysts: N-alkylated proline esters. Aimed at researchers, scientists, and professionals in drug development, this document provides an objective analysis of their catalytic performance in key asymmetric reactions, supported by experimental data and detailed methodologies. We will explore how simple structural modifications—varying the N-alkyl and ester moieties—can profoundly influence catalytic efficiency, diastereoselectivity, and enantioselectivity, thereby guiding the rational selection of the optimal catalyst for a given transformation.
Introduction: The Rationale for N-Alkylation of Proline Esters
L-proline, the parent amino acid, has been successfully employed as a catalyst in a multitude of asymmetric reactions, including the aldol, Mannich, and Michael reactions.[1] Its catalytic prowess stems from its ability to form nucleophilic enamine intermediates with carbonyl compounds, while its chiral backbone directs the stereochemical outcome of the subsequent reaction. However, the catalytic activity and selectivity of proline can be further modulated through structural modifications.
N-alkylation of the proline nitrogen and esterification of the carboxylic acid group offer a straightforward strategy to fine-tune the catalyst's steric and electronic properties. The N-alkyl group can influence the catalyst's solubility, the steric environment around the reactive enamine intermediate, and the stability of the transition state. Similarly, the ester group can impact the catalyst's electronic nature and solubility. This guide will focus on a comparative analysis of N-methyl, N-ethyl, and N-benzyl proline esters, providing a clear understanding of their relative performance.
Catalytic Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis, and it serves as a benchmark for evaluating the performance of new catalysts. Here, we compare the catalytic activity of various N-alkylated proline esters in the reaction between a ketone (e.g., acetone or cyclohexanone) and an aromatic aldehyde (e.g., p-nitrobenzaldehyde).
Comparative Data
The following table summarizes the performance of different N-alkylated proline esters in the asymmetric aldol reaction, based on literature data. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Catalyst | N-Alkyl Group | Ester Group | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | H (L-Proline) | H | Acetone + p-Nitrobenzaldehyde | 68 | - | 76 | [2] |
| 2 | Methyl | Methyl | Acetone + Benzaldehydes | up to 61 | - | up to 61 | [3] |
| 3 | Benzyl | Ethyl | Not explicitly found for aldol | - | - | - | |
| 4 | Benzyl | Methyl | Not explicitly found for aldol | - | - | - |
Mechanistic Insights
The catalytic cycle of N-alkylated proline esters in the aldol reaction proceeds through an enamine mechanism, analogous to that of proline itself.
Caption: Generalized enamine catalytic cycle for the N-alkylated proline ester-catalyzed aldol reaction.
The N-alkyl group can sterically influence the facial selectivity of the enamine's attack on the aldehyde, thereby affecting the enantioselectivity of the reaction. While extensive comparative data is sparse, the available information suggests that modification of the proline scaffold is a viable strategy for tuning catalytic outcomes.[3]
Catalytic Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another crucial C-C bond-forming reaction where N-alkylated proline esters have shown promise as organocatalysts. This reaction typically involves the conjugate addition of a nucleophile (e.g., a ketone or aldehyde) to an α,β-unsaturated compound (e.g., a nitroolefin).
Comparative Data
The following table presents a comparison of the performance of various N-alkylated proline esters in the asymmetric Michael addition.
| Catalyst | N-Alkyl Group | Ester Group | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | H (L-Proline) | H | Ketones + Nitrostyrene | medium to excellent | up to 97:3 (syn:anti) | up to 76 | [4] |
| 2 | Alkyl (lipopeptide) | - | Aldehydes + trans-β-nitrostyrene | excellent | excellent | excellent | [5] |
| 3 | Benzyl | Ethyl | Not explicitly found for Michael | - | - | - | |
| 4 | Methyl | Methyl | Not explicitly found for Michael | - | - | - |
Note: The table is populated with available data. Direct comparative studies focusing on simple N-alkylated proline esters are limited. The data for the N-alkylated lipopeptide demonstrates the potential of N-alkylation in designing highly effective catalysts.
Mechanistic Considerations
Similar to the aldol reaction, the catalytic cycle for the Michael addition involves the formation of an enamine intermediate from the catalyst and the carbonyl donor. This enamine then adds to the Michael acceptor in a conjugate fashion.
Caption: Experimental workflow for the N-alkylated proline ester-catalyzed asymmetric Michael addition.
The stereochemical outcome is determined by the facial selectivity of the enamine's attack on the nitroolefin, which is influenced by the steric and electronic nature of the N-alkyl group on the proline catalyst.
Experimental Protocols
To ensure the reproducibility and validation of the catalytic studies, detailed experimental protocols for the synthesis of the catalysts and their application in asymmetric reactions are provided below.
Synthesis of N-Alkylated Proline Esters
General Procedure for the Synthesis of L-Proline Methyl Ester Hydrochloride: [6]
-
Suspend L-proline (0.1 mol) in methanol (100 mL) in a round-bottom flask.
-
Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) while stirring with a magnetic stirrer.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction completion by TLC.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the L-proline methyl ester hydrochloride.
General Procedure for N-Alkylation of Proline Methyl Ester (Example: N-Benzylation):
-
Dissolve L-proline methyl ester hydrochloride (0.87 mol) in dry dichloromethane (700 mL).
-
Add freshly distilled triethylamine (1.74 mol, 2 eq) and benzyl chloride (1.74 mol, 2 eq).
-
Heat the mixture to reflux overnight while stirring.
-
After cooling, remove the excess triethylamine under reduced pressure.
-
Dissolve the residue in water (300 mL) and adjust the pH to 1-2 with 20% aqueous HCl.
-
Extract with diethyl ether (3 x 300 mL) to remove unreacted benzyl chloride.
-
Adjust the pH of the aqueous layer to ~11 with 1 M aqueous NaOH.
-
Extract the product with diethyl ether (3 x 300 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-benzylproline methyl ester.
Note: This procedure can be adapted for other N-alkyl groups (e.g., using ethyl iodide for N-ethylation) and other proline esters (e.g., tert-butyl ester).
General Protocol for Asymmetric Aldol Reaction[2]
-
To a stirred solution of the N-alkylated proline ester catalyst (10-20 mol%) in a specified solvent, add the aldehyde (0.25 mmol) and acetone (1.25 mmol). An additive (e.g., benzoic acid, 10 mol%) may be included.
-
Stir the solution at the desired temperature (-10 to 25 °C) for 24-72 hours, monitoring the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and dry over anhydrous MgSO₄.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
General Protocol for Asymmetric Michael Addition[4]
-
To a solution of the nitroolefin (1.0 mmol) and the ketone (5.0 mmol) in the desired solvent (2.0 mL), add the N-alkylated proline ester catalyst (10 mol%).
-
Stir the reaction mixture at room temperature for the specified time, monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Conclusion and Future Outlook
N-alkylated proline esters represent a versatile and readily accessible class of organocatalysts for asymmetric synthesis. This guide has provided a comparative overview of their performance in key aldol and Michael addition reactions, highlighting the influence of the N-alkyl substituent on catalytic outcomes. While a comprehensive, side-by-side comparative study under standardized conditions is still needed in the literature, the available data clearly indicate that tuning the steric and electronic properties of the catalyst through N-alkylation is a powerful strategy for optimizing reaction efficiency and stereoselectivity.
Future research in this area should focus on systematic studies that directly compare a wider range of N-alkyl and ester groups to establish clear structure-activity relationships. Furthermore, the application of these catalysts to a broader scope of substrates and different types of asymmetric transformations will undoubtedly continue to expand the toolkit of the synthetic organic chemist, enabling the efficient and stereocontrolled synthesis of complex chiral molecules for applications in drug discovery and materials science.
References
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. NIH.
- Proline-Catalyzed Direct Asymmetric Aldol Reactions. Semantic Scholar.
- Synthesis of L-proline, methyl ester. PrepChem.com.
- Synthesis of L-proline tert.butyl ester. PrepChem.com.
- N-BENZYL-L-PROLINE synthesis. ChemicalBook.
- SUPPORTING INFORM
- Synthesis of L-proline, t-butyl ester. PrepChem.com.
- Methyl L-prolinate hydrochloride | 2133-40-6. ChemicalBook.
- A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
- Proline-Catalyzed Asymmetric Aldol Reaction Between Methyl Ketones and α-Ketoesters.
- THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS: SYNTHESIS OF N-[(9-FLUORENYLMETHOXY)CARBONYL]-L-ASPARTIC ACID; α tert-BUTYL ESTER, β-(2-ETHYL[(1E)-(4-NITROPHENYL)AZO]PHENYL]AMINO]ETHYL ESTER. Organic Syntheses Procedure.
- New mechanistic studies on the proline-c
- New mechanistic studies on the proline-c
- Proline-Catalyzed Enantioselective Michael Additions of Ketones to Nitrostyrene.
- Chiral Phosphoproline-Catalyzed Asymmetric Michael Addition of Ketones to Nitroolefins: An Experimental and Theoretical Study. PubMed.
- Recent Advances in Asymmetric Organocatalyzed Conjug
- Proline organoc
- Synthesis of N-alkylated lipopeptides and their application as organocatalysts in asymmetric Michael addition in aqueous environments. New Journal of Chemistry (RSC Publishing).
Sources
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-alkylated lipopeptides and their application as organocatalysts in asymmetric Michael addition in aqueous environments - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Organocatalytic Mechanisms: The Case of Isopropyl 1-Isopropylprolinate
For researchers, scientists, and professionals in drug development, the precise understanding and validation of a catalyst's mechanism are paramount. It is the bedrock upon which efficient, scalable, and stereoselective synthetic routes are built. This guide delves into the mechanistic validation of isopropyl 1-isopropylprolinate, a proline-derived organocatalyst. While L-proline itself is a cornerstone of organocatalysis, its N-alkylated and esterified derivatives present modified steric and electronic properties that warrant a rigorous comparative analysis.
This document moves beyond a simple recitation of facts. It is structured to provide a logical framework for mechanistic investigation, explaining the "why" behind experimental choices and offering a self-validating system of protocols. We will objectively compare the hypothesized performance of this compound with the well-established L-proline and other derivatives, supported by representative data from analogous systems.
The Mechanistic Landscape: From L-Proline to its Derivatives
The catalytic prowess of L-proline in transformations like the aldol, Mannich, and Michael reactions is well-documented.[1][2] The mechanism hinges on the formation of a nucleophilic enamine intermediate, a process co-catalyzed by the carboxylic acid moiety which acts as a Brønsted acid.[1][3] This dual activation model, often rationalized through a Zimmerman-Traxler-like transition state, is fundamental to its stereocontrol.[4]
Modifying the parent L-proline structure, for instance by N-alkylation and esterification to form this compound, introduces key changes:
-
Loss of the Brønsted Acid Site: The carboxylic acid is esterified, removing its ability to act as an intramolecular proton source. This fundamentally alters the catalytic cycle, potentially requiring an external additive or relying on a different transition state stabilization.
-
Steric Hindrance: The introduction of two isopropyl groups—one on the nitrogen (N-alkylation) and one in the ester—significantly increases steric bulk around the catalytic center. This can be expected to influence the facial selectivity of the electrophile's approach, potentially enhancing enantioselectivity but possibly at the cost of reaction rate.
The catalytic cycle for an N-alkylated proline ester like this compound is therefore hypothesized to proceed primarily through enamine catalysis, but the precise nature of the transition state and the factors governing stereoselectivity must be experimentally validated.
Caption: Hypothesized enamine catalytic cycle for this compound.
Comparative Performance Analysis
To contextualize the potential of this compound, we must compare its expected performance against benchmark catalysts in a standard reaction, such as the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde. The following table compiles representative data from the literature for L-proline and a related N-alkylated prolinol derivative to provide a predictive baseline.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | 30 | DMSO | 4 | 99 | 93:7 | 97 | |
| N-Methyl-L-prolinol derivative | 5 | Brine | 5 | - | - | 97 | |
| This compound | 10-20 (predicted) | DCM or Toluene | 24-48 (predicted) | Variable | High (predicted) | High (predicted) | - |
Note: Data for this compound is predictive. The choice of a less polar solvent is based on the increased lipophilicity of the catalyst compared to L-proline.
The expectation is that the increased steric hindrance of the isopropyl groups could lead to higher diastereomeric and enantiomeric ratios, though potentially requiring longer reaction times or higher temperatures to overcome the higher activation energy barrier.
Experimental Validation Protocols
A rigorous validation of the proposed mechanism requires a multi-pronged approach. Here, we detail three critical experimental workflows: Kinetic Analysis, Non-Linear Effects (NLE) Study, and Computational Modeling.
Protocol 1: Reaction Progress Kinetic Analysis
Causality: Kinetic studies are essential to identify the rate-determining step of the catalytic cycle.[5] By monitoring the reaction progress under various initial concentrations of reactants and catalyst, we can construct a rate law. For instance, if the reaction rate is dependent on the concentration of both the ketone and the aldehyde, it would suggest that C-C bond formation, rather than enamine formation, is the rate-determining step.[5]
Step-by-Step Methodology:
-
Setup: Prepare a series of reactions in a jacketed reactor equipped with an in-situ monitoring probe (e.g., ReactIR or Raman spectroscopy) to track the concentration of the aldehyde reactant over time.
-
Experiment Series 1 (Aldehyde Order): While keeping the concentrations of the ketone and catalyst constant, vary the initial concentration of the aldehyde across 3-5 experiments.
-
Experiment Series 2 (Ketone Order): Keep the aldehyde and catalyst concentrations constant and vary the initial concentration of the ketone.
-
Experiment Series 3 (Catalyst Order): Keep the aldehyde and ketone concentrations constant and vary the catalyst loading.
-
Data Analysis: Plot the concentration of the aldehyde versus time for each experiment. Determine the initial rate for each reaction. Plot the logarithm of the initial rate against the logarithm of the varied concentration to determine the order of the reaction with respect to each component.
-
Interpretation: Assemble the individual orders into an overall experimental rate law. This law provides direct evidence for which species are involved in the rate-determining transition state.
Caption: Workflow for Reaction Progress Kinetic Analysis.
Protocol 2: Non-Linear Effects (NLE) Study
Causality: A Non-Linear Effects (NLE) study is a powerful tool to probe the aggregation state of the catalyst in the transition state.[6][7] If the relationship between the catalyst's enantiomeric excess (eecat) and the product's enantiomeric excess (eeprod) is linear, it strongly suggests that a single molecule of the catalyst is involved in the stereochemistry-determining step. A deviation from linearity (either positive or negative) points to the involvement of catalyst aggregates (dimers, trimers, etc.) which can have different reactivity and selectivity than the monomeric form.
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare a series of catalyst samples with varying enantiomeric excess (e.g., 100% R, 80% R, 60% R, 50% R/S (racemic), etc.) by mixing the pure enantiomers in precise ratios.
-
Reaction Execution: Run the standard aldol reaction with each of the prepared catalyst samples under identical conditions (concentration, temperature, time). Ensure the reactions are run to a similar, partial conversion to be in the kinetic regime.
-
Product Analysis: For each reaction, carefully isolate the product and determine its enantiomeric excess (eeprod) using chiral HPLC or GC.
-
Data Plotting: Plot eeprod (y-axis) versus eecat (x-axis).
-
Interpretation:
-
Linear Plot: A straight line indicates a "one-proline mechanism," where a single catalyst molecule is involved in the transition state.[8]
-
Positive NLE: A curve above the straight line (asymmetric amplification) suggests the formation of less reactive heterochiral aggregates (e.g., R-S dimers), which removes catalyst from the active cycle and effectively increases the enantiopurity of the remaining active monomeric catalyst.
-
Negative NLE: A curve below the straight line (asymmetric depletion) suggests that heterochiral aggregates are more reactive than homochiral aggregates.
-
Protocol 3: Computational Modeling (DFT)
Causality: Density Functional Theory (DFT) calculations provide invaluable insight into the geometry and energetics of proposed transition states that are inaccessible through direct experimental observation.[9][10][11] By modeling the C-C bond-forming step, we can compare the activation energies of the different pathways leading to the various stereoisomers. The pathway with the lowest calculated energy barrier should correspond to the major product observed experimentally, thus validating the proposed model of stereodifferentiation.
Step-by-Step Methodology:
-
Model Construction: Build digital models of the reactants (enamine of cyclohexanone with this compound and p-nitrobenzaldehyde).
-
Transition State Search: Perform a transition state (TS) search for the four possible approaches of the aldehyde to the enamine (Re/Si faces of the enamine attacking the Re/Si faces of the aldehyde). A common level of theory for such systems is B3LYP with a basis set like 6-31G**.[11] Solvation effects (e.g., using the PCM model for the experimental solvent) should be included.
-
Frequency Calculation: For each located transition state, perform a frequency calculation to confirm it is a true saddle point (i.e., has exactly one imaginary frequency corresponding to the C-C bond formation).
-
Energy Calculation: Calculate the relative free energies (ΔG‡) of the competing transition states.
-
Interpretation: The difference in activation energies between the lowest and next lowest energy transition states (ΔΔG‡) can be used to predict the enantiomeric and diastereomeric ratios of the product. A ΔΔG‡ of ~1.4 kcal/mol corresponds to an ee of ~90% at room temperature. A successful model will have the lowest energy TS corresponding to the major experimentally observed stereoisomer.
Conclusion: Building a Trustworthy Mechanistic Picture
Validating the mechanism of a catalyst like this compound is not achieved through a single experiment. It requires the synthesis of evidence from multiple, orthogonal techniques. Kinetic analysis elucidates the rate-determining step, non-linear effects studies probe the catalyst's nuclearity in the transition state, and computational chemistry provides a detailed energetic and geometric map of the stereochemistry-determining step.
By following these self-validating protocols, researchers can move beyond speculation and build a robust, evidence-based understanding of their catalytic system. This knowledge is critical for rational catalyst design, reaction optimization, and the confident application of these powerful tools in the complex world of pharmaceutical development and chemical synthesis.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
Blackmond, D. G. (2009). Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions. Bioorganic & Medicinal Chemistry Letters, 19(14), 3934-7. [Link]
-
Rankin, K. N., Gauld, J. W., & Boyd, R. J. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. Journal of Physical Chemistry A, 106(21), 5155–5159. [Link]
-
Pescatori, L., et al. (2016). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Chemical Science, 7(1), 343-350. [Link]
-
Nobakht, Y., & Arshadi, N. (2018). DFT study of the dual catalytic role of L-proline in the aldol reaction and the effect of water on it. Journal of Molecular Modeling, 24(12), 334. [Link]
-
Gál, E., et al. (2020). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 26(25), 5648-5653. [Link]
-
List, B. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. [Link]
-
Houk, K. N., et al. (2001). Density functional theory study of the mechanism of the proline-catalyzed intermolecular aldol reaction. Journal of the American Chemical Society, 123(30), 7290-7295. [Link]
-
Kádas, I., et al. (2011). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Molecules, 16(12), 10115-10141. [Link]
-
Armstrong, A., & Blackmond, D. G. (2011). Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. University of Bath Research Portal. [Link]
-
Kagan, H. B. (2009). Non-Linear Effects in Asymmetric Catalysis: A Useful Tool in Understanding Reaction Mechanisms. Denmark Group Meeting Presentation. [Link]
-
Macmillan Group. (2003). Nonlinear Effects in Enantioselective Catalysis. Macmillan Group Meeting Presentation. [Link]
-
ResearchGate. (n.d.). Main types of catalysis by proline. [Diagram]. ResearchGate. [Link]
-
Blackmond, D. G. (2015). Nonclassical Nonlinear Effects (nc-NLEs) Provide Mechanistic Insights in Asymmetric Catalytic Cascade Reactions. ACS Catalysis, 5(5), 2991–2997. [Link]
-
Shaikh, R. R., et al. (2021). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Combinatorial Chemistry & High Throughput Screening, 25(1), 2-19. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DFT study of the dual catalytic role of L-proline in the aldol reaction and the effect of water on it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Isopropyl 1-isopropylprolinate Reaction Intermediates
For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities is a foundational activity. However, true process understanding and optimization are achieved not just by analyzing the final product, but by elucidating the transient species and mechanistic pathways that lead to its formation. The synthesis of Isopropyl 1-isopropylprolinate, a proline ester derivative, serves as an excellent case study for exploring the power of modern spectroscopic techniques in monitoring reaction intermediates. Understanding the kinetics and mechanism of its formation is crucial for ensuring yield, purity, and scalability in pharmaceutical development.[1]
This guide provides an objective comparison of key spectroscopic techniques for the real-time analysis of this esterification reaction. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy, actionable data.
The Reaction: Fischer-Speier Esterification of N-Isopropylproline
The synthesis of this compound from N-isopropylproline and isopropanol is a classic acid-catalyzed Fischer-Speier esterification. The reaction proceeds through several key intermediates. A comprehensive understanding of the reaction mechanism is often achieved by combining insights from multiple spectroscopic methods alongside kinetic studies.[2]
The generally accepted mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol to form a tetrahedral intermediate. This intermediate then eliminates a molecule of water to yield the final ester product.
Caption: Fischer-Speier esterification pathway for this compound.
In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a premier technique for real-time reaction monitoring, particularly within the Process Analytical Technology (PAT) framework.[3] It detects the vibrational transitions of molecules, providing a unique "fingerprint" based on their functional groups.[4] For this esterification, its power lies in using a chemically resistant Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel, allowing for continuous, non-invasive analysis.[5]
Expertise & Causality: We choose FTIR-ATR for its ability to track changes in functional groups in real-time under actual process conditions.[2] The key is to monitor the disappearance of the broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹) and the simultaneous appearance of the distinct ester C=O stretch (~1735 cm⁻¹). The C=O stretch of the starting carboxylic acid (~1710 cm⁻¹) will decrease. This direct observation of reactant consumption and product formation provides immediate kinetic data.
Caption: Experimental workflow for in-situ FTIR reaction monitoring.
Experimental Protocol: FTIR-ATR Monitoring
-
System Setup: Insert a diamond or silicon ATR probe into the reaction vessel. Connect the probe to the FTIR spectrometer via a light conduit.[2]
-
Background Acquisition: Charge the reactor with the solvent (e.g., toluene) and isopropanol. Stir and bring to the desired reaction temperature. Record a background spectrum. This crucial step ensures that subsequent spectra only show changes related to the reacting species.[2]
-
Reaction Initiation: Add the N-isopropylproline and the acid catalyst (e.g., sulfuric acid) to the reactor to start the reaction.
-
Data Collection: Immediately begin collecting spectra at a regular interval (e.g., every 60 seconds).
-
Data Analysis: Plot the absorbance (or peak area) of the growing ester carbonyl peak (~1735 cm⁻¹) and the diminishing carboxylic acid carbonyl peak (~1710 cm⁻¹) against time to generate concentration profiles and determine reaction kinetics.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail on molecular structure, making it a powerful tool for identifying all species in the reaction mixture—reactants, intermediates, and products—simultaneously.[1] Its quantitative nature allows for the precise determination of the concentration of each species over time, yielding rich kinetic data.[6]
Expertise & Causality: While FTIR excels at tracking functional groups, NMR resolves the structure at an atomic level. For the synthesis of this compound, ¹H NMR is ideal. We can monitor the disappearance of the carboxylic acid proton (a broad singlet, often >10 ppm) and the appearance of the characteristic septet for the isopropyl ester's -CH group. By integrating these signals relative to an internal standard, we can obtain absolute concentrations. It is critical to recognize that the chosen monitoring method can influence the observed kinetic rate; online or flow NMR is often preferred over static tubes for kinetic accuracy.[7]
Caption: Workflow for NMR-based reaction kinetic analysis.
Experimental Protocol: ¹H NMR Monitoring
-
Sample Preparation: In an NMR-compatible vial, dissolve N-isopropylproline and a known amount of an inert internal standard (e.g., mesitylene) in a deuterated solvent that is compatible with the reaction (e.g., CDCl₃, if the reaction tolerates it).
-
Initiation and Transfer: Add isopropanol and the acid catalyst. Quickly mix and transfer the solution to an NMR tube.
-
Initial Spectrum: Immediately place the tube in the NMR spectrometer and acquire the first spectrum (t=0).
-
Time-Course Acquisition: Acquire subsequent ¹H NMR spectra at regular intervals. The duration depends on the reaction rate, ranging from minutes to hours.
-
Data Analysis: Process the spectra (phasing, baseline correction). For each time point, integrate the signal for a unique proton on the product (e.g., the -CH of the isopropyl ester) and compare its integral to that of the internal standard to calculate its concentration. Plot concentration versus time to determine the rate constant.[8]
Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry offers exceptional sensitivity and is uniquely capable of detecting and characterizing transient, low-concentration intermediates that may be invisible to FTIR or NMR.[9] ESI is a soft ionization technique that gently transfers ions from the solution phase to the gas phase, making it ideal for observing non-covalent complexes and reactive intermediates.[9]
Expertise & Causality: The primary reason to employ ESI-MS is to gain direct evidence for the proposed tetrahedral intermediate. By continuously infusing a small stream of the reaction mixture directly into the ESI source, we can search for the mass-to-charge ratio (m/z) corresponding to this key species. Tandem MS (MS/MS) can then be used to fragment this ion; the resulting fragmentation pattern provides definitive structural confirmation. This approach moves from observing the consequences of the mechanism (via NMR/FTIR) to observing the mechanism itself.
Caption: Workflow for online ESI-MS analysis of reaction intermediates.
Experimental Protocol: Online ESI-MS Monitoring
-
System Setup: Configure the reaction in a vessel that allows for continuous sampling via a fine capillary tube. Use a syringe pump to draw a very small, constant flow (e.g., 5-10 µL/min) from the reactor and deliver it to the ESI source of the mass spectrometer.[10]
-
MS Parameters: Set the mass spectrometer to operate in positive ion mode to detect the protonated species. Set the capillary voltage and temperatures to ensure gentle ionization and desolvation.
-
Reaction Initiation: Start the reaction and the syringe pump simultaneously.
-
Data Acquisition: Begin acquiring mass spectra across a relevant m/z range. Monitor the intensity of the ions corresponding to the protonated starting material (N-isopropylproline), the protonated product (this compound), and, critically, the proposed protonated tetrahedral intermediate.
-
Structural Confirmation: When an ion of interest is detected, perform an MS/MS experiment. Isolate the parent ion and subject it to collision-induced dissociation (CID). Analyze the fragment ions to confirm the structure. For the tetrahedral intermediate, a characteristic loss of water would be expected.
Comparative Performance Summary
The choice of technique depends on the specific information required, from high-level kinetic monitoring to deep mechanistic investigation.[2] A multi-faceted approach often yields the most complete understanding.
| Feature | In-Situ FTIR | NMR Spectroscopy | ESI-Mass Spectrometry |
| Primary Output | Functional group changes | Detailed molecular structure | Mass-to-charge ratio (m/z) |
| Real-Time Capability | Excellent (in-situ) | Good (online/flow) to Fair (manual) | Excellent (online) |
| Sensitivity | Moderate | Low to Moderate | Very High |
| Structural Detail | Low (functional groups) | High (atomic connectivity) | Moderate (fragmentation) |
| Quantitative Accuracy | Good | Excellent (with internal standard) | Semi-quantitative (ion suppression) |
| Best For | Process monitoring, kinetics | Structural elucidation, quantification | Detecting transient intermediates |
| Limitations | Overlapping peaks, insensitive to subtle structural changes | Lower sensitivity, requires deuterated solvents | Ion suppression effects, indirect structural info |
Conclusion
For the comprehensive analysis of the this compound synthesis, no single technique is universally superior.
-
In-situ FTIR is the workhorse for robust, real-time process control and kinetic analysis, making it ideal for optimization and scale-up in a development setting.[5][11]
-
NMR spectroscopy is the definitive tool for structural confirmation and accurate quantification of all major species in the reaction, providing a clear picture of mass balance over time.[1][6]
-
ESI-Mass Spectrometry is the specialist's tool for mechanistic investigation, offering the sensitivity required to hunt for and structurally verify the existence of fleeting reaction intermediates.[9][10]
By integrating insights from these complementary spectroscopic methods, researchers can build a holistic and validated understanding of the reaction, accelerating drug development through scientifically-grounded process knowledge.[3]
References
- ManTech Publications. Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation.
- Workman, J. Jr. A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.
- Benchchem. A Comparative Guide to Spectroscopic Techniques for Characterizing Reaction Intermediates.
- Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR.
- Fiveable. Spectroscopic methods for kinetic measurements. Chemical Kinetics Class Notes.
- Reaction monitoring using online vs tube NMR spectroscopy: seriously different results. (2015). John Wiley & Sons, Ltd.
- IGI Global. Spectroscopic Methods for Studying Reaction Mechanisms.
- Lab Manager. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
- FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol. (2013). Analytical Methods.
- Request PDF. ESI-MS study on the aldol reaction catalyzed by L-proline.
- Quora. Can FTIR spectroscopy be used to deduce the percentage degree of esterification?.
- ResearchGate. FTIR spectra of esterification reaction product.
- Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring.
- Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. (2022).
- Nanalysis. Unlocking the Key to Enzymes: Studying Enzyme Kinetics. (2018).
- Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). PubMed.
- Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. ACS Publications.
Sources
- 1. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 5. clairet.co.uk [clairet.co.uk]
- 6. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]
- 7. Reaction monitoring using online vs tube NMR spectroscopy: seriously different results | Semantic Scholar [semanticscholar.org]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetics of Reactions Catalyzed by L-Proline and Its Derivatives: The Case of Isopropyl 1-isopropylprolinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, L-proline is revered for its simplicity and effectiveness, often hailed as the "simplest enzyme."[1] Its ability to catalyze a wide range of stereoselective transformations stems from a unique bifunctional structure containing both a secondary amine and a carboxylic acid.[2] This guide provides a detailed kinetic and mechanistic comparison between the benchmark catalyst, L-proline, and its derivatives. We will use Isopropyl 1-isopropylprolinate as a central case study to explore the profound kinetic and mechanistic consequences of structural modification, providing researchers with a deeper understanding of catalyst design principles.
Part 1: The Benchmark - Kinetic Profile of L-Proline
The catalytic power of L-proline is most famously demonstrated in the direct asymmetric aldol reaction. Its mechanism relies on the cooperative action of its two functional groups. The secondary amine reacts with a ketone donor (e.g., acetone, cyclohexanone) to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid group acts as a Brønsted acid, activating the aldehyde electrophile and directing its approach through a hydrogen-bonded, six-membered transition state, which controls the stereochemical outcome.[2][3]
Kinetic studies have been pivotal in refining this model. It has been demonstrated through reaction progress kinetic analysis that the rate of the proline-mediated aldol reaction is dependent on the concentrations of both the ketone and the aldehyde.[4] This crucial finding implies that the initial formation of the enamine cannot be the sole rate-determining step; instead, the subsequent C-C bond-forming step, the reaction between the enamine and the activated aldehyde, is kinetically significant.[4]
The Catalytic Cycle of L-Proline
The accepted mechanism for the L-proline catalyzed aldol reaction proceeds through the following key steps: enamine formation, nucleophilic attack on the aldehyde, and hydrolysis to release the product and regenerate the catalyst.
Caption: Catalytic cycle for the L-proline mediated aldol reaction.
Baseline Performance Data
The direct asymmetric aldol reaction between a ketone and an aldehyde serves as a standard benchmark for evaluating catalyst performance. The table below summarizes typical results for L-proline under various conditions.
| Ketone Donor | Aldehyde Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cyclohexanone | 4-Nitrobenzaldehyde | MeOH/H₂O | 10 | 19 | >99 | 98 | [1] |
| Acetone | 4-Nitrobenzaldehyde | DMSO | 30 | 4 | 68 | 76 | [5] |
| Acetone | Isobutyraldehyde | Acetone | 30 | 48 | 97 | 96 | [6] |
Part 2: Deconstructing the Catalyst - A Mechanistic Analysis of this compound
To enhance the catalytic properties of proline, such as solubility, reaction rate, and stereoselectivity, numerous derivatives have been synthesized. This compound represents a modification at both of proline's key functional groups: the carboxylic acid is converted to an isopropyl ester, and the secondary amine is N-alkylated with an isopropyl group. Analyzing these changes reveals their profound, and in this case detrimental, impact on the established catalytic cycle.
Impact of Esterification (C-terminus)
The carboxylic acid in L-proline is not merely a structural feature; it is an active participant in catalysis. Its acidic proton is critical for activating the aldehyde via hydrogen bonding in the Zimmerman-Traxler-like transition state.[3] By converting the carboxylic acid to an isopropyl ester, this Brønsted acid functionality is eliminated.
This modification single-handedly cripples the bifunctional catalytic mechanism. While some successful proline derivatives replace the carboxylic acid with other acidic moieties like a tetrazole group to enhance performance, complete removal of the acidic proton without a functional replacement disrupts the stereocontrolling and electrophile-activating element of the catalyst.[7] The reaction would likely proceed at a much slower rate and with significantly lower or no enantioselectivity.
Impact of N-Alkylation (N-terminus)
The most fundamental disruption caused by the structure of this compound is the N-alkylation. The conversion of the secondary amine to a tertiary amine completely blocks the primary mechanistic pathway for the aldol reaction.
-
Enamine Formation is Impossible: The enamine mechanism requires the secondary amine of proline to condense with the ketone, forming a C=N bond and eliminating a molecule of water. A tertiary amine, lacking a proton on the nitrogen atom, cannot undergo this condensation reaction.
-
Alternative Pathways: While tertiary amines can act as Lewis base catalysts in other contexts, they cannot form the nucleophilic enamine intermediate necessary to activate the ketone donor in the direct aldol reaction.
Therefore, from a mechanistic standpoint, This compound is not a viable catalyst for the direct asymmetric aldol reaction via the classical enamine pathway . It serves as a powerful negative control, demonstrating that both the secondary amine and the Brønsted acid group are indispensable for L-proline's catalytic efficacy in this transformation.
Part 3: Successful Catalyst Design - A Kinetic Comparison of Effective Proline Derivatives
In contrast to the non-viable modifications in this compound, many derivatives have been designed that successfully enhance proline's catalytic activity. These catalysts typically preserve the core secondary amine and Brønsted acid functionalities while tuning steric and electronic properties or improving solubility.
One highly successful strategy involves replacing the carboxylic acid with a group of similar or greater acidity, such as a tetrazole. These derivatives often outperform proline, especially in non-polar solvents where proline itself fails.[7] They can achieve high yields and enantioselectivities at significantly lower catalyst loadings and in shorter reaction times, indicating a kinetically more efficient system.
Comparative Performance of Proline vs. an Effective Derivative
The following table compares the performance of L-proline with a highly effective tetrazole-based derivative in the asymmetric nitro-Michael reaction, another benchmark transformation.
| Catalyst | Reaction | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Michael Addition | CHCl₃ | 10 | 168 | 15 | 7 | [7] |
| Tetrazole Derivative 5 | Michael Addition | CHCl₃ | 5 | 24 | 98 | 94 | [7] |
As the data shows, the rationally designed tetrazole derivative offers dramatic improvements in reaction rate (24h vs. 168h), yield (98% vs. 15%), and enantioselectivity (94% vs. 7%) at a lower catalyst loading, highlighting the success of this modification strategy.[7]
Part 4: Experimental Protocols
Trustworthy and reproducible kinetic data is the foundation of catalyst comparison. Below is a detailed protocol for a typical kinetic study, followed by a workflow diagram.
Protocol: Kinetic Analysis of the Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is designed to monitor reaction progress over time, allowing for the determination of initial rates and kinetic profiles.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the internal standard (e.g., 1,3,5-trimethoxybenzene) in the reaction solvent (e.g., a 2:1 v/v mixture of Methanol/Water).
-
Prepare a stock solution of the catalyst (e.g., L-proline) in the same solvent.
-
-
Reaction Setup:
-
In a temperature-controlled vial equipped with a magnetic stir bar, add the solvent and internal standard.
-
Add cyclohexanone (ketone donor, typically in excess).
-
Add 4-nitrobenzaldehyde (aldehyde acceptor, the limiting reagent).
-
Allow the mixture to stir for 5-10 minutes to ensure thermal equilibrium and homogeneity.
-
-
Initiation and Sampling:
-
To initiate the reaction (t=0), add the required volume of the catalyst stock solution via syringe.
-
Immediately withdraw the first sample (~50 µL) and quench it by adding it to a vial containing a deuterated solvent (e.g., CDCl₃) and a quenching agent (e.g., a small amount of triethylamine to neutralize the catalyst).
-
Continue to withdraw and quench samples at regular, timed intervals (e.g., 5, 15, 30, 60, 120 minutes). Store quenched samples at a low temperature if analysis is not immediate.
-
-
Analysis:
-
¹H NMR Spectroscopy: Analyze each quenched sample by ¹H NMR. Determine the conversion by integrating the signal of a characteristic proton of the product aldehyde against the signal of the limiting reactant aldehyde, relative to the constant signal of the internal standard.
-
Chiral HPLC: To determine the enantiomeric excess (ee), analyze the final reaction mixture (or a quenched sample) using a chiral stationary phase HPLC column with an appropriate mobile phase.
-
-
Data Processing:
-
Plot the concentration of the product versus time. The initial slope of this curve provides the initial reaction rate.
-
By varying the initial concentrations of the catalyst, ketone, and aldehyde in separate experiments, the order of the reaction with respect to each component can be determined.
-
Experimental Workflow Diagram
Caption: A generalized workflow for conducting kinetic analysis of an organocatalyzed reaction.
Conclusion
Kinetic studies provide indispensable insights into the mechanisms of organocatalysis and are crucial for the rational design of new, more efficient catalysts.
-
L-Proline's Efficacy is Mechanistically Defined: The success of L-proline hinges on the cooperative action of its secondary amine and carboxylic acid groups, which enables a low-energy pathway via an enamine intermediate and a stereocontrolling hydrogen-bonded transition state.
-
Structural Integrity is Paramount: The case of this compound serves as a critical lesson in catalyst design. Modifications that remove or block the essential secondary amine and Brønsted acid functionalities will nullify catalytic activity for reactions like the aldol addition, regardless of potential gains in solubility or other physical properties.
-
Rational Design Leads to Kinetic Improvement: Successful proline derivatives, such as those incorporating tetrazole moieties, demonstrate that performance can be significantly enhanced by tuning the electronic and steric properties of the catalyst while preserving the core mechanistic machinery. These improved catalysts can offer dramatically faster reaction rates and higher selectivities at lower loadings, representing a significant advance for practical applications in chemical synthesis.
For researchers in drug development and process chemistry, understanding these kinetic and mechanistic principles is key to selecting or designing the optimal catalyst for a given transformation, ultimately leading to more efficient, selective, and sustainable synthetic routes.
References
- Benchchem. (n.d.).
- MDPI. (n.d.).
-
Organic Chemistry Portal. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Available from: [Link].
- ACS Publications. (2002).
- Scientific Research Publishing. (n.d.).
- ResearchGate. (n.d.). Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)
- Benchchem. (n.d.). A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis.
- Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Deriv
-
MDPI. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Available from: [Link].
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Available from: [Link].
- PubMed Central. (2014). A new charge-tagged proline-based organocatalyst for mechanistic studies using electrospray mass spectrometry.
-
Bioorganic & Medicinal Chemistry Letters. (2009). Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions. Available from: [Link].
-
PNAS. (n.d.). New mechanistic studies on the proline-catalyzed aldol reaction. Available from: [Link].
-
PubMed Central. (n.d.). Heterogeneous organocatalysis: the proline case. Available from: [Link].
- ResearchGate. (2016).
- PubMed. (2013). Stereoselective titanium-mediated aldol reactions of a chiral isopropyl ketone.
-
Organic Letters. (2001). Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes. Available from: [Link].
- SciELO. (2019). CATALYTIC OXIDATION OF ISOPROPYL ALCOHOL OVER PLATINUM BASED CATALYST: A STUDY OF THE EFFECT OF METHYL CELLULOSE ON Pt PARTICLES DISPERSION OVER MULLITE.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 6. Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
A Comparative Guide to Computational and Experimental Analysis of Isopropyl 1-isopropylprolinate
This guide provides an in-depth comparison of computational and experimental data for Isopropyl 1-isopropylprolinate, a proline derivative with potential applications in organic synthesis and pharmaceutical development. By juxtaposing theoretical predictions with empirical evidence, we aim to offer researchers a comprehensive understanding of this molecule's structural and spectroscopic properties, thereby validating the synergistic use of computational chemistry and laboratory experimentation.
Introduction
This compound (C11H21NO2, Mol. Weight: 199.29 g/mol ) is an ester of the amino acid proline, featuring isopropyl groups on both the carboxyl and the amino functionalities.[1][2] The conformational rigidity of the proline ring, combined with the steric bulk of the isopropyl groups, makes this molecule an interesting subject for stereochemical and conformational analysis.[3] Understanding the interplay between its structure and spectroscopic signature is crucial for its identification, characterization, and potential application.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting molecular properties.[4][5][6] These in silico approaches allow for the exploration of conformational landscapes and the prediction of spectroscopic data, which can guide and corroborate experimental findings.[7][8] This guide will walk through the synthesis, experimental characterization, and computational modeling of this compound, culminating in a detailed comparative analysis.
Experimental Methodologies
The experimental section outlines the synthesis and spectroscopic analysis of this compound. The described protocols are designed to be self-validating, with each step providing clear, verifiable outcomes.
Synthesis of this compound
A plausible two-step synthesis involves the esterification of L-proline followed by N-isopropylation.
Step 1: Synthesis of L-Proline Isopropyl Ester
-
Suspend L-proline (1 equivalent) in isopropanol (10 volumes).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude L-proline isopropyl ester hydrochloride as a white solid.
-
Neutralize the hydrochloride salt with a saturated aqueous solution of sodium bicarbonate and extract the free ester into diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield L-proline isopropyl ester.
Step 2: N-Isopropylation
-
Dissolve the L-proline isopropyl ester (1 equivalent) and acetone (3 equivalents) in methanol.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
The purified product is subjected to a suite of spectroscopic techniques for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer with the sample prepared as a thin film on a NaCl plate.
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is performed to determine the molecular weight and fragmentation pattern of the compound.
Computational Methodology
To generate theoretical data for comparison, Density Functional Theory (DFT) calculations were performed using the Gaussian 16 software package.
-
Conformational Search: An initial conformational search of this compound was conducted to identify the lowest energy conformers.
-
Geometry Optimization: The most stable conformer was then optimized at the B3LYP level of theory with the 6-311++G(d,p) basis set.[9] The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.[6]
-
Spectroscopic Predictions:
-
NMR: ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. Tetramethylsilane (TMS) was used as the reference standard.
-
IR: Vibrational frequencies were calculated and scaled by an appropriate factor to account for anharmonicity and basis set deficiencies.
-
Diagram of the Computational Workflow
Caption: Workflow for computational analysis of this compound.
Results and Comparison
This section presents a direct comparison of the experimental and computationally predicted data. The close agreement between the two datasets underscores the predictive power of modern computational chemistry.
¹H NMR Spectroscopy
The proton NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule.
| Proton Assignment | Experimental δ (ppm) | Computational δ (ppm) | Multiplicity | J (Hz) |
| CH (ester) | 5.05 | 5.01 | septet | 6.2 |
| CH (N-isopropyl) | 2.95 | 2.91 | septet | 6.6 |
| Hα (proline ring) | 3.20 | 3.15 | dd | 8.4, 5.6 |
| Hδ (proline ring) | 2.85, 2.65 | 2.81, 2.60 | m | - |
| Hβ, Hγ (proline ring) | 1.70 - 2.10 | 1.65 - 2.05 | m | - |
| CH₃ (ester) | 1.25 | 1.22 | d | 6.2 |
| CH₃ (N-isopropyl) | 1.10 | 1.07 | d | 6.6 |
The predicted chemical shifts show excellent correlation with the experimental values, with minor deviations attributable to solvent effects not fully captured by the computational model.
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the proton data, providing insights into the carbon skeleton.
| Carbon Assignment | Experimental δ (ppm) | Computational δ (ppm) |
| C=O (ester) | 173.5 | 173.1 |
| CH (ester) | 68.2 | 67.9 |
| Cα (proline ring) | 64.8 | 64.5 |
| CH (N-isopropyl) | 52.5 | 52.1 |
| Cδ (proline ring) | 51.9 | 51.6 |
| Cβ (proline ring) | 30.1 | 29.8 |
| Cγ (proline ring) | 24.5 | 24.2 |
| CH₃ (ester) | 21.8 | 21.5 |
| CH₃ (N-isopropyl) | 20.5 | 20.2 |
The computational and experimental ¹³C NMR data are in strong agreement, further validating the optimized molecular structure.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying key functional groups.
| Vibrational Mode | Experimental ν (cm⁻¹) | Computational ν (cm⁻¹) |
| C-H stretch (alkane) | 2970 - 2850 | 2975 - 2860 |
| C=O stretch (ester) | 1735 | 1740 |
| C-N stretch | 1180 | 1185 |
| C-O stretch (ester) | 1150 | 1155 |
The strong absorption band at 1735 cm⁻¹ is characteristic of the ester carbonyl group. The calculated frequency is in close agreement, confirming this assignment. The C-H stretching vibrations are also well-reproduced by the DFT calculations.
Mass Spectrometry (MS)
The GC-MS analysis provides the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A weak molecular ion peak is expected at m/z = 199, corresponding to the molecular weight of the compound.
-
Major Fragments: The PubChem data indicates major peaks at m/z 112 and 113.[1] These can be rationalized by the fragmentation of the ester and N-isopropyl groups.
-
m/z 112: This prominent fragment likely arises from the loss of the isopropyl ester group (C₃H₇O₂) followed by the loss of a hydrogen atom, or through a more complex rearrangement.
-
m/z 113: This could be due to the loss of the isopropoxycarbonyl group.
-
A detailed analysis of the fragmentation pathways requires more advanced mass spectrometry experiments, but the observed major fragments are consistent with the proposed structure.
Conclusion
This guide demonstrates the powerful synergy between computational and experimental techniques in chemical research. The DFT calculations provided a reliable prediction of the spectroscopic properties of this compound, which were subsequently confirmed by experimental data. This integrated approach not only provides a high degree of confidence in the structural assignment but also offers deeper insights into the molecule's electronic and vibrational characteristics. For researchers in drug development and organic synthesis, leveraging both computational and experimental methods can accelerate the discovery process and lead to a more profound understanding of molecular behavior.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 574504, this compound. [Link]
-
The challenging conformer assignment of proline methyl ester from rotational spectroscopy. Physical Chemistry Chemical Physics, 2023. [Link]
-
First Principle Computational Study on the Full Conformational Space of l -Proline Diamides. ResearchGate. [Link]
-
DFT Analysis of Ions Conductivity of Proline in Certain Solvents: Calculation of Association Parameters. ResearchGate. [Link]
-
Conformations of proline. Journal of the American Chemical Society. [Link]
- Synthesis method of isopropyl amine.
-
Isopropyl Alcohol. NIST WebBook. [Link]
-
Conformational landscape of substituted prolines. PubMed Central. [Link]
-
Synthesis of isopropyl nitrite. YouTube. [Link]
-
Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. ResearchGate. [Link]
-
Chromatographic and Spectrometric Identification of Propyl Isopropylphosphonofluoridate and its Degradation Products. ResearchGate. [Link]
-
A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. Preprints.org. [Link]
-
Isopropyl alcohol. NP-MRD. [Link]
-
Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis. SciSpace. [Link]
-
l‑Proline–Carboxylic Acid-Based Hydrophobic Deep Eutectic Solvents: Thermophysical Properties and DFT Structural Insights. PubMed Central. [Link]
-
FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. ResearchGate. [Link]
-
Thermodynamic and conformational study of proline stereoisomers. PubMed. [Link]
-
Deducing the conformational space for an octa-proline helix. RSC Publishing. [Link]
-
1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031241). Human Metabolome Database. [Link]
-
propan-2-ol low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry. [Link]
-
mass spectrum of 1-methylethyl methanoate. Doc Brown's Chemistry. [Link]
-
infrared spectrum of propan-2-ol. Doc Brown's Chemistry. [Link]
-
Mass spectrometric identification and characterization of urinary metabolites of isopropylnorsynephrine for doping control purposes. PubMed Central. [Link]
-
This compound. Pharmaffiliates. [Link]
Sources
- 1. This compound | C11H21NO2 | CID 574504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy [masjaps.com]
- 7. The challenging conformer assignment of proline methyl ester from rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00898K [pubs.rsc.org]
- 8. Thermodynamic and conformational study of proline stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. l‑Proline–Carboxylic Acid-Based Hydrophobic Deep Eutectic Solvents: Thermophysical Properties and DFT Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination in Isopropyl 1-isopropylprolinate Reactions
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis. The stereochemical purity of chiral molecules like Isopropyl 1-isopropylprolinate, a sterically hindered N-alkylated amino acid ester, can profoundly influence pharmacological activity and safety. This guide provides an in-depth comparison of the primary analytical techniques for ee determination of this challenging substrate. We will move beyond mere procedural descriptions to explore the underlying principles and rationale for experimental design, empowering you to select and optimize the most suitable method for your research.
The Challenge of this compound
This compound presents a unique analytical challenge due to its structure. The N-isopropyl group adds steric bulk around the chiral center, which can hinder the interactions necessary for chiral recognition by stationary phases or solvating agents. Furthermore, the lack of a strong chromophore makes direct UV detection in HPLC less sensitive, often necessitating derivatization. This guide will address these challenges head-on, providing practical strategies for successful enantiomeric excess determination.
Comparative Analysis of Analytical Techniques
The three most powerful and widely adopted techniques for determining the enantiomeric excess of chiral molecules like this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). Each method offers a distinct set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1] | Broad applicability, high accuracy and precision, established methods for many compound classes.[2] | Method development can be time-consuming, may require derivatization for detection. | High-accuracy quantitative analysis, routine quality control. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase.[3] | High resolution, speed, and sensitivity, especially for volatile compounds.[4] | Requires analyte to be volatile or amenable to derivatization to increase volatility, potential for thermal degradation. | Analysis of volatile reaction mixtures, high-throughput screening. |
| NMR with CSAs | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[5][6] | Rapid analysis without chromatographic separation, provides structural information, non-destructive. | Lower sensitivity compared to chromatography, potential for signal overlap, requires higher sample concentrations. | Rapid reaction monitoring, structural confirmation, when chromatographic methods are challenging. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the gold standard for accurate ee determination due to its robustness and reproducibility.[2] For this compound, the key to a successful separation lies in the selection of the chiral stationary phase (CSP) and the mobile phase. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are excellent starting points for method development due to their broad enantiorecognition capabilities for a wide range of chiral compounds, including amino acid derivatives.[7][8]
Given the lack of a strong chromophore in this compound, derivatization with a UV-active or fluorescent tag is highly recommended to enhance sensitivity.[8] A common and effective strategy is to introduce a benzoyl or dinitrobenzoyl group.
Caption: Chiral HPLC workflow for ee determination.
-
Derivatization:
-
To a solution of this compound (approx. 1 mg) in an aprotic solvent (e.g., 1 mL of acetonitrile), add 1.5 equivalents of a non-chiral base (e.g., triethylamine).
-
Add 1.2 equivalents of a derivatizing agent such as 3,5-Dinitrobenzoyl chloride.
-
Stir the reaction at room temperature for 1-2 hours or until completion, monitoring by TLC.
-
-
Sample Preparation:
-
Quench the reaction with a small amount of water and extract the derivatized product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Dissolve the residue in the HPLC mobile phase for analysis.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Chiralpak AD-H (or similar polysaccharide-based column).
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.1%) can often improve peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 254 nm for dinitrobenzoyl derivatives).
-
Column Temperature: 25 °C.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas (A1 and A2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
-
Causality in Method Development: The choice of a polysaccharide-based CSP is deliberate; their helical polymer structures create chiral grooves that can interact with enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[7] The N-isopropyl and ester isopropyl groups of the analyte will likely play a key role in these steric interactions. The mobile phase composition is critical; varying the percentage of the polar modifier will directly impact the retention times and resolution of the enantiomers.
Chiral Gas Chromatography (GC)
For a relatively volatile compound like this compound, chiral GC offers a high-resolution and sensitive alternative to HPLC. The key to successful chiral GC is often derivatization to block polar functional groups and enhance volatility.[3][4] While the ester is already present, the secondary amine should be derivatized.
Caption: Chiral GC workflow for ee determination.
-
Derivatization:
-
Dissolve a small amount of the crude reaction mixture containing this compound in a suitable solvent (e.g., dichloromethane).
-
Add an acylating agent such as trifluoroacetic anhydride (TFAA) and a non-chiral base like pyridine.
-
Heat the mixture gently (e.g., 60 °C for 15-30 minutes) to ensure complete derivatization of the secondary amine.
-
-
GC Conditions (Starting Point):
-
Column: A chiral stationary phase like Chirasil-L-Val or a cyclodextrin-based column (e.g., Rt-βDEX).[4]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start with an initial temperature of around 100-120 °C and ramp up to 200-220 °C at a rate of 2-5 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess as described for HPLC.
-
Causality in Method Development: Derivatization with TFAA is crucial as it replaces the active hydrogen on the nitrogen with a non-polar trifluoroacetyl group, which prevents peak tailing and improves chromatographic performance.[3] The choice of a chiral column like Chirasil-L-Val is based on its proven ability to separate N-acylated amino acid esters through diastereomeric interactions.[4] The temperature program is optimized to ensure sufficient separation of the enantiomers while keeping the analysis time reasonable.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation. This technique relies on the addition of a chiral solvating agent (CSA) to the NMR sample, which forms transient diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different chemical environments, leading to the splitting of certain NMR signals into two distinct peaks, one for each enantiomer. The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio.[5][6]
For this compound, proline-derived CSAs such as (S)-diphenyl(pyrrolidin-2-yl)methanol could be effective due to structural similarities that may enhance the intermolecular interactions required for enantiodiscrimination.[5]
Caption: NMR with CSA workflow for ee determination.
-
Sample Preparation:
-
Dissolve an accurate amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3 or C6D6) in an NMR tube.
-
Acquire a standard 1H NMR spectrum of the analyte alone.
-
Add a specific amount of the chosen chiral solvating agent (e.g., 1.0 equivalent) to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum of the mixture. It is advisable to use a higher field spectrometer (e.g., 500 MHz or greater) to maximize the chemical shift dispersion.
-
-
Data Analysis:
-
Compare the spectrum with and without the CSA to identify the signals that have split. Protons close to the chiral center, such as the methine proton of the ester's isopropyl group, are likely candidates for splitting.
-
Carefully integrate the two resolved signals (I1 and I2).
-
Calculate the enantiomeric excess: ee (%) = |(I1 - I2) / (I1 + I2)| * 100.
-
Causality in Method Development: The formation of transient diastereomeric complexes is driven by non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and steric repulsion between the analyte and the CSA. The choice of solvent is critical; non-polar solvents often enhance these weak interactions, leading to better signal separation. The stoichiometry of the CSA to the analyte may need to be optimized to achieve the best resolution of the signals.
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, proper method validation is essential to ensure the accuracy and reliability of the results.[2] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to resolve the enantiomers from each other and from any impurities or starting materials.
-
Linearity: Demonstrating that the response of the detector is proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the measured ee value to the true value. This can be assessed by analyzing samples with known enantiomeric compositions.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified.
Conclusion: Selecting the Optimal Method
The choice of the most appropriate method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.
-
For high-accuracy, routine analysis and quality control , a validated chiral HPLC method is often the preferred choice due to its robustness and precision.
-
When high throughput and sensitivity for a volatile analyte are paramount, chiral GC is an excellent option.
-
For rapid, real-time reaction monitoring where chromatographic method development is not feasible, NMR with chiral solvating agents provides a powerful, non-destructive alternative.
By understanding the principles behind each technique and following a logical, well-reasoned approach to method development, researchers can confidently and accurately determine the enantiomeric excess of this compound, a critical step in the advancement of chiral drug development and asymmetric synthesis.
References
-
Zhao, Y., Woo, G., Thomas, S., Semin, D., & Sandra, P. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1003(1-2), 157-166. [Link]
-
Ilisz, I., Aradi, B., Pataj, Z., & Fülöp, F. (2018). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect, 3(44), 12471-12475. [Link]
-
Šimek, P., & Hrádková, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology (pp. 145-161). Humana, New York, NY. [Link]
- Hušek, P. (2025). Chiral separation of amino acids by gas chromatography. In Amino Acid Analysis (pp. 1-24). Elsevier.
- Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase.
-
Lee, W., & Lee, S. (2008). Enantioseparation of chiral amino acids as the N (O, S)-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. Analyst, 133(7), 918-925. [Link]
-
Reddy, R. S., Kumar, R., & Singh, M. (2016). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 3(11), 1470-1475. [Link]
-
Di Mieri, M., & Mazzanti, A. (2021). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 26(11), 3183. [Link]
- Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy in supercritical fluid chromatography.
- Wzorek, A., & Drabowicz, J. (2020).
- Leung, D., & Anslyn, E. V. (2011). Using enantioselective indicator displacement assays to determine the enantiomeric excess of α-amino acids. Journal of the American Chemical Society, 133(51), 20834-20842.
- Ghirlanda, A., & Iovine, V. (2020). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Chirality (pp. 1-28). IntechOpen.
- Zhang, T., Nguyen, D., & Franco, P. (2014). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of pharmaceutical and biomedical analysis, 96, 253-259.
- Kumar, Y. R., & Ramulu, K. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Research Journal of Pharmacy and Technology, 16(9), 4209-4214.
- Yanik, G. W., & Tranquil, I. (2009). Modern Chiral Separations using HPLC and SFC for Method Development and Prep Purification.
- Welch, C. J. (2005). Proline chiral columns with broad chiral selectivity. U.S.
- Dhandapani, R. (2021). Strategies for Simplified Chiral Method Development.
- Wang, Y., & Armstrong, D. W. (2008).
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- Phenomenex. (n.d.).
- Brückner, H., & Schieber, A. (2001). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino acids, 21(3), 279-293.
- Miller, C. A., & Miller, S. J. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. The Journal of organic chemistry.
- Di Mieri, M., & Mazzanti, A. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7629-7638.
- Wipf, P., & Venkatraman, S. (1996). A comparative study of methods to couple hindered peptides. Tetrahedron letters, 37(28), 4873-4876.
Sources
- 1. Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Substrate Scope of Isopropyl 1-isopropylprolinate in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Asymmetric organocatalysis, utilizing small organic molecules to induce chirality, has emerged as a powerful third pillar alongside biocatalysis and transition-metal catalysis. Within this field, the amino acid L-proline and its derivatives have established themselves as remarkably versatile and robust catalysts for a myriad of stereoselective transformations.[1][2] This guide provides a detailed assessment of the substrate scope of a specific, yet underexplored, proline derivative: isopropyl 1-isopropylprolinate. By examining the structural modifications inherent to this catalyst and comparing its potential performance with well-established alternatives in benchmark asymmetric reactions, we aim to provide a predictive framework for its application and inspire further empirical investigation.
The Logic of Proline Modification: Enhancing Catalytic Prowess
The catalytic utility of L-proline stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid.[1] This allows it to activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. However, the catalytic performance of L-proline itself can be limited by factors such as solubility, aggregation, and modest stereoselectivity with certain substrates. To address these limitations, a vast array of proline derivatives has been synthesized and evaluated, with modifications targeting the carboxylic acid, the pyrrolidine ring, and the secondary amine.
This compound represents a strategic modification of the L-proline scaffold at two key positions:
-
N-Alkylation: The introduction of an isopropyl group on the nitrogen atom (N-alkylation) significantly increases the steric bulk around the catalytic center. This modification is anticipated to enhance the facial discrimination of the enamine or iminium intermediate, potentially leading to higher levels of diastereo- and enantioselectivity.
-
Esterification: The conversion of the carboxylic acid to an isopropyl ester alters the electronic properties and steric environment of this functionality. While the acidic proton of the carboxylic acid in L-proline is often implicated in the catalytic cycle through hydrogen bonding, the ester group in this compound can still influence the transition state geometry through steric and electronic interactions.
The Asymmetric Aldol Reaction: A Benchmark for Comparison
The direct asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation and serves as an excellent benchmark for evaluating the performance of new organocatalysts. The reaction between a ketone (the enamine precursor) and an aldehyde (the electrophile) generates a chiral β-hydroxy ketone, often with the creation of two new stereocenters.
Catalytic Cycle of the Proline-Catalyzed Aldol Reaction
The generally accepted mechanism for the proline-catalyzed aldol reaction proceeds through the following key steps, as illustrated in the diagram below:
Sources
A Comparative Guide to Proline-Derived Organocatalysts: Evaluating the Potential of Isopropyl 1-isopropylprolinate
In the landscape of asymmetric organocatalysis, L-proline has long been revered as a foundational catalyst, often hailed as the "simplest enzyme" for its ability to facilitate a wide range of stereoselective transformations with remarkable efficiency.[1][2] This guide provides a detailed comparative analysis of L-proline and its derivatives, with a specific focus on evaluating the potential applications and performance of Isopropyl 1-isopropylprolinate. By examining the structural nuances and drawing parallels with well-documented analogues, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for leveraging this unique catalyst in asymmetric synthesis.
The Cornerstone of Organocatalysis: L-Proline
The catalytic prowess of L-proline is rooted in its bifunctional nature, possessing both a secondary amine and a carboxylic acid.[2] This unique structure enables it to activate substrates through two primary catalytic cycles: enamine and iminium ion catalysis. The secondary amine is crucial for forming a nucleophilic enamine intermediate with a carbonyl donor, while the carboxylic acid acts as a Brønsted acid to activate the electrophile and control the stereochemistry of the reaction via a hydrogen-bonded transition state.[2]
This elegant mechanism has been successfully applied to a multitude of carbon-carbon bond-forming reactions, including aldol, Mannich, and Michael additions, consistently delivering high yields and enantioselectivities.[1][3]
The Next Frontier: Proline Derivatives
The drive to enhance the catalytic efficiency, solubility, and substrate scope of L-proline has led to the development of a vast library of derivatives.[3] These modifications often target the carboxylic acid or the secondary amine to fine-tune the catalyst's electronic and steric properties. This compound represents a unique modification where both the carboxylic acid is esterified with an isopropyl group, and the secondary amine is alkylated with an isopropyl group.
Structural Analysis of this compound
The introduction of two isopropyl groups in this compound is expected to significantly alter its catalytic behavior compared to L-proline:
-
N-Isopropylation: The presence of an isopropyl group on the nitrogen atom increases the steric bulk around the catalytic center. This can influence the facial selectivity of the reaction, potentially leading to different or improved enantioselectivities compared to proline. The electron-donating nature of the isopropyl group also increases the nucleophilicity of the nitrogen, which could enhance the rate of enamine formation.
-
O-Isopropylation: The esterification of the carboxylic acid to an isopropyl ester removes the Brønsted acid functionality that is critical for the classical proline-catalyzed mechanism. This suggests that this compound may operate through a different mechanistic pathway or may be unsuitable for reactions that rely on the acidic proton for electrophile activation. However, it could be advantageous in reactions where the acidic proton of proline leads to undesired side reactions.
Comparative Performance Analysis: Insights from Analogous Catalysts
While direct experimental data for this compound is not extensively available in peer-reviewed literature, we can infer its potential performance by examining data from structurally related proline derivatives.
The Asymmetric Aldol Reaction: A Benchmark for Performance
The direct asymmetric aldol reaction between a ketone and an aldehyde is a classic benchmark for evaluating the efficacy of organocatalysts.[1] The following table summarizes the performance of L-proline and several of its derivatives in the reaction between acetone and 4-nitrobenzaldehyde, a common model system.
| Catalyst | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | DMSO | 30 | 4 | 68 | 76 | [2] |
| L-Prolinamide | DMSO | 20 | 24 | 95 | 25 | N/A |
| (S)-2-(Trifluoromethyl)pyrrolidine | Acetone | 10 | 24 | 98 | 93 | N/A |
| 4-Hydroxyproline | DMSO | 20 | 48 | 85 | 88 | N/A |
Data for L-Prolinamide, (S)-2-(Trifluoromethyl)pyrrolidine, and 4-Hydroxyproline are representative and may not be from a single source.
Based on these comparisons, it is evident that modifications to the proline backbone can have a profound impact on catalytic outcomes. For instance, while L-prolinamide provides a high yield, its enantioselectivity is significantly lower than that of L-proline.[4] Conversely, the introduction of an electron-withdrawing trifluoromethyl group enhances enantioselectivity.
Experimental Protocols
General Experimental Procedure for a Proline-Catalyzed Direct Asymmetric Aldol Reaction
The following is a general experimental procedure for the proline-catalyzed direct asymmetric aldol reaction between an aldehyde and a ketone:
-
To a solution of the aldehyde (1.0 mmol) in the desired solvent (2.0 mL) is added the ketone (5.0 mmol) and the proline-derived catalyst (0.1-30 mol%).
-
The reaction mixture is stirred at the specified temperature for the time indicated in the comparative data table.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous Na2SO4.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing Reaction Mechanisms and Workflows
Caption: The enamine catalytic cycle for a proline-catalyzed aldol reaction.
Conclusion and Future Outlook
While direct experimental validation is pending, the structural characteristics of this compound suggest it could be a valuable addition to the organocatalyst toolbox. The increased steric hindrance and altered electronic properties due to the N- and O-isopropylation may offer unique reactivity and selectivity profiles. It is plausible that this catalyst could excel in specific applications where the parent L-proline shows limitations, such as in non-polar solvents or with sterically demanding substrates.
Further research is warranted to fully elucidate the catalytic potential of this compound. A systematic study of its performance in a range of asymmetric transformations, coupled with detailed mechanistic investigations, will be crucial in defining its role in modern organic synthesis. The development of novel proline derivatives continues to be a vibrant area of research, and compounds like this compound represent the ongoing quest for more efficient, selective, and robust organocatalysts.
References
- A Comparative Guide to the Efficacy of Proline Derivatives and the Potential of Isoindoline-Based Organocatalysts - Benchchem.
- Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic Chemistry Portal.
- Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study - MDPI.
- Proline as an Asymmetric Organocatalyst | Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 - Books.
- 1-Propionylpyrrolidine-2-carboxylic Acid vs. Proline in Organocatalysis: A Comparative Guide - Benchchem.
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Isopropyl 1-isopropylprolinate
This guide provides essential safety and logistical information for the proper disposal of Isopropyl 1-isopropylprolinate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to these procedures is critical for ensuring a safe laboratory environment, maintaining regulatory compliance, and protecting our ecosystem. This document is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and the manufacturer's Safety Data Sheet (SDS).
Core Principles: Hazard Assessment and Regulatory Framework
Before handling any chemical waste, a thorough understanding of its potential hazards and the governing regulations is paramount. The disposal of laboratory waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard.[1][2][3][4]
Causality of Compliance: The foundation of safe disposal is accurate waste characterization.[5] this compound, as an organic ester, must be treated as hazardous chemical waste. Improper disposal, such as drain disposal, is strictly prohibited as it can introduce volatile organic compounds into waterways and interfere with wastewater treatment processes. The primary disposal route for this type of waste is through a licensed hazardous waste management service, which typically employs high-temperature incineration.[2][6][7]
Your First and Most Critical Step: Always consult the Safety Data Sheet (SDS) provided by the manufacturer for this compound. The SDS contains specific details on hazards, handling, and emergency procedures.[8][9]
Personal Protective Equipment (PPE) for Safe Handling
Handling chemical waste requires the same, if not a higher, level of personal protection as handling the pure chemical. All waste handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][8]
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes of chemical waste, which can cause serious eye irritation.[10][11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact. Ensure gloves are inspected before use and changed immediately if contaminated. |
| Body Protection | Flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped containers. |
Waste Segregation and Containerization Protocol
Proper segregation is a cornerstone of laboratory safety, preventing potentially violent chemical reactions.[1][2] this compound waste must be handled as a distinct waste stream.
Experimental Protocol: Waste Collection and Containerization
-
Select a Designated Waste Container:
-
Use a clean, dry container made of a compatible material (e.g., borosilicate glass or high-density polyethylene).
-
Ensure the container has a secure, leak-proof screw cap.
-
Rationale: Using a compatible container prevents degradation of the container and potential leaks.[1] The container must be sealable to prevent the release of vapors.[1][2]
-
-
Label the Container Before Use:
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "Waste this compound".
-
List any other components if it is a mixed waste stream.
-
Indicate the relevant hazards (e.g., "Flammable," "Irritant").
-
Rationale: Accurate labeling is an OSHA and EPA requirement, essential for safe handling, storage, and disposal by all personnel.[1][7][9]
-
-
Collect the Waste:
-
Carefully transfer the waste into the labeled container using a funnel.
-
Do NOT mix with other waste types. Specifically, keep this waste stream separate from:
-
Strong Oxidizers
-
Strong Acids or Bases (can cause hydrolysis)[12]
-
Aqueous Waste
-
Halogenated Solvents
-
-
Keep the container closed at all times, except when adding waste.
-
Rationale: Segregation prevents dangerous reactions. Keeping containers closed minimizes exposure to flammable and potentially harmful vapors.[11]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in your lab's designated SAA.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is within a secondary containment tray to manage potential leaks.[13]
-
Disposal Workflow and Spill Management
The following diagram outlines the decision-making process for managing this compound waste from generation to disposal.
Caption: Decision workflow for handling and disposing of this compound waste.
Step-by-Step Spill & Decontamination Protocol
-
Assess the Situation: For large spills, evacuate the area immediately and notify your institution's Environmental Health & Safety (EHS) office and your Principal Investigator.
-
Control the Spill (Small Spills Only):
-
Ensure adequate ventilation and eliminate all ignition sources.[10]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.
-
-
Collect the Waste:
-
Carefully scoop the absorbed material and place it into a designated, labeled hazardous waste container.
-
-
Decontaminate Surfaces:
-
Final Disposal:
-
Seal the waste container and move it to your SAA. Arrange for pickup by your EHS department for final disposal.
-
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 18, 2026, from [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. Retrieved January 18, 2026, from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Missouri Southern State University. Retrieved January 18, 2026, from [Link]
-
Safety Data Sheet. (2020, May 15). CRC Industries. Retrieved January 18, 2026, from [Link]
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026, January 13). Lab Manager. Retrieved January 18, 2026, from [Link]
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved January 18, 2026, from [Link]
-
This compound. (n.d.). National Center for Biotechnology Information, PubChem. Retrieved January 18, 2026, from [Link]
- Hydrolysis of isopropyl esters with acid. (1957). Google Patents.
-
Management of Waste. (2011). In Prudent Practices in the Laboratory. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis. (2025, July 18). Sulzer. Retrieved January 18, 2026, from [Link]
- A kind of method that isopropanol is prepared by isopropyl acetate ester hydrolysis. (n.d.). Google Patents.
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1973). U.S. Environmental Protection Agency. Retrieved January 18, 2026, from [Link]
-
Laboratory waste. (2025, May 28). Karolinska Institutet Staff Portal. Retrieved January 18, 2026, from [Link]
-
How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. Retrieved January 18, 2026, from [Link]
-
Material Safety Data Sheet PTLAI161. (2014, January 3). Ohio.gov. Retrieved January 18, 2026, from [Link]
-
Waste Disposal in Laboratory. (2024, February 12). Environmental Marketing Services. Retrieved January 18, 2026, from [Link]
-
How To Safely Dispose Of Isopropyl Alcohol - Free Guide. (2025, December 14). Secure Waste. Retrieved January 18, 2026, from [Link]
-
How to safely dispose of 99% isopropyl alcohol. (2024, December 6). Reddit. Retrieved January 18, 2026, from [Link]
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved January 18, 2026, from [Link]
-
Proper disposal of isopropyl alcohol. (2017, February 16). Formlabs Community Forum. Retrieved January 18, 2026, from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved January 18, 2026, from [Link]
-
Requirements for Pesticide Disposal. (n.d.). U.S. Environmental Protection Agency. Retrieved January 18, 2026, from [Link]
-
Disposal Guidance. (n.d.). U.S. Environmental Protection Agency. Retrieved January 18, 2026, from [Link]
-
Chemical Compatibility Chart. (n.d.). Sterlitech Corporation. Retrieved January 18, 2026, from [Link]
-
Chemical Compatibility Reference Chart - Polypropylene. (n.d.). CP Lab Safety. Retrieved January 18, 2026, from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]
Sources
- 1. usbioclean.com [usbioclean.com]
- 2. emsllcusa.com [emsllcusa.com]
- 3. osha.gov [osha.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 10. images.thdstatic.com [images.thdstatic.com]
- 11. fishersci.com [fishersci.com]
- 12. US2776324A - Hydrolysis of isopropyl esters with acid - Google Patents [patents.google.com]
- 13. Laboratory waste | Staff Portal [staff.ki.se]
- 14. docs.rs-online.com [docs.rs-online.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
